Product packaging for Methyl retinoate(Cat. No.:CAS No. 339-16-2)

Methyl retinoate

Cat. No.: B020215
CAS No.: 339-16-2
M. Wt: 314.5 g/mol
InChI Key: SREQLAJQLXPNMC-DXYSAURFSA-N
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Description

RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O2 B020215 Methyl retinoate CAS No. 339-16-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQLAJQLXPNMC-DXYSAURFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316812
Record name Methyl retinoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-16-2
Record name Methyl retinoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl retinoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl retinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL RETINOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS76I7L4S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Methyl Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl retinoate, the methyl ester of all-trans retinoic acid (ATRA), is a synthetic retinoid. While extensive research has elucidated the in vitro mechanism of action of ATRA, specific data for this compound is less abundant in the scientific literature. This technical guide provides a comprehensive overview of the presumed in vitro mechanism of action of this compound, based on its structural similarity to ATRA and the established principles of retinoid signaling. It details the molecular interactions, signaling pathways, and cellular effects that are anticipated for this compound. Furthermore, this guide furnishes detailed protocols for the key experiments required to empirically determine the activity of this compound and presents a framework for the quantitative comparison of its biological effects with those of its parent compound, ATRA.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of a myriad of biological processes, including cell proliferation, differentiation, and apoptosis.[1][2] Their therapeutic potential has been harnessed for the treatment of various dermatological conditions and certain types of cancer. The biological effects of retinoids are primarily mediated by their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

This compound, as the methyl ester of ATRA, is expected to function as a pro-drug, being hydrolyzed by intracellular esterases to yield ATRA, which then activates the canonical retinoid signaling pathway. Alternatively, it may possess intrinsic activity, though likely with different potency and receptor interaction kinetics compared to ATRA. This guide will explore these potential mechanisms in detail.

The Core Mechanism: Retinoid Signaling Pathway

The central mechanism of action for retinoids involves a cascade of molecular events initiated by the binding of the ligand to its cognate nuclear receptors.

Cellular Uptake and Metabolism

It is hypothesized that this compound, being more lipophilic than ATRA, may exhibit altered cellular uptake characteristics. Once inside the cell, it is presumed to be a substrate for intracellular esterases, which hydrolyze the methyl ester to yield all-trans retinoic acid. The rate and extent of this conversion are critical determinants of its biological activity.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Methyl Retinoate_ext This compound Methyl Retinoate_int This compound Methyl Retinoate_ext->Methyl Retinoate_int Cellular Uptake ATRA All-trans Retinoic Acid (ATRA) Methyl Retinoate_int->ATRA Hydrolysis Esterases Esterases Esterases->Methyl Retinoate_int

Cellular uptake and metabolism of this compound.
Receptor Binding and Activation

ATRA, the active metabolite, binds with high affinity to retinoic acid receptors (RARs), of which there are three subtypes: RARα, RARβ, and RARγ.[3] This binding event induces a conformational change in the RAR, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[3] The RAR-ligand complex then heterodimerizes with a retinoid X receptor (RXR).

ATRA ATRA RAR RAR ATRA->RAR Binds RAR_ATRA RAR-ATRA Complex RAR->RAR_ATRA Forms RXR RXR RAR_RXR RAR-RXR Heterodimer RXR->RAR_RXR RAR_ATRA->RXR Heterodimerizes with Corepressor Corepressor RAR_ATRA->Corepressor Dissociates Coactivator Coactivator RAR_ATRA->Coactivator Recruits

Receptor binding and heterodimerization.
Gene Transcription Regulation

The activated RAR-RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[4] This binding, in conjunction with the recruited coactivators, modulates the transcription of these genes, leading to changes in protein expression and ultimately, cellular phenotype.[4] Hundreds of genes are known to be regulated by retinoic acid, either directly or indirectly.[4]

RAR_RXR RAR-RXR-ATRA Complex RARE RARE (DNA) RAR_RXR->RARE Binds to Gene Target Gene RARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response Leads to

Regulation of target gene transcription.

Cellular Effects of this compound

Based on the known effects of ATRA, this compound is expected to influence several key cellular processes in vitro.

Cell Differentiation

Retinoids are potent inducers of cell differentiation.[5] In various cell models, including embryonic stem cells and cancer cell lines, ATRA has been shown to promote differentiation into more mature and specialized cell types.[5] The effect of this compound on differentiation would likely be dependent on its conversion to ATRA and the specific cell type being studied.

Cell Proliferation

The effect of retinoids on cell proliferation is context-dependent and often dose-dependent.[6] At higher concentrations, ATRA typically inhibits the proliferation of cancer cells, while at lower concentrations, it can have a proliferative effect in some cell types.[6][7] The dose-response relationship for this compound's effect on cell proliferation needs to be empirically determined.

Apoptosis

Retinoids can induce apoptosis, or programmed cell death, in various cancer cell lines.[8] This is a crucial aspect of their anti-cancer activity. The apoptotic pathways induced by retinoids can involve both intrinsic (mitochondrial) and extrinsic (death receptor) signaling cascades.[8][9]

Quantitative Data

Specific quantitative data for this compound is largely absent from the published literature. The following tables present data for all-trans retinoic acid (ATRA) and other retinoids to provide a benchmark for the expected activity of this compound.

LigandReceptorEC50 (nM) for Transcriptional Activation
All-trans-Retinoic Acid (ATRA)RARα169
All-trans-Retinoic Acid (ATRA)RARβ9
All-trans-Retinoic Acid (ATRA)RARγ2
9-cis-Retinoic AcidRARα13
13-cis-Retinoic AcidRARα124
4-oxo-Retinoic AcidRARβ8
Data compiled from a study on ATRA metabolites and isomers.[10]
Cell LineRetinoidEffectConcentration for Effect
Murine Melanoma S91Retinoic Acid85% Proliferation Inhibition10⁻⁵ M
Murine Melanoma B16Retinoic Acid82% Proliferation Inhibition10⁻⁵ M
Human Squamous Cell CarcinomaRetinoic AcidIncreased Proliferation20 nM
Human Squamous Cell CarcinomaRetinoic AcidInhibited Proliferation40 nM - 1 µM
Data compiled from various in vitro studies.[6][7]

Experimental Protocols

To fully characterize the in vitro mechanism of action of this compound, a series of key experiments should be performed. The following are detailed protocols for these assays.

RAR/RXR Competitive Binding Assay

This assay determines the affinity of this compound for RARs and RXRs by measuring its ability to compete with a radiolabeled or fluorescently labeled known ligand.

Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Analysis Receptors Prepare purified RAR/RXR proteins Incubate Incubate receptors, labeled ligand, and test compound Receptors->Incubate Labeled_Ligand Prepare radiolabeled or fluorescent ligand Labeled_Ligand->Incubate Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubate Separate Separate bound from unbound ligand Incubate->Separate Detect Quantify bound labeled ligand Separate->Detect Analyze Calculate IC50 and Kd values Detect->Analyze

Workflow for a competitive binding assay.

Methodology:

  • Receptor Preparation: Purified recombinant RARα, RARβ, RARγ, and RXRα proteins are used.

  • Ligand Preparation: A known high-affinity radiolabeled ligand (e.g., [³H]ATRA) or a fluorescently labeled ligand is used.

  • Competition: The receptors are incubated with a fixed concentration of the labeled ligand and varying concentrations of unlabeled this compound.

  • Separation: Bound and free labeled ligand are separated using a method such as gel filtration, charcoal-dextran adsorption, or filter binding.

  • Quantification: The amount of bound labeled ligand is quantified by scintillation counting (for radiolabels) or fluorescence measurement.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay

This assay measures the ability of this compound to activate transcription through RARs.

Workflow:

cluster_transfection Transfection cluster_treatment Treatment cluster_lysis Cell Lysis cluster_assay Luciferase Assay cluster_analysis Analysis Transfect Transfect cells with RAR expression vector and RARE-luciferase reporter plasmid Treat Treat transfected cells with varying concentrations of this compound Transfect->Treat Lyse Lyse cells to release cellular contents Treat->Lyse Assay Add luciferase substrate and measure luminescence Lyse->Assay Analyze Generate dose-response curve and calculate EC50 Assay->Analyze

Workflow for a luciferase reporter gene assay.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T, HeLa) is co-transfected with an expression vector for the desired RAR subtype (α, β, or γ) and a reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter.

  • Treatment: The transfected cells are treated with a range of concentrations of this compound for a specified period (e.g., 24 hours).

  • Cell Lysis: The cells are lysed to release the luciferase enzyme.

  • Luminescence Measurement: A luciferase assay reagent containing the substrate luciferin (B1168401) is added to the cell lysates, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: A dose-response curve is generated by plotting luminescence intensity against the concentration of this compound. The concentration that produces 50% of the maximal response (EC50) is calculated.

In Vitro Cell Differentiation Assay

This assay assesses the ability of this compound to induce differentiation in a relevant cell model.

Methodology:

  • Cell Model Selection: Choose a cell line known to differentiate in response to retinoids (e.g., HL-60 promyelocytic leukemia cells, F9 teratocarcinoma cells, or a relevant stem cell line).

  • Treatment: Culture the cells in the presence of various concentrations of this compound for an appropriate duration (e.g., 3-7 days).

  • Assessment of Differentiation Markers: Analyze the expression of differentiation-specific markers. This can be done at the protein level (e.g., by flow cytometry, immunofluorescence, or Western blotting for cell surface markers or intracellular proteins) or at the mRNA level (e.g., by qRT-PCR for differentiation-specific genes).

  • Morphological Analysis: Observe and document changes in cell morphology consistent with differentiation using microscopy.

  • Functional Assays: If applicable, perform functional assays to confirm the differentiated phenotype (e.g., nitroblue tetrazolium reduction assay for myeloid differentiation).

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot cell viability (as a percentage of the untreated control) against the concentration of this compound to generate a dose-response curve and determine the IC50 (concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay detects and quantifies apoptosis induced by this compound.

Methodology:

  • Cell Treatment: Treat cells with different concentrations of this compound for a specified time.

  • Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion

This compound is a retinoid with a presumed in vitro mechanism of action that mirrors that of its parent compound, all-trans retinoic acid. Its activity is likely dependent on its cellular uptake and subsequent hydrolysis to ATRA. As an activator of the RAR-mediated signaling pathway, it is expected to modulate gene expression, leading to effects on cell differentiation, proliferation, and apoptosis. However, a significant gap exists in the literature regarding specific quantitative data for this compound. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the in vitro pharmacology of this compound, enabling a direct comparison with ATRA and other retinoids. Such studies are essential for a comprehensive understanding of its potential as a therapeutic agent and for the rational design of future retinoid-based drugs.

References

Spectroscopic Analysis of Methyl Retinoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of methyl retinoate, a key derivative of vitamin A. This document details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring these spectra and visualizes the relevant biochemical pathways, offering a critical resource for researchers in drug development and related scientific fields.

Introduction

This compound, the methyl ester of retinoic acid, is a member of the retinoid family, which plays a crucial role in various biological processes, including cell growth, differentiation, and vision. As a subject of extensive research in pharmacology and drug development, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques are indispensable tools for the elucidation of its molecular structure and for its quantification in various matrices. This guide serves as a centralized repository of spectroscopic data and analytical methodologies for methyl retino-ate.

Spectroscopic Data

The following sections summarize the key spectroscopic data for all-trans-methyl retinoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

  • Olefinic Protons: Multiple signals in the range of 5.5-7.5 ppm, exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to cis and trans couplings.

  • Methyl Protons: Singlets corresponding to the methyl groups on the cyclohexene (B86901) ring and the polyene chain, typically appearing between 1.0 and 2.5 ppm.

  • Ester Methyl Protons: A distinct singlet for the -OCH₃ group, expected around 3.7 ppm.

  • Cyclohexene Methylene Protons: Signals for the CH₂ groups in the ring, likely appearing in the upfield region of 1.4-2.1 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Carbon Atom Chemical Shift (ppm)
C=O~167
Olefinic Cs120 - 155
-OCH₃~51
Quaternary Cs30 - 40
CHs30 - 40
CH₂s19 - 40
CH₃s12 - 30

Note: The specific assignments for each carbon atom require detailed 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2950-2850C-H stretchingAlkanes (CH₃, CH₂)
~1715C=O stretchingEster
~1610C=C stretchingConjugated Alkene
~1230 and ~1150C-O stretchingEster
~965=C-H bending (out-of-plane)Trans-disubstituted alkene
Ultraviolet-Visible (UV-Vis) Spectroscopy

Due to its extended system of conjugated double bonds, this compound strongly absorbs ultraviolet radiation. The absorption maximum (λmax) is a key characteristic. For all-trans-retinoic acid in ethanol (B145695), the λmax is reported to be around 345.6 nm[1]. It is expected that the λmax for this compound in a similar solvent like ethanol would be in a very close range, approximately 350 nm . This absorption is due to a π → π* electronic transition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₂₁H₃₀O₂), the expected molecular weight is approximately 314.46 g/mol .

Electron Ionization (EI) Mass Spectrum:

  • Molecular Ion (M⁺): A peak at m/z 314 is expected, corresponding to the intact molecule with one electron removed.

  • Key Fragment Ions: The fragmentation pattern of esters often involves cleavage at the ester group. Common fragments for this compound would include:

    • Loss of the methoxy (B1213986) group (-OCH₃): [M - 31]⁺ at m/z 283.

    • Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺ at m/z 255.

    • Cleavage of the polyene chain can lead to a series of smaller fragments. PubChem data indicates major fragments at m/z 314, 159, and 105.[2][3]

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter.

¹H and ¹³C NMR Acquisition:

  • Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use proton decoupling to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid or liquid this compound sample directly onto the crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy

Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol or hexane). Due to the high molar absorptivity of retinoids, a dilute solution (in the micromolar range) is typically required.

  • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance if quantification is desired.

UV-Vis Spectrum Acquisition:

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

  • Fill a matched quartz cuvette with the this compound solution.

  • Scan the sample over a wavelength range that includes the expected λmax (e.g., 200-500 nm).

  • The resulting spectrum will show the absorbance as a function of wavelength, from which the λmax can be determined.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) to a suitable concentration for GC-MS analysis.

  • If analyzing a complex mixture, an extraction and/or derivatization procedure may be necessary to isolate and prepare the this compound for analysis.

GC-MS Analysis:

  • Inject the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI).

  • The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z) and records the relative abundance of each ion, generating a mass spectrum for each component.

Signaling Pathway and Experimental Workflow Visualization

The biological effects of retinoids are primarily mediated through the retinoic acid signaling pathway. This compound, as a derivative of retinoic acid, is expected to interact with this pathway.

Retinoid_Metabolism_and_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Retinol Retinol Retinal Retinal Retinol->Retinal ADH/RDH CRBP CRBP Retinol->CRBP Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid RALDH Methyl_Retinoate This compound Retinoic_Acid->Methyl_Retinoate Esterification CRABP CRABP Retinoic_Acid->CRABP Methyl_Retinoate->Retinoic_Acid Hydrolysis RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR Transport RARE RARE RAR_RXR->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription

Caption: Retinoid metabolism and signaling pathway.

The following diagram illustrates a general workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample containing This compound Extraction Extraction and Purification Sample->Extraction Pure_Sample Pure Methyl Retinoate Extraction->Pure_Sample NMR NMR (¹H, ¹³C) Pure_Sample->NMR IR FTIR Pure_Sample->IR UV_Vis UV-Vis Pure_Sample->UV_Vis MS GC-MS Pure_Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure Purity Purity Assessment UV_Vis->Purity Quantification Quantification UV_Vis->Quantification MS->Structure MS->Quantification

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The presented data and protocols are intended to assist researchers in the accurate identification, characterization, and quantification of this important retinoid. The provided visualizations of the relevant biochemical pathway and analytical workflow offer a broader context for the application of this spectroscopic data in drug development and scientific research. As new data becomes available, this guide can be updated to provide an even more comprehensive overview.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl retinoate, the methyl ester of retinoic acid, is a synthetic retinoid that plays a significant role in cellular processes by interacting with the retinoic acid signaling pathway. This document provides a comprehensive overview of the physical and chemical properties of all-trans-methyl retinoate. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its biological signaling pathway and a relevant experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound in various scientific and therapeutic contexts.

Physical and Chemical Properties

This compound is a yellow, crystalline solid that is sensitive to light and temperature. Its fundamental physical and chemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource
Molecular Formula C₂₁H₃₀O₂[1]
Molecular Weight 314.46 g/mol [1]
Appearance Pale Yellow to Yellow Solid
Melting Point 66-68 °C
Boiling Point 426.1 ± 14.0 °C (Predicted)
Stability Light and temperature sensitive
Solubility
SolventSolubility of Retinoic Acid
Ethanol~0.5 mg/mL
DMSO~20 mg/mL
DMF~20 mg/mL
ChloroformSlightly soluble
Methanol (B129727)Slightly soluble
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

1.3.1. UV-Visible Spectroscopy

The conjugated polyene system in this compound results in strong absorption in the UV-visible region.

ParameterValueSolvent
λmax ~350 nmEthanol

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted) : The spectrum would be complex due to the numerous vinyl and methyl protons. Key expected signals include those for the methyl ester protons around 3.7 ppm and a series of signals for the vinyl protons in the region of 5.5-7.0 ppm. The methyl groups on the cyclohexene (B86901) ring and the polyene chain would appear as singlets and multiplets in the upfield region (1.0-2.5 ppm).

¹³C NMR : The spectrum shows characteristic peaks for the carbonyl carbon of the ester, the carbons of the conjugated double bonds, and the aliphatic carbons of the cyclohexene ring and methyl groups.

1.3.3. Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound.

TechniqueKey Fragments (m/z)Source
GC-MS (EI) 314 (M+), 255, 159, 133[1]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of all-trans-Methyl Retinoate

This protocol describes a general method for the esterification of all-trans-retinoic acid to yield all-trans-methyl retinoate.

Materials:

  • all-trans-Retinoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (B86663) (anhydrous)

  • Dichloromethane (B109758)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve all-trans-retinoic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The reaction should be protected from light.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel using a hexane (B92381)/ethyl acetate (B1210297) gradient.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)

Mobile Phase:

Procedure:

  • Prepare a stock solution of the crude this compound in the mobile phase.

  • Set the UV detector to monitor the absorbance at the λmax of this compound (~350 nm).

  • Inject the sample onto the HPLC column.

  • Elute the components using a suitable gradient program. A typical gradient might start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction to obtain the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for the analysis of non-polar compounds (e.g., HP-5MS).

Procedure:

  • Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Set the GC oven temperature program. A typical program might start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C).

  • Inject the sample into the GC.

  • The separated components will enter the mass spectrometer, where they will be ionized (typically by electron impact, EI) and fragmented.

  • The mass spectrum will show the molecular ion peak (m/z 314) and characteristic fragment ions, confirming the identity of this compound.

Biological Context: The Retinoic Acid Signaling Pathway

This compound, as a derivative of retinoic acid, is believed to exert its biological effects primarily through the retinoic acid signaling pathway. This pathway is crucial for regulating gene expression involved in cell growth, differentiation, and embryonic development.

Retinoic_Acid_Signaling_Pathway cluster_cell Target Cell MR This compound RA Retinoic Acid MR->RA Hydrolysis MR->RA CRABP CRABP RA->CRABP RAR RAR RA->RAR CRABP->RAR RARE RARE RAR->RARE RXR RXR RXR->RARE TargetGene Target Gene Transcription RARE->TargetGene

Caption: Retinoic Acid Signaling Pathway.

Experimental Workflow: Studying the Effect of this compound on Gene Expression

The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on the expression of target genes.

Experimental_Workflow cluster_workflow Experimental Workflow A Cell Culture (e.g., cancer cell line) B Treatment with This compound (and vehicle control) A->B C Incubation Period B->C D RNA Extraction C->D E cDNA Synthesis (Reverse Transcription) D->E F Quantitative PCR (qPCR) for target gene expression E->F G Data Analysis (Relative Gene Expression) F->G

Caption: Workflow for Gene Expression Analysis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with practical experimental protocols and relevant biological context. The tabulated data and visualized pathways offer a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmacology. The information compiled herein is intended to facilitate further research and development involving this important retinoid compound.

References

An In-depth Technical Guide to Methyl Retinoate (CAS Number: 339-16-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl retinoate, the methyl ester of retinoic acid and a derivative of Vitamin A, is a retinoid compound of significant interest in biological research and drug development. Like other retinoids, its biological effects are primarily mediated through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors regulating gene expression. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, biological activities, and the molecular pathways it modulates. Detailed experimental protocols and quantitative data are presented to support its application in research and development.

Physicochemical Properties

This compound is a yellow solid that is sensitive to light and temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 339-16-2[1]
Molecular Formula C₂₁H₃₀O₂[1]
Molecular Weight 314.46 g/mol [1]
IUPAC Name methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate[1]
Appearance Yellow Solid
Melting Point 66-68 °C
Boiling Point 426.1±14.0 °C (Predicted)
Density 0.975±0.06 g/cm³ (Predicted)
Solubility Chloroform (Slightly), Methanol (B129727) (Slightly)
InChIKey SREQLAJQLXPNMC-DXYSAURFSA-N[1]

Synthesis of this compound

This compound can be synthesized through various chemical routes. One common method involves the Wittig-Horner reaction, a well-established procedure for forming carbon-carbon double bonds.

Experimental Protocol: Synthesis via Wittig-Horner Reaction

This protocol is adapted from a patented method for synthesizing retinoic acid and its esters.

Materials:

Procedure:

  • Synthesis of C15 Aldehyde:

    • A mixture of β-ionone and cyanoacetic acid in benzene with piperidine is refluxed.

    • The resulting product is reduced to yield the C15 aldehyde.

  • Knoevenagel Condensation:

    • A slurry of potassium n-butoxide in methanol is prepared at 0 °C.

    • Methyl 3-methyl-2-butenoate is added, followed by the C15 aldehyde.

    • The reaction is stirred for 18 hours at 30 °C.

    • The solvent is removed under vacuum, and the product is extracted with water and ethyl acetate to yield this compound.

  • Alternative Condensation with Phosphonate Ylide:

    • To a suspension of sodium hydride in THF, add methyl diethyl phosphonoacetate and stir until the solution is clear.

    • A solution of the intermediate ketone (derived from the C15 aldehyde) in THF is added dropwise.

    • The reaction is stirred at room temperature until completion.

    • Excess NaH is quenched with water, and the mixture is extracted with ether.

    • The ether layer is washed with water and brine, then dried over anhydrous Na₂SO₄.

    • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield this compound.

Synthesis_Workflow beta_ionone β-ionone c15_aldehyde C15 Aldehyde beta_ionone->c15_aldehyde Knoevenagel Condensation & Reduction intermediate_ketone Intermediate Ketone c15_aldehyde->intermediate_ketone Oxidation methyl_retinoate This compound intermediate_ketone->methyl_retinoate Wittig-Horner Reaction (with Methyl diethyl phosphonoacetate)

Simplified workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The biological effects of this compound are intrinsically linked to its function as a pro-drug for retinoic acid and its ability to interact with nuclear retinoid receptors.

General Mechanism of Retinoid Action

Retinoids exert their effects by binding to two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, γ). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. In the absence of a ligand, the heterodimer is bound to corepressor proteins, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription.

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR This compound RA Retinoic Acid MR->RA Esterase CRABP CRABP RA->CRABP Binding RA_N Retinoic Acid CRABP->RA_N Transport RAR RAR RXR RXR RAR->RXR Heterodimerization CoA Coactivators RAR->CoA Activation (Ligand Bound) RARE RARE RAR->RARE Binding RXR->CoA Activation (Ligand Bound) RXR->RARE Binding RA_N->RAR RA_N->CoA Activation (Ligand Bound) CoR Corepressors CoR->RAR Repression (No Ligand) CoR->RXR Repression (No Ligand) Gene Target Gene CoA->Gene RARE->Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

General retinoid signaling pathway.
Receptor Binding Affinity

While specific binding affinity data for this compound is limited, data for its parent compound, all-trans retinoic acid (ATRA), provides a strong indication of its likely receptor interactions following hydrolysis. ATRA is a high-affinity ligand for all three RAR subtypes.

LigandReceptorBinding Affinity (Kd or EC₅₀, nM)Reference
All-trans Retinoic Acid (ATRA)RARα4[2]
All-trans Retinoic Acid (ATRA)RARβ5[2]
All-trans Retinoic Acid (ATRA)RARγ2[2]
9-cis-Retinoic AcidRXRα21-36[3]
9-cis-Retinoic AcidRXRβ20-28[3]
9-cis-Retinoic AcidRXRγ20-28[3]
Effects on Spermatogenesis

Studies in Sprague Dawley rats have shown that this compound can cause degenerative changes in the seminiferous tubules. This is consistent with the known roles of retinoids in testicular function, where both deficiency and excess can lead to impaired spermatogenesis.

Gene Expression

Retinoic acid is known to regulate the expression of a wide array of genes involved in cell differentiation, proliferation, and apoptosis. For example, in breast cancer cell lines, all-trans retinoic acid has been shown to induce distinct gene expression changes in sensitive versus resistant cells, often independent of direct RARE binding[4]. In glioblastoma stem-like cells, ATRA treatment downregulates stemness markers such as SOX2 and NES, as well as the DNA repair gene MGMT[5]. It is anticipated that this compound, upon conversion to retinoic acid, would trigger similar changes in gene expression profiles.

Pharmacokinetics

Specific pharmacokinetic data for this compound is not extensively available. However, studies on all-trans-retinoic acid in rats can provide insights into its likely absorption, distribution, metabolism, and excretion profile.

ParameterValue (for all-trans-retinoic acid in rats)Reference
Route of Administration Oral gavage[6][7]
Dose 10 or 15 mg/kg[6]
Peak Plasma Concentration (Cmax) 183 to 267 ng/mL[6]
Time to Peak (Tmax) 1.5 hr[6]
Elimination Half-life (t½) Slightly longer than 1.5 hr[6]
Bioavailability Highly variable, estimated to be no more than 25-30% for oral ATRA[8]
Plasma Transport Primarily bound to serum albumin[9]

Note: These values are for all-trans-retinoic acid and may not be directly representative of this compound.

Toxicology

Detailed toxicological data for this compound is sparse. The information below is based on general retinoid toxicity and limited available data.

ParameterValueReference
Acute Oral LD₅₀ (Rat) >500 mg/kg to <2,000 mg/kg (for a related compound)[10]
Subchronic Oral NOAEL (Rat) Not available for this compound. For ATRA, 14 mg/kg/day showed signs of toxicity in a 13-week study.

Known Toxic Effects of Retinoids:

  • Teratogenicity: Retinoids are potent teratogens and should be handled with extreme caution by individuals who are pregnant or may become pregnant.

  • Hypervitaminosis A: Excessive intake can lead to a toxic syndrome characterized by bone and joint pain, hair loss, and liver damage.

  • Testicular Degeneration: As noted, high doses can adversely affect the testes.

Experimental Protocols

Cell Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of a suitable cell line (e.g., F9 teratocarcinoma cells, HL-60 promyelocytic leukemia cells).

Materials:

  • Cell line of interest (e.g., F9 cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Differentiation markers (e.g., antibodies for immunofluorescence, primers for qRT-PCR)

  • 96-well or 6-well plates

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO or ethanol).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, 72 hours) to allow for differentiation to occur.

  • Assessment of Differentiation:

    • Morphological Changes: Observe the cells under a microscope for changes in morphology indicative of differentiation.

    • Marker Expression (Immunofluorescence): Fix the cells, permeabilize, and stain with antibodies against differentiation-specific markers. Visualize using a fluorescence microscope.

    • Gene Expression (qRT-PCR): Isolate total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the expression of differentiation marker genes.

Cell_Differentiation_Workflow start Seed Cells treat Treat with this compound and Vehicle Control start->treat incubate Incubate (24-72h) treat->incubate assess Assess Differentiation incubate->assess morphology Morphological Analysis assess->morphology if_staining Immunofluorescence Staining assess->if_staining q_pcr qRT-PCR for Marker Genes assess->q_pcr

References

In-Depth Technical Guide to the Safety and Handling of Methyl Retinoate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for methyl retinoate powder, a derivative of vitamin A utilized in various research and development applications. Adherence to the following protocols is crucial to ensure personnel safety and maintain the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is the methyl ester of retinoic acid. A thorough understanding of its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueReference
Chemical Name methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate--INVALID-LINK--
Synonyms Retinoic acid, methyl ester; Vitamin A acid methyl ester; Ro 4-3781--INVALID-LINK--
CAS Number 339-16-2--INVALID-LINK--
Molecular Formula C₂₁H₃₀O₂--INVALID-LINK--
Molecular Weight 314.46 g/mol --INVALID-LINK--
Appearance Yellow powder--INVALID-LINK--
Melting Point 180 °C--INVALID-LINK--
Solubility Soluble in most organic solvents (e.g., acetone, chloroform, DMSO, ethanol, hexane, methanol) and in fats and mineral oils.--INVALID-LINK--
Stability Stable under recommended storage conditions. Sensitive to air, light, and heat.--INVALID-LINK--, --INVALID-LINK--

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

Hazard ClassCategoryHazard StatementReference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed--INVALID-LINK--
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation--INVALID-LINK--
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation--INVALID-LINK--
Reproductive ToxicityCategory 1BH360: May damage fertility or the unborn child--INVALID-LINK--
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life--INVALID-LINK--
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects--INVALID-LINK--

Toxicological Information

Detailed toxicological data for this compound is limited. The information below is based on available data for this compound and related retinoids.

MetricValueSpeciesRouteReference
LD50 (Lethal Dose, 50%) No specific data available for this compound.
Related Compound Data (for context):
13-cis-Retinoic Acid LD504,000 mg/kgRatOral--INVALID-LINK--
all-trans Retinoic Acid LD502 g/kgRatOral--INVALID-LINK--
all-trans Retinoic Acid LD501,100 mg/kgMouseOral--INVALID-LINK--

Note: The classification of "Harmful if swallowed" (Category 4) generally corresponds to an LD50 range of 300 to 2000 mg/kg for oral exposure in rats.

Mechanism of Action and Potential Toxicity

Retinoids, including this compound, exert their biological effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction modulates gene expression, influencing cellular processes such as differentiation, proliferation, and apoptosis.

Caption: Retinoid signaling pathway.

Toxicity can arise from excessive activation of these pathways. Skin irritation is a common adverse effect of topical retinoid application and is believed to be mediated by the release of pro-inflammatory cytokines.

G Mechanism of Retinoid-Induced Skin Irritation Retinoid Topical Retinoid (e.g., this compound) Keratinocytes Keratinocytes Retinoid->Keratinocytes Fibroblasts Fibroblasts Retinoid->Fibroblasts Cytokine_Release Pro-inflammatory Cytokine Release Keratinocytes->Cytokine_Release Fibroblasts->Cytokine_Release MCP1 MCP-1 Cytokine_Release->MCP1 IL8 IL-8 Cytokine_Release->IL8 Inflammation Inflammation MCP1->Inflammation IL8->Inflammation Erythema Erythema (Redness) Inflammation->Erythema Peeling Stratum Corneum Peeling Inflammation->Peeling G Skin Irritation Test Workflow (OECD TG 439) start Start prep Prepare RhE Tissues (e.g., EpiDerm™, EpiSkin™) start->prep apply Topically Apply this compound Powder (and controls) to Tissues prep->apply expose Incubate for 60 minutes apply->expose rinse Rinse and Blot Tissues expose->rinse post_incubate Post-incubation (42 hours) rinse->post_incubate mtt MTT Viability Assay post_incubate->mtt extract Extract Formazan mtt->extract read Measure Optical Density extract->read calculate Calculate % Viability vs. Negative Control read->calculate classify Classify Irritation Potential calculate->classify irritant Irritant (Viability ≤ 50%) classify->irritant Yes non_irritant Non-Irritant (Viability > 50%) classify->non_irritant No end End irritant->end non_irritant->end G Hazardous Powder Spill Cleanup Workflow start Spill Occurs alert Alert personnel and evacuate the immediate area start->alert ppe Don appropriate PPE (including respiratory protection) alert->ppe contain Contain the spill ppe->contain wet Gently cover the spill with wetted absorbent pads to avoid raising dust contain->wet collect Carefully collect the wetted material using a scoop wet->collect bag Place in a labeled, sealable hazardous waste bag collect->bag decontaminate Decontaminate the spill area with a suitable cleaning agent bag->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident to EHS dispose->report end End report->end

An In-depth Technical Guide to the Storage and Stability of Methyl Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of Methyl retinoate. Understanding these parameters is essential for ensuring the integrity, potency, and safety of this retinoid in research and pharmaceutical applications. Due to the limited availability of stability data specific to this compound, this document incorporates data from closely related retinoids, such as retinol (B82714) and retinoic acid, to provide a thorough understanding of its expected stability profile.

Chemical Profile of this compound

This compound is the methyl ester of retinoic acid, a metabolite of vitamin A. Like other retinoids, it possesses a polyunsaturated chain and a β-ionone ring, which are susceptible to degradation.

PropertyValue
Chemical Name methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Molecular Formula C₂₁H₃₀O₂
Molecular Weight 314.46 g/mol
CAS Number 339-16-2

Recommended Storage Conditions

To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. As a solid, it is more stable than in solution.[1] The following conditions are recommended:

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage.Low temperatures minimize the rate of thermal degradation.
Light Protect from light by using amber vials or by wrapping containers in aluminum foil.This compound is light-sensitive and can undergo photoisomerization and photodegradation.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The polyene chain is susceptible to oxidation.
Moisture Store in a dry environment.Moisture can facilitate hydrolytic degradation of the ester group.

For solutions, it is recommended to prepare them fresh and use them immediately. If storage is necessary, solutions should be stored at -80°C under an inert atmosphere and protected from light.[1]

Stability Profile of this compound

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents.

Thermal Stability

Table 1: Indicative Thermal Degradation of Retinoids in Formulations

TemperatureTimeDegradation (%)
25°C6 months0 - 80
40°C6 months40 - 100

Data based on studies of various retinoid derivatives in cosmetic products and should be considered indicative for this compound.[1][3]

Photostability

This compound is susceptible to photodegradation. Exposure to light, particularly UV radiation, can induce isomerization of the double bonds in the polyene chain.[2] The photoisomerization of all-trans-methyl retinoate is influenced by the polarity of the solvent, with faster isomerization occurring in more polar solvents.[2] For example, in dimethyl sulfoxide (B87167) (a polar solvent), methyl 11-cis-retinoate is a major photoproduct, whereas in heptane (B126788) (a non-polar solvent), methyl 13-cis-retinoate is formed more readily.[2] Light-induced degradation is often more pronounced than temperature-induced degradation for retinoids.[3]

pH and Hydrolytic Stability

The ester linkage in this compound is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which would yield retinoic acid and methanol. While specific kinetic data for this compound hydrolysis is not available, it is generally known that ester hydrolysis is catalyzed by both acids and bases. Therefore, maintaining a neutral pH is crucial for the stability of this compound in aqueous or protic solutions.

Oxidative Stability

The conjugated double bond system in this compound makes it prone to oxidation. The presence of oxygen, peroxides, or other oxidizing agents can lead to the formation of various oxidation products, including epoxides and aldehydes, resulting in a loss of biological activity.[1] To mitigate oxidative degradation, the use of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or vitamin E (α-tocopherol) is recommended, especially for solutions.[1]

Degradation Pathways

The primary degradation pathways for this compound are inferred from the known degradation of other retinoids and its chemical structure.

G Potential Degradation Pathways of this compound MR This compound (all-trans) ISO Isomers (e.g., 13-cis, 11-cis) MR->ISO Light, Heat OX Oxidation Products (Epoxides, Aldehydes) MR->OX Oxygen, Light, Heat HY Hydrolysis Products (Retinoic Acid + Methanol) MR->HY Acid/Base, Water G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Ox Oxidation (e.g., 3% H₂O₂) Ox->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (e.g., UV/Vis light) Photo->HPLC LCMS LC-MS for Degradant Identification HPLC->LCMS If degradants observed MR This compound (in solution) MR->Acid MR->Base MR->Ox MR->Thermal MR->Photo G Generalized Retinoid Signaling Pathway MR This compound RA Retinoic Acid (intracellular) MR->RA Cellular Esterases Heterodimer RAR-RXR Heterodimer RA->Heterodimer RAR RAR RAR->Heterodimer RXR RXR RXR->Heterodimer RARE Retinoic Acid Response Element (RARE) in DNA Heterodimer->RARE Binds to Transcription Gene Transcription RARE->Transcription Regulates

References

Methyl Retinoate Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl retinoate, a derivative of vitamin A. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document also includes relevant data for the closely related and extensively studied compound, all-trans-retinoic acid (ATRA), to provide valuable insights. The guide details experimental protocols for solubility determination and employs data visualization to illustrate key methodologies.

Physicochemical Properties of this compound

This compound, the methyl ester of retinoic acid, is a lipophilic molecule. Its structure, featuring a β-ionone ring and a polyunsaturated side chain, dictates its solubility profile, favoring nonpolar organic solvents over aqueous media.[1][2]

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₃₀O₂[1][2]
Molecular Weight 314.46 g/mol [2]
CAS Number 339-16-2[1][2]
Appearance Crystalline solid[3][4]
Predicted XlogP 6.6[1]

Solubility of this compound and Related Compounds

Comprehensive quantitative solubility data for this compound is not widely reported in scientific literature. General descriptions indicate that it is soluble in most organic solvents and practically insoluble in water.

In the absence of specific data for this compound, the solubility of all-trans-retinoic acid (ATRA) provides a useful surrogate for understanding its likely behavior in various solvents. It is important to note that as an ester, this compound is expected to be slightly less polar than its carboxylic acid counterpart, which may influence its solubility.

Table 2: Quantitative Solubility of All-Trans-Retinoic Acid (ATRA) in Various Solvents

SolventSolubilityTemperatureSource
Dimethyl Sulfoxide (DMSO)~20 mg/mL (approx. 66.6 mM)Not Specified[3]
Dimethylformamide (DMF)~20 mg/mL (approx. 66.6 mM)Not Specified[3]
Ethanol~0.5 mg/mL (approx. 1.66 mM)Not Specified[3]
95% Ethanol9 mMNot Specified[5]
Supercritical Carbon Dioxide (scCO₂)1.52 x 10⁻⁶ to 1.84 x 10⁻⁵ (mole fraction)308.2 K, 318.2 K, 328.2 K[6]

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of lipophilic compounds like this compound is crucial for various research and development applications. The following protocol outlines a general procedure based on the principles of the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, a widely accepted technique for retinoid analysis.[7][8][9][10]

Materials and Equipment
  • This compound (crystalline solid)

  • Selected solvents (e.g., ethanol, methanol, acetone, chloroform, DMSO)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 Dispense into vial equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to settle equil1->equil2 24-48 hours analysis1 Filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Inject into HPLC analysis2->analysis3 analysis4 Quantify concentration analysis3->analysis4

Solubility Determination Workflow
Detailed Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

    • After agitation, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microcrystals.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system for quantification.

HPLC Conditions for Quantification

A reverse-phase HPLC method with UV detection is commonly employed for the analysis of retinoids.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water, often with a small percentage of a modifier like formic acid to improve peak shape.[7]

  • Flow Rate: Typically 1.0 mL/min

  • Detection Wavelength: UV detection at the λmax of this compound (around 350 nm).

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve prepared from known concentrations of a this compound reference standard.

Signaling Pathways

While this guide focuses on solubility, it is important to note that this compound, as a retinoid, is expected to be involved in the retinoic acid signaling pathway, which plays a critical role in cellular differentiation, proliferation, and apoptosis. The general pathway involves the cellular uptake of retinoids, conversion to active metabolites like all-trans-retinoic acid, binding to nuclear receptors (RARs and RXRs), and subsequent regulation of gene expression.

signaling_pathway cluster_cellular Cellular Environment cluster_nuclear Nucleus mr This compound (extracellular) cell_mem Cell Membrane mr->cell_mem mr_intra This compound (intracellular) cell_mem->mr_intra Uptake atra All-trans-Retinoic Acid (active metabolite) mr_intra->atra Metabolism rar_rxr RAR/RXR Heterodimer atra->rar_rxr Binding rare Retinoic Acid Response Element (RARE) rar_rxr->rare DNA Binding gene_exp Target Gene Expression rare->gene_exp Regulation

References

Methyl Retinoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl retinoate, the methyl ester of all-trans-retinoic acid, is a synthetic derivative of vitamin A. While its parent compound, retinoic acid, is a crucial endogenous signaling molecule that regulates a vast array of biological processes, there is currently no definitive evidence to support the natural occurrence of this compound in biological systems. It is primarily utilized as a research tool in the study of retinoid signaling pathways. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in experimental biology. Furthermore, it details the well-established signaling pathway of its biologically active form, retinoic acid, which is essential for understanding the functional context of this compound in research settings.

Introduction to this compound

Retinoids, a class of compounds derived from vitamin A, are vital for numerous physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis. The most biologically active endogenous retinoid is all-trans-retinoic acid (ATRA), which functions by activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to regulate gene transcription.[1][2][3]

This compound is the methyl ester of ATRA. Due to its ester linkage, it is more lipophilic than ATRA, which may influence its stability and transport across cell membranes in experimental systems. In the intracellular environment, it is presumed to be hydrolyzed to ATRA to exert its biological effects. This guide serves as a technical resource for researchers utilizing this compound, providing essential information on its chemical characteristics, synthesis, and use in laboratory settings, alongside a detailed exploration of the canonical retinoic acid signaling pathway.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of all-trans-retinoic acid and this compound is presented in Table 1. This information is critical for the preparation of stock solutions and for understanding the compound's behavior in experimental assays.

PropertyAll-Trans-Retinoic Acid (ATRA)This compound
Synonyms Tretinoin, Vitamin A acidall-trans-Retinoic acid methyl ester, Vitamin A acid methyl ester
Molecular Formula C₂₀H₂₈O₂C₂₁H₃₀O₂[4]
Molecular Weight 300.44 g/mol 314.46 g/mol [4][5]
CAS Number 302-79-4339-16-2[4]
Appearance Yellow to light-orange crystalline powderPale yellow to yellow solid[6]
Melting Point 180-182 °C66-68 °C[6]
Solubility Soluble in DMSO, ethanol; insoluble in waterSoluble in chloroform, methanol (B129727) (slightly)[6]
Storage Store at 4°C, protected from lightStore at -86°C, protected from light and temperature fluctuations[6]

Synthesis and Experimental Application of this compound

Chemical Synthesis of this compound

This compound is typically synthesized from all-trans-retinoic acid. The following is a general protocol for its preparation in a laboratory setting.

Protocol 1: Synthesis of this compound from All-Trans-Retinoic Acid

Materials:

  • All-trans-retinoic acid (ATRA)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Esterification: In a round-bottom flask, dissolve all-trans-retinoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or a slight excess of thionyl chloride dropwise while stirring in an ice bath.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR spectroscopy and mass spectrometry.

Application in Cell Culture

This compound is often used in cell culture experiments to study the effects of retinoic acid signaling. Its increased lipophilicity may facilitate its uptake by cells compared to retinoic acid.

Protocol 2: Treatment of Cultured Cells with this compound

Materials:

  • Cultured cells (e.g., retinal pigment epithelial cells, cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (for downstream analysis)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours.

  • Preparation of Working Solution: Prepare the desired concentrations of this compound by diluting the stock solution in pre-warmed complete cell culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Downstream Analysis: After the incubation period, the cells can be harvested for various analyses, such as:

    • Cell viability/proliferation assays: (e.g., MTT, WST-1) to assess the effect on cell growth.

    • Gene expression analysis: (RT-qPCR, RNA-seq) to measure the expression of retinoic acid target genes.

    • Protein analysis: (Western blotting, ELISA) to quantify the levels of specific proteins.

    • Reporter assays: for cells transfected with a retinoic acid response element (RARE)-driven reporter construct to measure receptor activation.

The Retinoic Acid Signaling Pathway

To understand the biological effects of this compound, it is essential to be familiar with the signaling pathway of its active form, all-trans-retinoic acid. The canonical pathway involves the uptake of retinol (B82714) (vitamin A), its conversion to ATRA, and the subsequent regulation of gene expression.

Pathway Description:

  • Uptake and Transport: Retinol is transported in the bloodstream bound to retinol-binding protein (RBP). It enters the cell, where it binds to cellular retinol-binding protein (CRBP).

  • Conversion to Retinoic Acid: In the cytoplasm, retinol is oxidized to retinaldehyde by retinol dehydrogenases (RDHs). Retinaldehyde is then irreversibly oxidized to all-trans-retinoic acid by retinaldehyde dehydrogenases (RALDHs).[1]

  • Nuclear Translocation and Receptor Binding: ATRA, bound to cellular retinoic acid-binding protein (CRABP), translocates to the nucleus.[1]

  • Transcriptional Regulation: In the nucleus, ATRA binds to the ligand-binding domain of the retinoic acid receptor (RAR), which is heterodimerized with the retinoid X receptor (RXR). This ligand binding induces a conformational change in the receptor complex, leading to the dissociation of corepressors and the recruitment of coactivators.[3][7]

  • Gene Expression: The RAR/RXR-coactivator complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating their transcription.[2][8]

Retinoic_Acid_Signaling_Pathway Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex Retinol Retinol Retinol-RBP->Retinol Cellular Uptake CRBP_Retinol Retinol-CRBP Retinol->CRBP_Retinol Binds to CRBP Retinaldehyde Retinaldehyde CRBP_Retinol->Retinaldehyde Oxidation (RDH) ATRA_Cytoplasm all-trans-Retinoic Acid (ATRA) Retinaldehyde->ATRA_Cytoplasm Oxidation (RALDH) CRABP_ATRA ATRA-CRABP ATRA_Cytoplasm->CRABP_ATRA Binds to CRABP ATRA_Nucleus ATRA CRABP_ATRA->ATRA_Nucleus Nuclear Translocation RAR_RXR RAR/RXR Heterodimer ATRA_Nucleus->RAR_RXR Ligand Binding CoR Corepressors RAR_RXR->CoR Dissociates CoA Coactivators RAR_RXR->CoA Recruits RARE RARE (DNA) RAR_RXR->RARE Binds to CoR->RAR_RXR Target_Gene Target Gene Transcription RARE->Target_Gene Activates

Caption: The canonical signaling pathway of all-trans-retinoic acid (ATRA).

Comparative Biological Activity

While this compound is expected to act as a pro-drug for retinoic acid, its direct interaction with retinoid receptors and its relative biological potency may differ. The available literature suggests that the biological activities of this compound are qualitatively similar to those of retinoic acid, though quantitative comparisons are limited.[9] The binding affinity of this compound to RARs and RXRs has not been as extensively characterized as that of ATRA. It is generally accepted that the ester must be hydrolyzed to the free acid to achieve high-affinity receptor binding and subsequent gene activation.[10][11][12]

FeatureAll-Trans-Retinoic Acid (ATRA)This compound
Receptor Binding High-affinity ligand for RARs[12]Presumed low affinity; requires hydrolysis to ATRA for high-affinity binding
Biological Activity Potent regulator of gene expression, cell differentiation, and proliferation[3][8]Generally exhibits similar biological effects to ATRA in vitro, likely after conversion[9]
Primary Mode of Action Direct activation of RAR/RXR heterodimers[2][7]Pro-drug for all-trans-retinoic acid

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an experiment investigating the effect of this compound on gene expression in a cell culture model.

Experimental_Workflow Experimental Workflow: Effect of this compound on Gene Expression cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed cells in multi-well plates B1 Treat cells with this compound or vehicle A1->B1 A2 Prepare this compound working solutions and vehicle control A2->B1 B2 Incubate for desired time period (e.g., 24h) B1->B2 C1 Harvest cells and isolate RNA B2->C1 C2 Perform Reverse Transcription (cDNA synthesis) C1->C2 C3 Quantitative PCR (qPCR) for target gene expression C2->C3 D Data Analysis: Compare gene expression levels between treated and control groups C3->D

Caption: A typical workflow for studying the effects of this compound on gene expression.

Conclusion

This compound serves as a valuable synthetic tool for researchers investigating the complex world of retinoid signaling. Although not a naturally occurring compound, its utility as a more lipophilic precursor to all-trans-retinoic acid in experimental systems is noteworthy. A thorough understanding of its chemical properties, methods for its synthesis and application, and the intricate signaling pathway of its parent compound are paramount for the design and interpretation of robust scientific studies. This guide provides a foundational resource for scientists and professionals in the field of drug development and molecular biology who are exploring the multifaceted roles of retinoids in health and disease.

References

Molecular Targets of Methyl Retinoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl retinoate, the methyl ester of all-trans retinoic acid (ATRA), is a synthetic retinoid that holds significant interest in various fields of biomedical research, including dermatology, oncology, and developmental biology. As with other retinoids, its biological effects are mediated through precise interactions with specific molecular targets within the cell. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound, focusing on its interaction with nuclear receptors, the subsequent signaling cascades, and its impact on gene expression. This document also outlines detailed experimental protocols for researchers to investigate and characterize the molecular interactions of this compound and similar compounds.

It is widely understood that retinoid esters, such as this compound, primarily function as pro-drugs. Following cellular uptake, they are metabolized into their biologically active carboxylic acid form, all-trans retinoic acid.[1][2][3] Therefore, the primary molecular targets of this compound are considered to be identical to those of ATRA.

Core Molecular Targets: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

The biological activity of retinoids is predominantly mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[4][5][6] These receptors are ligand-activated transcription factors that regulate the expression of a vast array of genes involved in cellular proliferation, differentiation, and apoptosis.[5][7]

There are three isotypes of RAR (α, β, and γ) and three isotypes of RXR (α, β, and γ), each encoded by a separate gene.[5] Upon ligand binding, RARs form heterodimers with RXRs.[8][9][10] This RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[5][6]

Quantitative Data: Binding Affinities and Activation Potencies of All-Trans Retinoic Acid
LigandReceptor IsoformBinding Affinity (Ki) [nM]Reference
All-trans Retinoic AcidRARα~0.2 - 2[11][12]
All-trans Retinoic AcidRARβ~0.2 - 2[11]
All-trans Retinoic AcidRARγ~0.2 - 2[11]
LigandReceptor IsoformActivation Potency (EC50) [nM]Reference
All-trans Retinoic AcidRARα~1 - 18[13][14]
All-trans Retinoic AcidRARβ~2 - 10[13][15]
All-trans Retinoic AcidRARγ~2 - 15[13]

Signaling Pathways

The canonical signaling pathway for retinoids involves a series of steps from cellular uptake to the regulation of gene expression.

RAR_RXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methyl Retinoate_ext This compound Methyl Retinoate_cyt This compound Methyl Retinoate_ext->Methyl Retinoate_cyt Cellular Uptake Esterases Esterases Methyl Retinoate_cyt->Esterases ATRA_cyt All-trans Retinoic Acid (ATRA) Esterases->ATRA_cyt Hydrolysis CRABP Cellular Retinoic Acid Binding Protein (CRABP) ATRA_cyt->CRABP ATRA_CRABP ATRA-CRABP Complex ATRA_cyt->ATRA_CRABP CRABP->ATRA_CRABP ATRA_nuc ATRA ATRA_CRABP->ATRA_nuc Nuclear Translocation RAR_RXR_inactive RAR/RXR Heterodimer (Inactive) ATRA_nuc->RAR_RXR_inactive Ligand Binding RAR RAR RAR->RAR_RXR_inactive RXR RXR RXR->RAR_RXR_inactive RAR_RXR_active RAR/RXR Heterodimer (Active) RAR_RXR_inactive->RAR_RXR_active Conformational Change (Co-repressor Dissociation) CoR Co-repressors CoR->RAR_RXR_inactive CoA Co-activators RAR_RXR_active->CoA Co-activator Recruitment RARE RARE RAR_RXR_active->RARE Binding CoA->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiation

Caption: Canonical RAR/RXR signaling pathway activated by retinoids.

Experimental Protocols

To facilitate further research into the specific molecular interactions of this compound, this section provides detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[16][17][18]

Radioligand_Binding_Assay_Workflow Start Start Prepare_Receptors Prepare Receptor Source (e.g., nuclear extracts from RAR-transfected cells) Start->Prepare_Receptors Incubate Incubate Receptor with: - Fixed concentration of radiolabeled ATRA - Varying concentrations of this compound Prepare_Receptors->Incubate Separate Separate Bound from Free Ligand (e.g., vacuum filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Generate competition curve - Calculate IC50 - Calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Receptor Preparation: Prepare nuclear extracts from cells overexpressing the RAR isotype of interest (α, β, or γ).[19][20]

  • Incubation: In a multi-well plate, incubate the nuclear extract with a fixed concentration of a high-affinity radiolabeled retinoid (e.g., [³H]all-trans-retinoic acid) and a range of concentrations of unlabeled this compound.[19]

  • Equilibration: Allow the binding to reach equilibrium by incubating for a predetermined time at a specific temperature (e.g., 4°C for 18 hours).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand using a vacuum filtration system with glass fiber filters.[19]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[21]

Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a specific nuclear receptor and induce the transcription of a reporter gene.[14][15][22][23]

Reporter_Gene_Assay_Workflow Start Start Transfect Co-transfect cells with: - RAR expression vector - Reporter vector with RARE-luciferase Start->Transfect Treat Treat transfected cells with varying concentrations of this compound Transfect->Treat Incubate Incubate for 18-24 hours Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Data Analysis: - Generate dose-response curve - Calculate EC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a reporter gene assay.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HeLa) and co-transfect with two plasmids: one expressing the human RAR isotype of interest and another containing a luciferase reporter gene under the control of a promoter with multiple RAREs.[20][22]

  • Compound Treatment: After transfection, treat the cells with a range of concentrations of this compound. Include a positive control (e.g., ATRA) and a vehicle control.[22]

  • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.[22]

  • Cell Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.[23]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.[23]

Transcriptomic Analysis (RNA-Seq)

This high-throughput sequencing method allows for a comprehensive analysis of the changes in gene expression in response to treatment with a compound like this compound.[24][25][26][27][28]

RNA_Seq_Workflow Start Start Treat_Cells Treat cells with this compound (and vehicle control) Start->Treat_Cells Isolate_RNA Isolate Total RNA Treat_Cells->Isolate_RNA Library_Prep Prepare RNA-Seq Libraries (e.g., poly(A) selection, cDNA synthesis, adapter ligation) Isolate_RNA->Library_Prep Sequence High-Throughput Sequencing Library_Prep->Sequence Data_Analysis Bioinformatic Analysis: - Quality control - Read alignment - Differential gene expression analysis - Pathway analysis Sequence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for transcriptomic analysis using RNA-Seq.

Methodology:

  • Cell Treatment: Treat a relevant cell line with this compound at a predetermined concentration and for a specific duration. Include a vehicle-treated control group.

  • RNA Isolation: Isolate total RNA from the treated and control cells using a standard protocol (e.g., TRIzol extraction).[29]

  • Library Preparation: Prepare sequencing libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.[29][30]

  • Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform.

  • Data Analysis: Perform bioinformatic analysis of the sequencing data. This includes quality control of the reads, alignment to a reference genome, quantification of gene expression levels, and identification of differentially expressed genes between the this compound-treated and control groups. Further pathway and gene ontology analysis can be performed to understand the biological implications of the observed gene expression changes.[25]

Potential Gene Targets

Upon conversion to ATRA, this compound is expected to regulate the expression of a wide range of genes. Hundreds of genes have been identified as being regulated by retinoic acid.[4][31][32] The table below lists some of the well-established direct target genes of the RAR/RXR signaling pathway.

Gene SymbolGene NameFunctionReference
RARBRetinoic acid receptor betaRegulation of gene expression[33]
HOXA1Homeobox A1Embryonic development[31]
HOXB1Homeobox B1Embryonic development[31]
CYP26A1Cytochrome P450 family 26 subfamily A member 1Retinoic acid metabolism[31]
CRABP2Cellular retinoic acid binding protein 2Intracellular retinoid transport[31]
STRA6Stimulated by retinoic acid 6Retinol (B82714) uptake[34]
TGM2Transglutaminase 2Cell adhesion, apoptosis[31]
HES1Hairy and enhancer of split 1Notch signaling pathway[31]

Conclusion

The molecular targets of this compound are intrinsically linked to those of its active metabolite, all-trans retinoic acid. The primary targets are the retinoic acid receptors (RARs), which, upon activation, heterodimerize with retinoid X receptors (RXRs) to modulate the transcription of a multitude of target genes. While direct quantitative data for this compound is scarce, the well-established pharmacology of ATRA provides a strong foundation for understanding its biological effects. The experimental protocols detailed in this guide offer a robust framework for researchers to elucidate the specific binding affinities, activation potencies, and gene regulatory profiles of this compound and other novel retinoids, thereby advancing our understanding of their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Methyl Retinoate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl retinoate is a derivative of retinoic acid, a well-characterized metabolite of vitamin A. Retinoids play crucial roles in various biological processes, including cell proliferation, differentiation, and apoptosis.[1] The biological effects of retinoids are primarily mediated by the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]

It is hypothesized that this compound, being an ester of retinoic acid, may act as a pro-drug, being hydrolyzed by intracellular esterases to all-trans retinoic acid (ATRA), the active ligand for RARs. This conversion would then initiate the downstream signaling cascade, leading to changes in gene expression that can result in the inhibition of cell growth and the induction of apoptosis in cancer cell lines. These application notes provide detailed protocols to investigate the effects of methyl retino-ate on cultured cells, using ATRA as a reference compound for comparison.

Proposed Signaling Pathway

The proposed mechanism of action for this compound involves its intracellular conversion to ATRA, which then activates the canonical RAR/RXR signaling pathway.

Methyl_Retinoate_Signaling Proposed this compound Signaling Pathway MR This compound ATRA All-trans Retinoic Acid (ATRA) MR->ATRA Hydrolysis Cell_Membrane Cell Membrane Esterases Intracellular Esterases RAR RAR ATRA->RAR Binds Esterases->ATRA RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulates Biological_Effects Biological Effects (Cell Cycle Arrest, Apoptosis, Differentiation) Gene_Transcription->Biological_Effects MTT_Assay_Workflow MTT Cell Viability Assay Workflow Seed Seed cells in a 96-well plate Treat Treat with serial dilutions of this compound Seed->Treat Incubate Incubate for 24, 48, or 72 hours Treat->Incubate Add_MTT Add MTT reagent and incubate Incubate->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) Add_MTT->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate % viability and determine IC50 Measure->Analyze qPCR_Workflow qPCR Gene Expression Analysis Workflow Cell_Treatment Treat cells with This compound RNA_Extraction Total RNA Extraction Cell_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR with gene-specific primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt method) qPCR->Data_Analysis

References

Application Note: Quantitative Analysis of Methyl Retinoate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl retinoate, the methyl ester of retinoic acid, is a retinoid of significant interest in dermatological and oncological research. Accurate and precise quantification of this compound in various matrices, such as pharmaceutical formulations and biological samples, is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be robust, sensitive, and suitable for routine analysis in a laboratory setting.

Principle

This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of organic solvent (methanol or acetonitrile) and water. The isocratic elution ensures reproducible retention times. Following separation, this compound is detected by a UV-Vis detector at its maximum absorbance wavelength. Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a this compound reference standard. An internal standard can be used to improve the accuracy and precision of the method.

Materials and Reagents

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water.

  • Reagents: Formic acid (analytical grade).

  • Standards: this compound reference standard (purity ≥98%), Retinyl acetate (B1210297) (internal standard, purity ≥98%).

  • Filters: 0.45 µm syringe filters (PTFE or nylon).

  • Glassware: Amber volumetric flasks, vials, and pipettes to protect the light-sensitive retinoids.

Experimental Protocols

Standard Solution Preparation

Note: All work with retinoids should be performed under yellow or red light to prevent degradation.[1] Glassware should be wrapped in aluminum foil if amber glassware is not available.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of retinyl acetate and dissolve it in a 10 mL amber volumetric flask with methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL amber volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL). Spike each working standard with a constant concentration of the internal standard.

Sample Preparation (for a cream-based formulation)
  • Accurately weigh approximately 1 g of the cream sample into a 50 mL amber centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the tube for 5 minutes to ensure thorough mixing and extraction of this compound.

  • Place the tube in an ice bath for 15 minutes to precipitate excipients.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

  • Spike the filtered sample with the internal standard.

HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific HPLC system and sample matrix.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Methanol:Water (95:5, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV-Vis Detector at 350 nm
Run Time Approximately 10 minutes

Data Analysis and Quantification

The concentration of this compound in the samples is determined by using the calibration curve. The peak area ratio of this compound to the internal standard is plotted against the corresponding concentration of the this compound standards. The concentration of this compound in the sample is then calculated using the linear regression equation of the calibration curve.

Method Validation (Summary)

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following parameters should be assessed:

ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or degradation products at the retention time of this compound and the internal standard.
Linearity Correlation coefficient (r²) > 0.999 over the concentration range.
Range 80-120% of the test concentration.
Accuracy (Recovery) 98-102% recovery at three concentration levels.
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2%Intermediate Precision (Inter-day): RSD ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, temperature).

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this HPLC method for this compound analysis. These values are based on typical performance for retinoid analysis and should be verified during method validation.

ParameterExpected Value
Retention Time of this compound ~ 6-8 minutes
Retention Time of Internal Standard (Retinyl Acetate) ~ 4-5 minutes
Linearity Range 0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.03 µg/mL
Limit of Quantification (LOQ) ~ 0.1 µg/mL
Accuracy (% Recovery) 98.5 - 101.5%
Precision (% RSD) < 2.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Figure 1. Experimental workflow for HPLC analysis of this compound.

Method_Validation cluster_main Method Validation Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision Robustness Robustness Precision->Robustness

Figure 2. Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry of Methyl Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid, a crucial metabolite of vitamin A, plays a vital role in various biological processes, including cell differentiation, proliferation, and embryonic development. Its analysis is paramount in many areas of research and drug development. Due to its polarity and low volatility, retinoic acid is often derivatized to its methyl ester, methyl retinoate, for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS).[1] This document provides detailed application notes and experimental protocols for the GC-MS analysis of this compound, intended to guide researchers in developing and implementing this analytical technique.

Experimental Protocols

Sample Preparation: Derivatization of Retinoic Acid to this compound

To enhance volatility for GC-MS analysis, retinoic acid is converted to this compound. Diazomethane (B1218177) is a highly effective reagent for this methylation, reacting rapidly and producing high yields with minimal side reactions.[2]

Materials:

  • Retinoic acid standard or sample extract

  • Diazomethane solution in diethyl ether (handle with extreme caution in a fume hood)

  • Methanol (B129727)

  • Diethyl ether

  • Nitrogen gas supply

  • Glass reaction vials with screw caps

Protocol:

  • Dissolution: Dissolve the dried retinoic acid sample or standard in a minimal amount of diethyl ether in a glass reaction vial.

  • Methylation: Add a freshly prepared ethereal solution of diazomethane dropwise to the retinoic acid solution at room temperature until a faint yellow color persists, indicating a slight excess of diazomethane. The reaction is rapid and is driven by the elimination of nitrogen gas.[2]

  • Quenching: Allow the reaction to proceed for approximately 10 minutes. Add a few drops of methanol to quench any remaining diazomethane.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried this compound residue in a suitable volatile solvent for GC-MS analysis, such as hexane (B92381) or ethyl acetate, to the desired concentration.

Note on Safety: Diazomethane is a carcinogen, highly toxic, and potentially explosive.[2] All work with diazomethane must be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Alternative, safer methylation reagents such as N,N-dimethylformamide dimethyl acetal (B89532) can also be used, although reaction conditions may need to be optimized.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters provide a starting point for the GC-MS analysis of this compound and should be optimized for the specific instrument and application.

ParameterValue
Gas Chromatograph
ColumnDB-1 fused-silica capillary column (or equivalent non-polar phase)
Injection ModeSplitless
Injector Temperature280 °C
Carrier GasHelium
Oven Temperature ProgramInitial temperature of 60°C (held for 3 min), ramped to 210°C at 30°C/min (held for 5 min), then to 240°C at 3°C/min, and finally to 300°C at 40°C/min (held for 5 min).[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature250 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data Summary

For quantitative analysis using Selected Ion Monitoring (SIM), the following characteristic ions of this compound should be monitored. The molecular ion is expected at m/z 314.

ParameterValue/RangeReference
Molecular FormulaC₂₁H₃₀O₂NIST
Molecular Weight314.5 g/mol NIST
Retention TimeDependent on specific GC conditions and column dimensions.
Characteristic m/z for SIM
Quantifier Ion314 (M⁺)[4]
Qualifier Ion(s)To be determined from the full scan mass spectrum.
Limit of Detection (LOD)Typically in the low picogram to femtomole range.[4][5][4][5]
Limit of Quantification (LOQ)Typically in the picogram to femtomole range.[5][5]
Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 314. The fragmentation pattern will show losses of various functional groups, which can be used for structural confirmation.

(The following is a representation of the expected mass spectrum based on available data. The full spectrum can be found in the NIST database under CAS No. 339-16-2)

Visualizations

Experimental Workflow

experimental_workflow GC-MS Analysis Workflow for this compound sample Retinoic Acid Sample (e.g., from biological extract) derivatization Derivatization (Methylation with Diazomethane) sample->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing results Results data_processing->results

Caption: Workflow for the GC-MS analysis of this compound.

Retinoic Acid Signaling Pathway

retinoic_acid_pathway Simplified Retinoic Acid Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid Oxidation RA_CRABP RA-CRABP Complex Retinoic_Acid->RA_CRABP CRABP CRABP CRABP->RA_CRABP RAR RAR RA_CRABP->RAR RA transport RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/Repression

Caption: Simplified overview of the retinoic acid signaling pathway.

References

Application Notes and Protocols for In Vitro Evaluation of Methyl Retinoate's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl retinoate, the methyl ester of retinoic acid, is a retinoid compound of significant interest for its potential therapeutic applications. Like other retinoids, its biological activities are primarily mediated through the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors regulating gene expression.[1] These signaling pathways are crucial in various physiological processes, including cell proliferation, differentiation, apoptosis, and inflammation.[2][3] Consequently, in vitro assays designed to investigate these activities are essential for the preclinical evaluation of this compound.

This document provides detailed application notes and protocols for a panel of in vitro assays to characterize the biological activity of this compound, focusing on its anti-cancer and anti-inflammatory properties.

Data Presentation

Quantitative data for the biological activity of this compound is not extensively available in the public domain. Therefore, the following tables present data for its parent compound, all-trans-retinoic acid (ATRA), to provide a reference for the expected potency and efficacy. Researchers are encouraged to generate specific data for this compound using the protocols provided herein.

Table 1: Cytotoxicity of All-Trans-Retinoic Acid (ATRA) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Cancer139.9 ± 4.6
CAL-51Breast Cancer169.1 ± 8.2
AMJ13Breast Cancer104.7 ± 3.8
A549Lung Adenocarcinoma92.3 ± 8.0 (at 6 days)
Data sourced from multiple studies.[2][4]

Table 2: RAR Agonist Activity of All-Trans-Retinoic Acid (ATRA)

Receptor SubtypeEC50 (nM)
RARα169
RARβ9
RARγ2
EC50 values represent the concentration for half-maximal luciferase activity in COS-7 cells co-transfected with the respective RAR expression vector and a reporter plasmid.[5]

Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway

This compound, upon entering the cell, is believed to be hydrolyzed to retinoic acid, which then binds to cytoplasmic retinoic acid-binding proteins (CRABPs). This complex is transported to the nucleus, where retinoic acid dissociates and binds to the ligand-binding domain of RARs, which are heterodimerized with RXRs. This binding event induces a conformational change in the receptor complex, leading to the dissociation of corepressors and recruitment of coactivators, thereby initiating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[1][6]

Retinoid_Signaling cluster_cell Target Cell cluster_nucleus Nucleus Methyl_Retinoate This compound Hydrolysis Hydrolysis Methyl_Retinoate->Hydrolysis RA Retinoic Acid (RA) Hydrolysis->RA CRABP CRABP RA->CRABP RAR_RXR_CoR RAR/RXR + Corepressor RA->RAR_RXR_CoR Binding CRABP->RAR_RXR_CoR Translocation RAR_RXR_CoA RAR/RXR + Coactivator RAR_RXR_CoR->RAR_RXR_CoA Conformational Change RARE RARE (DNA) RAR_RXR_CoA->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Biological_Response Cell Differentiation, Proliferation, Apoptosis Gene_Transcription->Biological_Response

Retinoid signaling pathway overview.
General Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for assessing the biological activity of this compound in vitro.

Experimental_Workflow cluster_assays Perform In Vitro Assays Start Start: Prepare Methyl Retinoate Stock Solution Cell_Culture Cell Culture (e.g., Cancer Cell Line, Macrophages) Start->Cell_Culture Treatment Treat Cells with Varying Concentrations of this compound Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Binding RAR Binding (TR-FRET Assay) Incubation->Binding Inflammation Anti-Inflammatory (NO Assay) Incubation->Inflammation Apoptosis Apoptosis (Annexin V Assay) Incubation->Apoptosis Gene_Expression Gene Expression (RT-qPCR) Incubation->Gene_Expression Data_Analysis Data Analysis (e.g., IC50, EC50 Calculation) Viability->Data_Analysis Binding->Data_Analysis Inflammation->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion

General experimental workflow.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Target cells (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Retinoic Acid Receptor Alpha (RARα) Competitive Binding Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding affinity of a compound to RARα.

Materials:

  • LanthaScreen™ TR-FRET RARalpha Competitive Binding Assay Kit (or similar) containing:

    • RARα-LBD (GST-tagged)

    • Tb-anti-GST Antibody

    • Fluormone™ RA Green (fluorescent tracer)

    • Assay Buffer

  • This compound

  • 384-well plates (black, low-volume)

  • TR-FRET-compatible plate reader

Protocol:

  • Prepare a 2X solution of this compound serial dilutions in the assay buffer.

  • In a 384-well plate, add 5 µL of the 2X this compound dilutions or control.

  • Prepare a 4X solution of the Fluormone™ RA Green tracer in assay buffer.

  • Add 5 µL of the 4X tracer solution to each well.

  • Prepare a 4X solution of the RARα-LBD and Tb-anti-GST antibody mixture in assay buffer.

  • Add 10 µL of the receptor-antibody mixture to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm and 520 nm after excitation at 340 nm.[10]

  • Calculate the emission ratio (520 nm / 495 nm) and plot the data to determine the EC50 value.

Anti-Inflammatory Activity Assay (Nitric Oxide Measurement)

This assay quantifies the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution (from the Griess Reagent System) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.[11]

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.

Materials:

  • Target cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Gene Expression Analysis (RT-qPCR)

This protocol quantifies the expression of target genes modulated by this compound treatment.

Materials:

  • Target cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Gene-specific primers

  • qPCR instrument

Protocol:

  • Treat cells with this compound as described in previous protocols.

  • Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the isolated RNA using a cDNA synthesis kit.[3]

  • Set up the qPCR reaction by mixing the cDNA template, SYBR Green qPCR Master Mix, and forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin).

  • Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Additional Signaling Pathway of Interest: NF-κB

The anti-inflammatory effects of retinoids can also be mediated through the modulation of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

NFKB_Signaling cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NFkB IκB-NF-κB (Inactive) IKK_Complex->IkB_NFkB Phosphorylation of IκB p_IkB p-IκB IkB_NFkB->p_IkB Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkB->Ub_Proteasome NFkB NF-κB (Active) Ub_Proteasome->NFkB Release NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Methyl_Retinoate This compound Methyl_Retinoate->IKK_Complex Inhibition

NF-κB signaling pathway and potential inhibition by this compound.

References

Animal Models for Studying the Effects of Methyl Retinoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl retinoate, a methyl ester derivative of retinoic acid, is a member of the retinoid family, compounds known for their significant roles in various biological processes, including cell growth, differentiation, and apoptosis. While extensive research has been conducted on other retinoids like all-trans retinoic acid (ATRA) and retinol (B82714), specific data on this compound remains comparatively limited in publicly available literature. These application notes and protocols are designed to provide a comprehensive guide for researchers interested in studying the effects of this compound. The provided methodologies are largely based on established protocols for closely related retinoids and should be adapted and validated for this compound-specific research.

Animal Models

The selection of an appropriate animal model is critical for studying the in vivo effects of this compound. The most commonly used models for retinoid research are mice and zebrafish, each offering unique advantages.

Mouse Models

Mouse models are invaluable for dermatological, toxicological, and cancer chemoprevention studies. Various strains are available, with hairless mice being particularly useful for topical application studies on the skin.

Applications:

  • Dermatology and Anti-aging: Assessing the effects of topical this compound on skin aging, photodamage, and wound healing.

  • Toxicology: Determining the systemic and topical toxicity, including skin irritation potential.

  • Teratogenicity: Evaluating the potential for developmental defects.

  • Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Zebrafish Models

The zebrafish (Danio rerio) is a powerful model for developmental biology and high-throughput screening due to its external fertilization, transparent embryos, and rapid development.[1][2] The conservation of retinoic acid signaling pathways between zebrafish and humans makes it a relevant model for studying the effects of retinoids on embryogenesis.[1][2]

Applications:

  • Developmental Toxicity/Teratogenicity: Rapid screening for potential birth defects.

  • High-Throughput Screening: Efficiently testing a range of concentrations and formulations of this compound.

  • Mechanistic Studies: Investigating the effects on specific signaling pathways during embryonic development.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C21H30O2[3]
Molecular Weight 314.5 g/mol [3]
CAS Number 339-16-2[3]
IUPAC Name methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate[3]
Synonyms Retinoic acid methyl ester, Vitamin A acid methyl ester[3]

Note: This table summarizes the basic chemical properties of this compound, which are essential for dose calculations and formulation development.

Table 2: Comparative Effects of Retinoids on Skin (Based on available literature for related compounds)
ParameterRetinoic Acid (Tretinoin)RetinolThis compound (Anticipated)
Epidermal Thickening Significant increaseModerate increaseExpected to be similar to or less potent than retinoic acid
Collagen Synthesis StimulatesStimulatesExpected to stimulate, potentially after conversion to retinoic acid
Skin Irritation HighLow to moderatePotentially lower than retinoic acid
Receptor Binding High affinity for RARsNo direct binding, acts after conversionExpected to have lower affinity than retinoic acid, or act as a pro-drug

This table provides a comparative overview of the known effects of retinoic acid and retinol on the skin. The effects of this compound are anticipated based on its chemical structure as an ester of retinoic acid and would require experimental verification.

Experimental Protocols

Protocol 1: Topical Application of this compound on Mouse Skin for Anti-aging Studies

Objective: To evaluate the effect of topical this compound on photoaged mouse skin.

Animal Model: Hairless mice (e.g., SKH1) are recommended to avoid the need for shaving and potential skin irritation from that process.

Materials:

  • This compound

  • Vehicle (e.g., ethanol:propylene glycol, 70:30 v/v)

  • UVB light source

  • Calipers for skinfold thickness measurement

  • Biopsy punches

  • Reagents for histological analysis (e.g., hematoxylin (B73222) and eosin, Masson's trichrome)

  • Reagents for molecular analysis (e.g., RNA extraction kits, qPCR reagents)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Induction of Photoaging: Expose the dorsal skin of the mice to a sub-erythemal dose of UVB radiation three times a week for 10-15 weeks.

  • Grouping: Divide the mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control (no UVB, vehicle application)

    • Group 2: UVB control (UVB exposure, vehicle application)

    • Group 3: this compound treatment (UVB exposure, topical application of this compound at various concentrations, e.g., 0.01%, 0.05%, 0.1%)

    • Group 4: Positive control (UVB exposure, topical application of 0.05% retinoic acid)

  • Topical Application: Apply 100 µL of the test or control solutions to the dorsal skin once daily for 8-12 weeks.

  • Evaluation of Skin Parameters:

    • Visual Assessment: Photograph the skin weekly to assess wrinkle formation.

    • Skinfold Thickness: Measure the dorsal skinfold thickness weekly using calipers.

  • Sample Collection: At the end of the treatment period, euthanize the mice and collect skin biopsies for further analysis.

  • Histological Analysis:

    • Fix skin samples in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain with H&E to measure epidermal thickness.

    • Stain with Masson's trichrome to assess collagen deposition.

  • Molecular Analysis:

    • Extract RNA from skin samples to analyze the expression of genes related to collagen synthesis (e.g., COL1A1, COL3A1) and matrix metalloproteinases (e.g., MMP1, MMP3) using qPCR.

Protocol 2: Zebrafish Embryo Teratogenicity Assay for this compound

Objective: To assess the teratogenic potential of this compound using the zebrafish embryo model.

Animal Model: Wild-type zebrafish embryos.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent

  • Embryo medium (E3)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Stereomicroscope

Procedure:

  • Embryo Collection: Collect freshly fertilized zebrafish embryos and place them in E3 medium.

  • Exposure:

    • At 4-6 hours post-fertilization (hpf), select healthy, developing embryos.

    • Prepare a series of concentrations of this compound in E3 medium (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.1%.

    • Include a vehicle control group (0.1% DMSO in E3) and a positive control group (e.g., 0.1 µM retinoic acid).

    • Place 10-20 embryos per well in a multi-well plate and expose them to the different concentrations of this compound.

  • Incubation: Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

  • Endpoint Evaluation:

    • Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hpf.

    • Record the following endpoints:

      • Mortality

      • Hatching rate

      • Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial malformations, tail defects).

  • Data Analysis:

    • Calculate the percentage of embryos exhibiting each endpoint for each concentration.

    • Determine the No Observed Effect Concentration (NOEC), Lowest Observed Effect Concentration (LOEC), and the Median Lethal Concentration (LC50).

Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway

Retinoids exert their effects primarily through nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[4] It is hypothesized that this compound, being an ester of retinoic acid, may act as a pro-drug that is hydrolyzed to retinoic acid in vivo to bind to these receptors.

Retinoid_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake CRBP CRBP Retinol->CRBP Retinaldehyde Retinaldehyde Retinoic_Acid Retinoic Acid (RA) Retinaldehyde->Retinoic_Acid Oxidation (RALDH) CRABP CRABP Retinoic_Acid->CRABP Methyl_Retinoate This compound Methyl_Retinoate->Retinoic_Acid Hydrolysis (Esterases) CRBP->Retinaldehyde Oxidation (RDH) RAR_RXR RAR-RXR Heterodimer CRABP->RAR_RXR Nuclear Translocation RARE RARE (DNA) RAR_RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Topical Anti-aging Study in Mice

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization Photoaging_Induction UVB-induced Photoaging Acclimatization->Photoaging_Induction Grouping Animal Grouping Photoaging_Induction->Grouping Topical_Application Daily Topical Application (Vehicle, this compound, Retinoic Acid) Grouping->Topical_Application Monitoring Weekly Monitoring (Visual Assessment, Skinfold Thickness) Topical_Application->Monitoring Sample_Collection Skin Biopsy Collection Monitoring->Sample_Collection Histology Histological Analysis (H&E, Masson's Trichrome) Sample_Collection->Histology Molecular Molecular Analysis (qPCR for gene expression) Sample_Collection->Molecular

Caption: Workflow for studying topical this compound in a mouse model.

Experimental Workflow for Zebrafish Teratogenicity Assay

Zebrafish_Workflow Embryo_Collection Collect Fertilized Embryos Exposure Expose Embryos to this compound Concentrations Embryo_Collection->Exposure Incubation Incubate at 28.5°C Exposure->Incubation Observation Microscopic Observation at 24, 48, 72, 96 hpf Incubation->Observation Data_Collection Record Mortality, Hatching, and Malformations Observation->Data_Collection Analysis Determine NOEC, LOEC, and LC50 Data_Collection->Analysis

References

Application Notes and Protocols for Topical Formulation of Methyl Retinoate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, characterization, and evaluation of topical formulations containing methyl retinoate for research purposes. Detailed protocols for key experiments are included to facilitate the investigation of its biological activity and skin penetration properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for formulation development and the interpretation of experimental results.

PropertyValueSource
IUPAC Name methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate[1]
Molecular Formula C₂₁H₃₀O₂[1]
Molecular Weight 314.5 g/mol [1]
CAS Number 339-16-2[1]
Appearance Pale yellow crystalline solid
Solubility Soluble in most organic solvents (e.g., ethanol (B145695), isopropanol, chloroform, acetone) and in fats and oils. Practically insoluble in water and glycerol.[2]
Stability Sensitive to light, heat, and oxidation. Formulations should be protected from light and stored at cool temperatures. The inclusion of antioxidants can improve stability.[3][4]

Synthesis of this compound

This compound can be synthesized from its parent compound, retinoic acid, through an esterification reaction.

Protocol: Synthesis of this compound via Fischer Esterification

Materials:

  • All-trans-retinoic acid

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (B109758)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve all-trans-retinoic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Evaporate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Preparation of a Simple Topical Formulation

For initial in vitro and in vivo studies, a simple topical solution can be prepared.

Protocol: Preparation of a 0.1% (w/v) this compound Topical Solution

Materials:

  • This compound

  • Ethanol (95%)

  • Propylene (B89431) glycol

  • Volumetric flask

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh the required amount of this compound to prepare a 0.1% (w/v) solution.

  • In a volumetric flask, dissolve the this compound in a 70:30 (v/v) mixture of ethanol and propylene glycol.

  • Stir the solution until the this compound is completely dissolved.

  • Store the formulation in an amber glass bottle, protected from light, at 4°C.

Note: The stability of retinoids in solution can be limited.[3][4] It is recommended to prepare fresh solutions for experiments or to conduct stability studies to determine the shelf-life of the formulation under specific storage conditions.

In Vitro Skin Permeation Studies

In vitro skin permeation studies are essential for evaluating the ability of this compound to penetrate the skin barrier. The Franz diffusion cell system is a widely accepted method for these studies.

Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine or rat) skin

  • This compound topical formulation

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like Tween 20)

  • High-performance liquid chromatography (HPLC) system for quantification

  • Water bath with circulator

  • Magnetic stirrer

Procedure:

  • Prepare the skin membrane by carefully excising it and removing any subcutaneous fat. The skin can be used as a full-thickness membrane or dermatomed to a specific thickness.

  • Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with a degassed receptor solution and ensure no air bubbles are trapped beneath the skin.

  • Maintain the temperature of the receptor solution at 32 ± 1°C to mimic physiological skin temperature.

  • Apply a precise amount of the this compound formulation to the surface of the skin in the donor chamber.

  • At predetermined time intervals, collect samples from the receptor solution and replace the withdrawn volume with fresh, pre-warmed receptor solution.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • At the end of the experiment, dismount the skin and determine the amount of this compound retained in the different skin layers (stratum corneum, epidermis, and dermis).

Data Analysis:

  • Cumulative amount permeated (μg/cm²): Plot the cumulative amount of this compound that has permeated into the receptor solution per unit area of skin against time.

  • Steady-state flux (Jss, μg/cm²/h): Determine the slope of the linear portion of the cumulative amount permeated versus time curve.

  • Permeability coefficient (Kp, cm/h): Calculate using the equation: Kp = Jss / C, where C is the concentration of the drug in the donor vehicle.

Quantitative Data (Example):

ParameterValue
Formulation 0.1% this compound in Ethanol/Propylene Glycol (70:30)
Skin Model Porcine Ear Skin
Receptor Solution PBS with 2% Tween 20
Steady-State Flux (Jss) 0.85 ± 0.12 µg/cm²/h
Permeability Coefficient (Kp) 8.5 x 10⁻⁴ ± 1.2 x 10⁻⁴ cm/h
Amount in Stratum Corneum 15.2 ± 2.5 µg/cm²
Amount in Epidermis/Dermis 5.8 ± 1.1 µg/cm²

In Vivo Skin Irritation Studies

Animal models are commonly used to assess the potential of a topical formulation to cause skin irritation.

Protocol: In Vivo Skin Irritation Study in Rabbits (Draize Test Adaptation)

Materials:

  • Albino rabbits

  • This compound topical formulation

  • Control vehicle (e.g., 70:30 ethanol/propylene glycol)

  • Occlusive and semi-occlusive patches

  • Clippers for hair removal

Procedure:

  • Acclimatize the rabbits to the laboratory conditions.

  • Approximately 24 hours before the test, remove the fur from a small area on the back of each rabbit.

  • Apply a defined amount (e.g., 0.5 mL) of the this compound formulation to a patch and apply it to an intact skin site.

  • Apply a patch with the control vehicle to a separate site on the same animal.

  • Secure the patches with a semi-occlusive dressing.

  • After a 4-hour exposure period, remove the patches and gently wipe the skin to remove any residual test substance.

  • Observe and score the skin reactions for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal according to a standardized scoring system (e.g., Draize scoring).

Data Analysis:

Calculate the Primary Irritation Index (PII) for each animal by averaging the scores for erythema and edema at the specified time points. Classify the irritation potential based on the PII values.

Quantitative Data (Example):

The following table provides hypothetical skin irritation scores for a 0.1% this compound formulation.

Time PointErythema Score (0-4)Edema Score (0-4)
1 hour 1.2 ± 0.40.8 ± 0.3
24 hours 2.1 ± 0.61.5 ± 0.5
48 hours 1.8 ± 0.51.1 ± 0.4
72 hours 0.9 ± 0.30.5 ± 0.2
Primary Irritation Index (PII) 1.3

Interpretation: Based on this hypothetical PII, the formulation would be classified as a mild irritant.

Signaling Pathway and Experimental Workflow

Retinoid Signaling Pathway

Retinoids, including this compound, exert their biological effects by binding to nuclear receptors.[6] It is hypothesized that this compound is hydrolyzed to retinoic acid in the skin, which is the active form that binds to Retinoic Acid Receptors (RARs). RARs form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[7] This regulation of gene expression leads to various cellular responses, including changes in cell proliferation, differentiation, and inflammation.[6]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Methyl Retinoate_cyto This compound This compound->Methyl Retinoate_cyto Passive Diffusion Retinoic Acid Retinoic Acid Methyl Retinoate_cyto->Retinoic Acid Hydrolysis RAR RAR Retinoic Acid->RAR Esterases Esterases Esterases->Retinoic Acid RAR/RXR RAR/RXR Heterodimer RAR->RAR/RXR RXR RXR RXR->RAR/RXR RARE RARE (DNA) RAR/RXR->RARE Binding Gene Transcription Gene Transcription RARE->Gene Transcription Modulation mRNA mRNA Gene Transcription->mRNA Cellular Response Cellular Response mRNA->Cellular Response Translation Experimental_Workflow A Synthesis & Purification of this compound B Physicochemical Characterization (Solubility, Stability) A->B C Formulation Development (e.g., Solution, Cream) A->C D In Vitro Skin Permeation Study (Franz Cells) C->D F In Vivo Skin Irritation Study (Animal Model) C->F H In Vivo Efficacy Study (Optional) (e.g., Anti-inflammatory Model) C->H E Data Analysis: Flux, Permeability Coefficient D->E J Lead Formulation Selection E->J G Data Analysis: Primary Irritation Index (PII) F->G G->J I Data Analysis: Efficacy Endpoints H->I I->J

References

Application Note: Methyl Retinoate for Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl retinoate, a derivative of Vitamin A, serves as a potent modulator of gene expression.[1] Like other retinoids, its biological effects are primarily mediated through the activation of nuclear receptors, making it a valuable tool for studying cellular processes such as differentiation, proliferation, and apoptosis.[2][3] Retinoic acid (RA), the active metabolite of Vitamin A, is known to regulate hundreds of genes either directly or indirectly.[3][4] this compound acts as a synthetic analog, initiating a signaling cascade that culminates in the transcriptional regulation of specific target genes. This document provides detailed protocols for utilizing this compound in gene expression studies and outlines the underlying signaling pathway.

Mechanism of Action: The Retinoic Acid Signaling Pathway

This compound, similar to all-trans retinoic acid (ATRA), exerts its function by acting as a ligand for nuclear retinoic acid receptors (RARs).[5][6] In the cell, retinoids like this compound diffuse into the nucleus and bind to a heterodimer complex formed by a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR).[2][6]

In the absence of a ligand, the RAR/RXR heterodimer is bound to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) within the promoter regions of target genes.[4][6] This binding complex also includes corepressor proteins, which inhibit gene transcription.[6][7]

The binding of this compound to the RAR subunit induces a conformational change in the receptor complex. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins.[6] These coactivators, which often possess histone acetyltransferase (HAT) activity, remodel the chromatin structure, making the DNA more accessible to the transcription machinery and thereby activating the transcription of downstream target genes.[2] This intricate mechanism allows for precise control over the expression of genes involved in critical cellular functions.

Experimental_Workflow Workflow for Gene Expression Analysis cluster_analysis Gene Expression Analysis cluster_qpcr qRT-PCR cluster_rnaseq RNA-Seq start Start prep_stock 1. Prepare Methyl Retinoate Stock Solution (e.g., 10 mM in DMSO) start->prep_stock treat_cells 3. Treat Cells with This compound & Vehicle Control prep_stock->treat_cells culture_cells 2. Culture and Seed Target Cells culture_cells->treat_cells harvest_cells 4. Harvest Cells & Lyse treat_cells->harvest_cells extract_rna 5. Extract Total RNA harvest_cells->extract_rna qc_rna 6. RNA Quantification and Quality Control (e.g., NanoDrop, Bioanalyzer) extract_rna->qc_rna cDNA_synth 7a. cDNA Synthesis (Reverse Transcription) qc_rna->cDNA_synth lib_prep 7b. Library Preparation qc_rna->lib_prep qpcr 8a. Perform qRT-PCR cDNA_synth->qpcr qpcr_analysis 9a. Analyze Data (ΔΔCt Method) qpcr->qpcr_analysis end End qpcr_analysis->end sequencing 8b. Perform Sequencing lib_prep->sequencing rnaseq_analysis 9b. Bioinformatic Analysis (DEG, Pathway Analysis) sequencing->rnaseq_analysis rnaseq_analysis->end

References

Protocol for Methyl retinoate-induced neuronal differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are potent regulators of cellular processes, including growth, differentiation, and apoptosis. One of the most well-characterized roles of retinoids is their ability to induce neuronal differentiation in various cell types, including pluripotent stem cells (PSCs), neural stem cells (NSCs), and mesenchymal stem cells (MSCs). This process is fundamental to nervous system development and holds significant promise for regenerative medicine and in vitro disease modeling.

This document provides a detailed protocol for inducing neuronal differentiation using a retinoid-based approach. While the specific compound "methyl retinoate" was the focus of the query, the available scientific literature predominantly details protocols using retinoic acid (RA) or all-trans-retinoic acid (ATRA). As this compound is a closely related derivative, it is presumed to act through a similar mechanism. Therefore, the following protocols, based on the established use of retinoic acid, serve as a robust starting point for researchers interested in retinoid-induced neuronal differentiation. It is recommended to optimize key parameters, such as concentration and duration of treatment, for your specific cell type and experimental goals.

The mechanism of action for retinoids in neuronal differentiation involves their binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) on the DNA, leading to the transcriptional regulation of a cascade of genes involved in neuronal development.[1] This signaling pathway is crucial for anterior-posterior patterning of the nervous system and the specification of neuronal subtypes.[1]

Quantitative Data Summary

The efficiency of retinoid-induced neuronal differentiation can be assessed by quantifying the expression of various neuronal markers at different stages of the process. The following tables provide a summary of expected outcomes based on studies using retinoic acid.

Table 1: Neuronal Differentiation Efficiency

Cell TypeRetinoic Acid ConcentrationDuration of Treatment% of β-III Tubulin Positive Cells (Mature Neurons)% of Nestin Positive Cells (Neural Progenitors)Reference
Mouse Embryonic Stem Cells0.5 µM4 days~70-80%Decreased over time[1]
Human Neural Stem Cells500 nM7 days74% ± 2.37%Not specified[2]
Rat Mesenchymal Stem Cells1 µM24 hours (pre-induction)Significantly increasedNot specifiedPre-activation of retinoid signaling facilitates neuronal differentiation of mesenchymal stem cells.[2]

Table 2: Gene Expression Analysis of Neuronal Markers

GeneMarker TypeExpected Change upon RA TreatmentMethod of QuantificationReference
PAX6Early NeuralIncreased initially, then decreasedRT-qPCREffects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro
SOX1Early NeuralIncreased initially, then decreasedRT-qPCREffects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro
NestinNeural ProgenitorDecreasedRT-qPCR, Immunofluorescence[2]
β-III Tubulin (TUBB3)Mature NeuronIncreasedRT-qPCR, Western Blot, Immunofluorescence[2]
MAP2Mature NeuronIncreasedWestern Blot, ImmunofluorescenceEffects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro
NeuNMature NeuronIncreasedImmunofluorescenceEffects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro

Experimental Protocols

Protocol 1: Neuronal Differentiation of Mouse Embryonic Stem Cells (mESCs) via Embryoid Body (EB) Formation

This protocol describes the induction of neuronal differentiation from mESCs by forming embryoid bodies and treating them with retinoic acid.[1]

Materials:

  • Mouse embryonic stem cells (mESCs)

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • LIF (Leukemia Inhibitory Factor)

  • 2-Mercaptoethanol

  • Retinoic Acid (stock solution in DMSO)

  • IMDM (Iscove's Modified Dulbecco's Medium)

  • Non-adherent petri dishes

  • Gelatin-coated tissue culture plates

  • PBS (Phosphate Buffered Saline)

  • Trypsin-EDTA

  • Collagen I

  • Cell culture incubator (37°C, 5% CO2)

Methodology:

  • mESC Culture: Culture mESCs on gelatin-coated plates in mESC medium (DMEM, 15% FBS, Penicillin-Streptomycin, LIF, 2-Mercaptoethanol).

  • Embryoid Body (EB) Formation (Hanging Drop Method):

    • Harvest mESCs using Trypsin-EDTA and resuspend in IMDM with 15% FBS to a concentration of 2.5 x 10^4 cells/mL.

    • Pipette 20 µL drops of the cell suspension onto the lid of a non-adherent petri dish.

    • Invert the lid over a dish containing PBS to maintain humidity.

    • Incubate for 2 days to allow EBs to form.

  • Retinoic Acid Induction:

    • Collect the EBs and transfer them to a non-adherent petri dish containing IMDM with 15% FBS and 0.5 µM Retinoic Acid.

    • Culture for 4 days, changing the medium every 2 days.

  • Neural Differentiation (3D Culture):

    • Embed the 4-day old EBs into a 3D collagen matrix.

    • Culture in IMDM with 15% FBS without retinoic acid.

    • Continue culture for an additional 4-8 days, replacing the medium every 2-3 days.

  • Analysis:

    • Monitor the expression of neural progenitor markers (e.g., Nestin) and mature neuronal markers (e.g., β-III tubulin, MAP2) at different time points using immunofluorescence, Western blotting, or RT-qPCR.

Protocol 2: Neuronal Differentiation of Human Neural Stem Cells (hNSCs)

This protocol outlines the differentiation of hNSCs into neurons using retinoic acid.[2]

Materials:

  • Human Neural Stem Cells (hNSCs)

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • bFGF (basic Fibroblast Growth Factor)

  • EGF (Epidermal Growth Factor)

  • Retinoic Acid (stock solution in DMSO)

  • Poly-L-ornithine/Laminin-coated plates

  • PBS

  • Accutase

  • Cell culture incubator (37°C, 5% CO2)

Methodology:

  • hNSC Expansion: Culture hNSCs on Poly-L-ornithine/Laminin-coated plates in hNSC expansion medium (Neurobasal Medium, B-27, GlutaMAX, Penicillin-Streptomycin, 20 ng/mL bFGF, 20 ng/mL EGF).

  • Initiation of Differentiation:

    • When hNSCs reach 70-80% confluency, aspirate the expansion medium.

    • Wash the cells once with PBS.

    • Add hNSC differentiation medium (Neurobasal Medium, B-27, GlutaMAX, Penicillin-Streptomycin) containing 500 nM Retinoic Acid.

  • Differentiation:

    • Culture the cells in the differentiation medium for at least 7 days.

    • Change half of the medium every 2-3 days.

  • Analysis:

    • Assess neuronal differentiation by immunostaining for neuronal markers such as β-III tubulin and MAP2.

    • Quantify the percentage of positive cells to determine differentiation efficiency.[2]

Visualizations

Signaling Pathway

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid STRA6 STRA6 Retinoid->STRA6 Retinol Retinol STRA6->Retinol CRBP CRBP Retinol->CRBP Retinaldehyde Retinaldehyde CRBP->Retinaldehyde ADH/RDH Retinoic_Acid Retinoic_Acid Retinaldehyde->Retinoic_Acid RALDH CRABP CRABP Retinoic_Acid->CRABP RA_nucleus Retinoic Acid CRABP->RA_nucleus RAR RAR RA_nucleus->RAR RARE RARE RAR->RARE RXR RXR RXR->RARE Target_Genes Target Gene Transcription RARE->Target_Genes Activation Neuronal_Differentiation Neuronal Differentiation Target_Genes->Neuronal_Differentiation Neuronal_Differentiation_Workflow cluster_start Starting Cell Population cluster_induction Induction of Differentiation cluster_differentiation Differentiation and Maturation cluster_analysis Analysis Stem_Cells Pluripotent Stem Cells (PSCs) or Neural Stem Cells (NSCs) EB_Formation Embryoid Body (EB) Formation (for PSCs) Stem_Cells->EB_Formation RA_Treatment Retinoid Treatment (e.g., Retinoic Acid) Stem_Cells->RA_Treatment Direct Differentiation EB_Formation->RA_Treatment Neural_Progenitors Neural Progenitors RA_Treatment->Neural_Progenitors Mature_Neurons Mature Neurons Neural_Progenitors->Mature_Neurons Marker_Analysis Analysis of Neuronal Markers (Immunofluorescence, Western Blot, RT-qPCR) Mature_Neurons->Marker_Analysis Functional_Assays Functional Assays (Electrophysiology, etc.) Mature_Neurons->Functional_Assays

References

Application Notes and Protocols: Methyl Retinoate in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl retinoate, the methyl ester of all-trans retinoic acid (tretinoin), is a synthetic retinoid derivative. While research directly investigating the dermatological applications of this compound is limited, its structural similarity to other well-characterized retinoids suggests its potential as a therapeutic agent for various skin conditions. Retinoids as a class are known to play a crucial role in regulating gene expression through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] This interaction modulates cellular processes such as proliferation, differentiation, and inflammation, which are central to the pathogenesis of many dermatological disorders.[3][4]

These application notes provide a comprehensive overview of the potential applications of this compound in dermatology, based on the established mechanisms of action of related retinoid compounds. Detailed experimental protocols are provided to guide researchers in evaluating the efficacy and safety of this compound in preclinical and clinical settings.

Mechanism of Action: The Retinoid Signaling Pathway

This compound, upon topical application and absorption into skin cells, is expected to be hydrolyzed to its active form, all-trans retinoic acid (ATRA). ATRA then enters the nucleus and binds to Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This ligand-receptor complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling cascade ultimately leads to the therapeutic effects of retinoids on the skin.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Hydrolysis Hydrolysis to all-trans Retinoic Acid (ATRA) This compound->Hydrolysis Uptake ATRA_cyto ATRA Hydrolysis->ATRA_cyto ATRA_nuc ATRA ATRA_cyto->ATRA_nuc Translocation RAR RAR ATRA_nuc->RAR RAR_RXR_ATRA RAR-RXR-ATRA Complex RAR->RAR_RXR_ATRA RXR RXR RXR->RAR_RXR_ATRA RARE RARE RAR_RXR_ATRA->RARE Binding Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

Caption: Proposed signaling pathway of this compound in skin cells.

Potential Dermatological Applications

Based on the known efficacy of other retinoids, this compound could be investigated for the following applications:

  • Acne Vulgaris: Retinoids are a cornerstone of acne treatment.[5][6] They normalize follicular keratinization, reduce the formation of microcomedones, and possess anti-inflammatory properties.[6] this compound could potentially offer similar benefits.

  • Photoaging: Topical retinoids are well-documented to improve the clinical signs of photoaging, such as fine wrinkles, hyperpigmentation, and skin roughness.[7] They achieve this by stimulating collagen synthesis, inhibiting matrix metalloproteinases (MMPs), and promoting epidermal turnover.[8][9][10]

  • Psoriasis: Retinoids are used to treat psoriasis by slowing down the rapid proliferation of skin cells and reducing inflammation.[11][12][13] Tazarotene, a topical retinoid, is particularly effective in this regard.

Comparative Efficacy of Related Retinoids in Clinical Trials

Due to the lack of clinical data for this compound, the following tables summarize the efficacy of other relevant retinoids in dermatological applications. This information can serve as a benchmark for future studies on this compound.

Table 1: Efficacy of Retinyl Retinoate in Photoaging

CompoundConcentrationDurationKey FindingsReference
Retinyl Retinoate0.06%12 weeksStatistically significant improvement in facial wrinkles. 22% higher improvement rate in maximum roughness compared to 0.075% retinol (B82714) cream.[14]
Retinyl Retinoate0.06%12 weeksSignificant improvement in periorbital wrinkles compared to placebo.[15]
Retinyl Retinoate0.06%8 weeksMore effective in improving periorbital wrinkles than 0.075% retinol.[15]

Table 2: Efficacy of Topical Retinoids in Acne Vulgaris

CompoundConcentrationDurationKey FindingsReference
Topical Retinoids (general)Various12 weeksSuperior to vehicle in improving Investigator Global Assessment (IGA) scores (24.1-28.8% vs. 13.3-17.3% for vehicle).[5]
Topical Retinoid + Benzoyl PeroxideVarious12 weeksGreater improvement in IGA compared to vehicle (26.1-34.9% vs. 7-11.8%).[5]
Retinyl Retinoate0.05%8 weeksSignificant decrease in inflammatory and non-inflammatory lesions and reduction in sebum production.[16]
13-cis-retinoic acid (low dose oral)0.05-0.2 mg/kg20 weeks79-84% decrease in inflammatory lesions.[17]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to evaluate the dermatological potential of this compound.

In Vitro Assays

1. Keratinocyte Proliferation Assay

This assay determines the effect of this compound on the proliferation of human epidermal keratinocytes.

  • Cell Culture: Culture primary human epidermal keratinocytes (HEKa) in keratinocyte growth medium.

  • Treatment: Seed HEKa cells in 96-well plates. After 24 hours, treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO).

  • Proliferation Measurement: After 48-72 hours of incubation, assess cell proliferation using a standard MTT or BrdU assay.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

2. Fibroblast Collagen Synthesis Assay

This assay measures the ability of this compound to stimulate collagen production in human dermal fibroblasts.

  • Cell Culture: Culture primary human dermal fibroblasts (HDFa) in fibroblast growth medium.

  • Treatment: Seed HDFa cells in 24-well plates. At confluence, treat with varying concentrations of this compound or vehicle control.

  • Collagen Measurement: After 48-72 hours, collect the cell culture supernatant and quantify the amount of soluble collagen using a Sircol Collagen Assay kit.[8]

  • Data Analysis: Normalize collagen levels to total protein content and express as a fold change relative to the vehicle control.

3. Matrix Metalloproteinase (MMP) Inhibition Assay

This assay evaluates the effect of this compound on the activity of collagen-degrading enzymes.

  • Cell Culture and Treatment: Culture HDFa cells and treat with this compound as described above. To induce MMP expression, cells can be exposed to UV radiation.

  • MMP Activity Measurement: Collect the culture supernatant and measure the activity of MMP-1 and MMP-9 using commercially available ELISA kits or zymography.[8]

  • Data Analysis: Compare the MMP activity in treated cells to that in untreated or vehicle-treated controls.

Experimental_Workflow_In_Vitro Start Start: In Vitro Evaluation Cell_Culture Cell Culture (Keratinocytes, Fibroblasts) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Assay_Selection Select Assay Treatment->Assay_Selection Proliferation_Assay Keratinocyte Proliferation Assay Assay_Selection->Proliferation_Assay Proliferation Collagen_Assay Fibroblast Collagen Synthesis Assay Assay_Selection->Collagen_Assay Collagen MMP_Assay MMP Inhibition Assay Assay_Selection->MMP_Assay MMP Data_Analysis Data Analysis Proliferation_Assay->Data_Analysis Collagen_Assay->Data_Analysis MMP_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro evaluation of this compound.
In Vivo Models

1. Rhino Mouse Model for Comedolytic Activity

This model is used to assess the anti-comedogenic properties of topical agents.

  • Animal Model: Use rhino mice (hr/hr), which develop utriculi (keratin-filled cysts) that are histologically similar to human microcomedones.

  • Treatment: Apply a topical formulation of this compound or a vehicle control to the dorsal skin of the mice daily for 2-4 weeks.

  • Evaluation: At the end of the treatment period, euthanize the animals and collect skin biopsies. Histologically evaluate the size and number of utriculi.

  • Data Analysis: Compare the reduction in utriculi size and number in the this compound-treated group to the vehicle control group.

2. UV-Induced Photoaging Mouse Model

This model evaluates the ability of a compound to prevent or repair signs of photoaging.

  • Animal Model: Use hairless mice (SKH-1).

  • UVB Irradiation: Expose the dorsal skin of the mice to a controlled dose of UVB radiation three times a week for several weeks to induce photoaging (wrinkle formation, epidermal hyperplasia).

  • Treatment: Apply a topical formulation of this compound or a vehicle control daily, either during or after the irradiation period.

  • Evaluation: Assess wrinkle formation using replica analysis and image analysis software. Perform histological analysis to measure epidermal thickness and collagen content (e.g., using Masson's trichrome staining).

  • Data Analysis: Compare the wrinkle scores, epidermal thickness, and collagen density between the treated and control groups.

3. Imiquimod-Induced Psoriasis-like Mouse Model

This model is used to study the efficacy of anti-psoriatic compounds.

  • Animal Model: Use BALB/c mice.

  • Induction of Psoriasis: Apply a daily topical dose of imiquimod (B1671794) cream to the shaved back and ear of the mice for 5-7 days to induce a psoriasis-like skin inflammation.

  • Treatment: Co-administer a topical formulation of this compound or a vehicle control with the imiquimod.

  • Evaluation: Score the severity of erythema, scaling, and skin thickness daily. At the end of the experiment, collect skin biopsies for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory infiltrate) and gene expression analysis of inflammatory markers (e.g., IL-17, TNF-α) by qPCR.

  • Data Analysis: Compare the clinical scores, histological changes, and inflammatory gene expression between the this compound-treated group and the vehicle control group.

Conclusion

While direct experimental data on this compound in dermatology is currently lacking, its chemical nature as a retinoic acid ester strongly suggests it possesses the potential for therapeutic applications in common skin disorders like acne, photoaging, and psoriasis. The provided application notes and experimental protocols offer a robust framework for researchers to systematically investigate the efficacy and mechanism of action of this compound, paving the way for its potential development as a novel dermatological agent. Further research, particularly focusing on its conversion to retinoic acid in the skin, receptor binding affinities, and safety profile, is warranted.

References

Application Notes and Protocols for Nanostructured Lipid Carriers (NLCs) in Methyl Retinoate Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl retinoate, a derivative of retinoic acid, holds significant promise in dermatology and cancer therapy. However, its clinical application is often hampered by poor water solubility, chemical instability, and local irritation upon topical application. Nanostructured Lipid Carriers (NLCs) have emerged as a promising drug delivery system to overcome these limitations. NLCs are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure enhances drug loading capacity and minimizes drug expulsion during storage, a common issue with older solid lipid nanoparticles (SLNs).

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of NLCs for the effective delivery of this compound. The protocols detailed below are based on established methodologies for similar retinoids like tretinoin (B1684217) and retinyl palmitate, and can be adapted for this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is crucial for designing an effective drug delivery system.

PropertyValueSource
Molecular Formula C₂₁H₃₀O₂--INVALID-LINK--[1]
Molecular Weight 314.46 g/mol --INVALID-LINK--[2]
Predicted XlogP 6.6--INVALID-LINK--[3]
Solubility Poorly soluble in waterInferred from high logP value

Note: The high XlogP value indicates that this compound is highly lipophilic, making it an excellent candidate for encapsulation within the lipid matrix of NLCs.

Formulation of this compound-Loaded NLCs

The selection of appropriate lipids and surfactants is critical for the successful formulation of stable and efficient NLCs. The following table summarizes typical components used in the formulation of retinoid-loaded NLCs.

ComponentExamplesRationale for Use
Solid Lipid Compritol® 888 ATO (Glyceryl behenate), Precirol® ATO 5 (Glyceryl palmitostearate), Stearic acid, Cetyl palmitateForms the solid matrix of the NLCs, providing controlled release and stability.
Liquid Lipid (Oil) Oleic acid, Caprylic/capric triglycerides (e.g., Myritol® 318), Canola oil, Sunflower oilCreates imperfections in the solid lipid matrix, increasing drug loading capacity and preventing drug expulsion.
Surfactant Polysorbate 80 (Tween® 80), Poloxamer 188, Cremophor® RH 40, Tego® Care 450Stabilizes the nanoparticle dispersion by reducing interfacial tension.
Co-surfactant (Optional) Glycerin, Span 60Further enhances the stability of the formulation.

Characterization of this compound-Loaded NLCs

Thorough characterization is essential to ensure the quality, stability, and efficacy of the NLC formulation. The table below presents typical characterization parameters for retinoid-loaded NLCs found in the literature.

ParameterTypical RangeSignificance
Particle Size (nm) 100 - 300 nmInfluences skin penetration, cellular uptake, and drug release.
Polydispersity Index (PDI) < 0.3Indicates a narrow and uniform particle size distribution, which is desirable for stability.
Zeta Potential (mV) < -20 mVA sufficiently high negative or positive zeta potential indicates good colloidal stability due to electrostatic repulsion between particles.
Entrapment Efficiency (%) > 80%Represents the percentage of the initial drug that is successfully encapsulated within the NLCs.
Drug Loading (%) 1 - 10%Indicates the amount of drug loaded per unit weight of the lipid matrix.

Experimental Workflow

The following diagram illustrates the general workflow for the development and evaluation of this compound-loaded NLCs.

G cluster_0 Formulation Development cluster_1 Physicochemical Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo/Ex Vivo Evaluation Formulation Component Selection (Lipids, Surfactants) Preparation NLC Preparation (Hot Homogenization) Formulation->Preparation Optimization Formulation Optimization Preparation->Optimization ParticleSize Particle Size & PDI Optimization->ParticleSize ZetaPotential Zeta Potential Optimization->ZetaPotential EE Entrapment Efficiency Optimization->EE Morphology Morphology (TEM/SEM) Optimization->Morphology Release In Vitro Drug Release Optimization->Release Stability Stability Studies Optimization->Stability SkinDeposition Skin Deposition Studies Release->SkinDeposition Stability->SkinDeposition Toxicity Toxicity Assessment SkinDeposition->Toxicity

Caption: Experimental workflow for developing and evaluating this compound-loaded NLCs.

Protocols

Protocol 1: Preparation of this compound-Loaded NLCs by Hot High-Pressure Homogenization

This protocol describes the preparation of NLCs using the widely adopted hot high-pressure homogenization (HPH) technique.[4]

Materials:

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Liquid lipid (e.g., Oleic acid)

  • This compound

  • Surfactant (e.g., Polysorbate 80)

  • Purified water

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the solid lipid, liquid lipid, and this compound.

    • Heat the mixture in a beaker to 5-10°C above the melting point of the solid lipid under constant stirring until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar for 3-5 cycles).

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion to room temperature under gentle stirring to allow for the recrystallization of the lipid matrix and the formation of NLCs.

  • Storage:

    • Store the NLC dispersion in a sealed container at 4°C for further characterization.

Protocol 2: Characterization of NLCs

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Procedure: [5]

  • Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample into a disposable cuvette.

  • Measure the particle size (Z-average), PDI, and zeta potential at 25°C.

  • Perform the measurements in triplicate and report the mean ± standard deviation.

2.2 Entrapment Efficiency (EE) and Drug Loading (DL)

Method: Ultracentrifugation.[6]

Procedure:

  • Place a known amount of the NLC dispersion into an ultracentrifuge tube with a filter unit (e.g., Amicon® Ultra with a molecular weight cutoff of 10 kDa).

  • Centrifuge at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to separate the NLCs from the aqueous phase containing the unencapsulated drug.

  • Carefully collect the supernatant (aqueous phase).

  • Quantify the amount of free this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Calculate the EE and DL using the following equations:

    • EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100

Protocol 3: In Vitro Drug Release Study

Method: Dialysis Bag Diffusion Technique.[7]

Apparatus:

  • Dialysis bags (e.g., cellulose (B213188) membrane with a molecular weight cutoff of 12-14 kDa).

  • Beakers.

  • Magnetic stirrer.

  • Thermostatically controlled water bath.

Procedure:

  • Soak the dialysis bag in the release medium for at least 12 hours before use.

  • Pipette a known volume (e.g., 2 mL) of the this compound-loaded NLC dispersion into the dialysis bag and securely seal both ends.

  • Immerse the sealed dialysis bag in a beaker containing a defined volume of release medium (e.g., 100 mL of phosphate-buffered saline, pH 7.4, containing 0.5% Tween 80 to ensure sink conditions).

  • Place the beaker in a water bath maintained at 37 ± 0.5°C with constant stirring (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Immediately replace the withdrawn sample with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the collected samples for this compound content using a validated analytical method.

  • Plot the cumulative percentage of drug released against time.

Protocol 4: In Vivo Skin Deposition Study

Method: Tape Stripping Technique.[8][9]

Subjects: Animal models (e.g., rats or pigs) or human volunteers, following ethical guidelines.

Procedure:

  • Define the application area on the skin (e.g., the dorsal side of the animal).

  • Apply a known amount of the this compound-loaded NLC formulation uniformly over the defined area.

  • At a predetermined time point (e.g., 6 hours), gently remove any excess formulation from the skin surface with a cotton swab.

  • Firmly press a piece of adhesive tape onto the application site and then rapidly remove it.

  • Repeat the tape stripping process for a defined number of times (e.g., 20 times) on the same skin area to sequentially remove layers of the stratum corneum.

  • Group the collected tapes (e.g., strips 1-5, 6-10, 11-15, 16-20) to represent different depths of the stratum corneum.

  • Extract the this compound from each group of tapes using a suitable solvent (e.g., methanol).

  • Quantify the amount of this compound in each extract using a validated analytical method.

  • After the final tape strip, the remaining skin at the application site can be excised to determine the amount of drug that has penetrated into the deeper skin layers (epidermis and dermis).

  • Analyze the drug content in the homogenized skin tissue.

  • The results will provide a profile of drug distribution within the different layers of the skin.

Retinoic Acid Signaling Pathway

This compound, as a retinoid, is expected to exert its biological effects through the retinoic acid signaling pathway. The following diagram provides a simplified representation of this pathway.[5][10][11]

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal RDH RA Retinoic Acid Retinal->RA RALDH CRABP CRABP RA->CRABP RAR RAR CRABP->RAR Transport RARE RARE (Retinoic Acid Response Element) RAR->RARE RXR RXR RXR->RARE Gene Target Gene Transcription RARE->Gene Activation/ Repression

Caption: Simplified diagram of the retinoic acid signaling pathway.

Conclusion

NLCs represent a highly effective platform for the delivery of this compound, offering the potential to enhance its therapeutic efficacy while minimizing side effects. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design, formulate, and evaluate novel this compound-loaded NLCs for various therapeutic applications. Careful optimization of the formulation and thorough characterization are paramount to achieving a safe and effective drug delivery system.

References

Application Notes and Protocols for Cell Proliferation Assays with Methyl Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl retinoate, a derivative of retinoic acid, belongs to the retinoid family, a class of compounds known to play crucial roles in cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3] Retinoids exert their effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][4][5] These ligand-activated receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4][5]

The impact of retinoids on cell proliferation is complex and can be cell-type specific, often leading to growth inhibition in cancer cells.[1][6] This has led to the investigation of retinoids as potential therapeutic agents in oncology. These application notes provide detailed protocols for assessing the effect of methyl retino-ate on cell proliferation using two common methods: the MTT assay and the BrdU incorporation assay. Additionally, a summary of the putative signaling pathway involved is presented.

Data Presentation

While specific quantitative data for this compound's effect on cell proliferation is not extensively available in public literature and would need to be determined empirically, the following tables illustrate how such data, once generated, should be structured for clear comparison and analysis.

Table 1: Hypothetical Dose-Response of this compound on Cancer Cell Line Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)% Growth Inhibition (Mean ± SD)
0 (Vehicle Control)100 ± 5.20 ± 5.2
0.195.3 ± 4.84.7 ± 4.8
182.1 ± 6.117.9 ± 6.1
1055.4 ± 5.544.6 ± 5.5
5025.8 ± 3.974.2 ± 3.9
10010.2 ± 2.189.8 ± 2.1

This table presents hypothetical data to demonstrate the expected dose-dependent inhibitory effect of a compound on cell viability as measured by the MTT assay after a 72-hour treatment. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be calculated from such data.

Table 2: Hypothetical Effect of this compound on DNA Synthesis (BrdU Assay)

Treatment Group% BrdU Positive Cells (Mean ± SD)Fold Change vs. Control
Vehicle Control45.2 ± 3.51.0
This compound (10 µM)21.7 ± 2.80.48
This compound (50 µM)8.9 ± 1.90.20

This table illustrates how data from a BrdU incorporation assay can be presented to show the effect of this compound on the percentage of cells actively synthesizing DNA, a direct measure of proliferation.

Signaling Pathway

The anti-proliferative effects of retinoids are primarily mediated through the regulation of the cell cycle. The binding of a retinoid like this compound to the RAR/RXR heterodimer is expected to initiate a signaling cascade that leads to G1 phase cell cycle arrest. This is achieved by modulating the expression of key cell cycle regulatory proteins. A key event is the downregulation of G1 cyclins, particularly Cyclin D1, and the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[2][7][8] This prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR This compound CRABP CRABP MR->CRABP Binds RAR RAR CRABP->RAR Translocates to Nucleus RXR RXR RARE RARE RAR->RARE Binds p21_p27_gene p21/p27 Genes RARE->p21_p27_gene Activates Transcription CyclinD_gene Cyclin D Gene RARE->CyclinD_gene Represses Transcription p21_p27 p21/p27 p21_p27_gene->p21_p27 Translation CyclinD_CDK46 Cyclin D/CDK4/6 CyclinD_gene->CyclinD_CDK46 Reduced Translation p21_p27->CyclinD_CDK46 Inhibits pRb pRb CyclinD_CDK46->pRb Phosphorylates G1_Arrest G1 Cell Cycle Arrest E2F E2F pRb->E2F Sequesters pRb->G1_Arrest Promotes S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription

Putative signaling pathway of this compound leading to cell cycle arrest.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenase enzymes.[4][9]

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Treat cells with various concentrations of this compound B->C D 4. Incubate for desired time period (e.g., 24, 48, 72 hours) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 2-4 hours to allow formazan (B1609692) crystal formation E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Read absorbance at 570 nm G->H

Workflow for the MTT cell proliferation assay.

Detailed Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol) to each well.

    • Mix thoroughly on a plate shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[9]

    • Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This immunoassay directly measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, BrdU, into newly synthesized DNA of proliferating cells.[11][12]

Workflow Diagram:

BrdU_Workflow A 1. Seed cells and treat with this compound as in MTT assay B 2. Add BrdU labeling solution to each well A->B C 3. Incubate for 2-24 hours to allow BrdU incorporation B->C D 4. Fix, permeabilize, and denature the cellular DNA C->D E 5. Add anti-BrdU primary antibody D->E F 6. Incubate to allow antibody binding E->F G 7. Add HRP-conjugated secondary antibody F->G H 8. Add substrate and measure absorbance or fluorescence G->H

Workflow for the BrdU cell proliferation assay.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • BrdU Labeling:

    • Prepare a 10X BrdU labeling solution.

    • Add 10 µL of the 10X BrdU solution to each well for a final concentration of 1X.

    • Incubate the plate for 2-24 hours at 37°C. The optimal incubation time will depend on the cell line's doubling time.

  • Cell Fixation and DNA Denaturation:

    • Carefully remove the culture medium.

    • Add 200 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step both fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.

  • Immunodetection:

    • Remove the fixing/denaturing solution and wash the wells with wash buffer.

    • Add 100 µL of a diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes at room temperature.

    • Wash the wells three times with wash buffer.

  • Substrate Addition and Data Acquisition:

    • Add 100 µL of a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature, or until a color change is apparent.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 450 nm using a microplate reader. Alternatively, a fluorescent detection method can be used with an appropriate substrate and plate reader.[12]

References

Application Notes and Protocols: Preparing Stock Solutions of Methyl Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl retinoate, the methyl ester of retinoic acid, is a synthetic retinoid and a derivative of vitamin A. Like other retinoids, it is a crucial signaling molecule in various biological processes, including cell growth, differentiation, and apoptosis. Due to its biological activity, this compound is a valuable compound in pharmacological research and drug development. However, retinoids are notoriously unstable, being sensitive to light, heat, and oxidation.[1][2][3] Proper preparation and storage of stock solutions are therefore critical to ensure the compound's integrity and obtain reproducible experimental results.

These application notes provide a detailed protocol for the preparation, handling, and storage of this compound stock solutions for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is essential for accurate stock solution preparation.

PropertyValueReference
Chemical Formula C₂₁H₃₀O₂[1]
Molecular Weight 314.46 g/mol [4][5][6]
CAS Number 339-16-2[1]
Appearance Yellow to light orange crystalline powder[6]
Purity ≥98% (should be verified by supplier CoA)[6]
Chemical Stability Highly sensitive to light, air (oxidation), and heat, especially in solution.[1][2][3]

Materials and Equipment

3.1. Chemical Reagents

  • This compound (solid powder, ≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Anhydrous Ethanol (B145695) (200 proof, ≥99.5%)

  • Inert gas (Argon or Nitrogen)

3.2. Equipment

  • Analytical balance (readable to 0.01 mg)

  • Class A volumetric flasks (various sizes)

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Chemical fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

  • Amber or opaque polypropylene (B1209903) microcentrifuge tubes or cryovials

  • -20°C and -80°C freezers

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. All procedures should be performed under subdued light (e.g., in a darkened room or using a yellow light source) to prevent photodegradation.[4]

4.1. Calculation

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example for 1 mL of 10 mM stock:

  • Mass (mg) = 0.010 mol/L x 0.001 L x 314.46 g/mol x 1000 mg/g = 3.14 mg

4.2. Workflow for Stock Solution Preparation The following diagram outlines the critical steps for preparing a stable this compound stock solution.

G cluster_prep Preparation Workflow start Start: Equilibrate This compound to Room Temp weigh 1. Weigh Powder Accurately weigh 3.14 mg (for 1 mL stock) in a fume hood. start->weigh add_solvent 2. Add Solvent Add ~900 µL of anhydrous DMSO to the vial containing the powder. weigh->add_solvent dissolve 3. Dissolve Compound Vortex thoroughly until all solid is completely dissolved. Warm to 37°C if needed. add_solvent->dissolve qs 4. QS to Final Volume Add DMSO to a final volume of 1.0 mL. dissolve->qs aliquot 5. Aliquot Solution Dispense into amber or opaque cryovials. qs->aliquot inert_gas 6. Purge with Inert Gas Overlay headspace of each aliquot with Argon or Nitrogen. aliquot->inert_gas Optional but Recommended store 7. Store Properly Store immediately at -20°C or -80°C, protected from light. inert_gas->store end End: Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

4.3. Step-by-Step Procedure

  • Preparation: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Using an analytical balance, carefully weigh the calculated amount of this compound powder into a sterile glass vial. Perform this step in a chemical fume hood.

  • Dissolution: Add approximately 90% of the final desired volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex until the powder is completely dissolved. If necessary, gently warm the solution to 37°C for a few minutes to aid dissolution.[7]

  • Final Volume Adjustment: Add the remaining solvent to reach the final desired volume (e.g., 1.0 mL for a 10 mM stock). Mix thoroughly.

  • Aliquoting: Immediately dispense the stock solution into small-volume, single-use aliquots in amber or opaque, inert gas-purged cryovials. This minimizes freeze-thaw cycles and light exposure.[8]

  • Storage: Tightly cap the vials and store them immediately at -20°C for short-term storage or -80°C for long-term storage.

Solvent Selection and Stability

The choice of solvent is critical for both solubility and stability. This compound, being lipophilic, is practically insoluble in water but soluble in several organic solvents.[4][9]

SolventRecommended ConcentrationNotes & Considerations
DMSO 10-50 mMExcellent solvent for high-concentration stocks.[7][9] Ensure the final concentration in cell culture media is non-toxic (typically ≤0.5%).[6][7] May promote photoisomerization, so light protection is crucial.
Ethanol (Anhydrous) ≤ 9 mMGood choice for applications where DMSO is not suitable.[6] Lower solubility compared to DMSO. Ensure ethanol is peroxide-free.

Storage and Handling Recommendations

Proper storage is paramount to maintaining the potency of this compound solutions. Retinoids degrade in the presence of light, oxygen, and heat.[2][3][10]

ConditionSolid CompoundStock Solution
Temperature 4°C (short-term) or -20°C (long-term)-20°C (up to 6 months) or -80°C (long-term, >6 months)
Atmosphere Store under inert gas (Argon or Nitrogen) if possible.[4]Overlay aliquots with inert gas before sealing.[11]
Light Store in an amber or opaque container in the dark.Use amber or opaque vials.[5] Work under subdued light.[4]
Freeze-Thaw Cycles N/AAvoid. Prepare single-use aliquots to prevent degradation from repeated temperature changes.[7][8]

Stability Note: The stability of retinoids in solution is significantly lower than in their solid state.[3] It is always recommended to prepare fresh solutions or use stocks that have been stored properly for a limited time. Stock solutions in DMSO stored at -20°C are generally considered stable for up to 6 months.[6]

Safety Precautions

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Retinoids are potential teratogens. Women who are pregnant or may become pregnant should not handle this compound.

  • Consult the Safety Data Sheet (SDS) for the compound before use for complete hazard information.

References

Application Notes and Protocols for In Vivo Delivery of Methyl Retinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl retinoate, the methyl ester of all-trans retinoic acid (ATRA), is a synthetic retinoid that serves as a prodrug for ATRA. Upon administration, it is anticipated to be metabolized into ATRA, the biologically active form of vitamin A that plays a crucial role in various physiological processes, including cell growth, differentiation, and apoptosis. The in vivo delivery of methyl retinoinoate is a critical step in preclinical studies aimed at evaluating its therapeutic potential for a range of conditions, including dermatological disorders and cancer.

These application notes provide a detailed overview of potential in vivo delivery methods for this compound, drawing upon established protocols for similar retinoids due to the limited availability of studies specifically detailing the in vivo administration of this compound. The provided protocols for oral, topical, and parenteral administration are intended to serve as a starting point for researchers, with the understanding that optimization will be necessary for specific experimental models and research questions.

Data Presentation: Formulation and Dosage of Retinoids

The following tables summarize quantitative data from studies on the in vivo delivery of all-trans retinoic acid (ATRA) and other retinoids, which can be used as a reference for designing experiments with this compound.

Table 1: Topical Formulations of Retinoids

RetinoidFormulationConcentrationVehicleAnimal ModelReference
All-trans retinoic acidCream0.025% - 0.1%Hydrophilic creamHuman[1]
All-trans retinoic acidSolution0.001% - 0.025%70% ethanol (B145695) / 30% propylene (B89431) glycolHuman[1]
TazaroteneCream/Gel0.05% - 0.1%Not specifiedHuman[2]
Tretinoin (B1684217)Cream0.05% - 0.1%Stearic acid, isopropyl myristate, stearyl alcohol, xanthan gum, sorbic acid, butylated hydroxytoluene, purified waterCommercial[3]

Table 2: Oral Administration of All-Trans Retinoic Acid

CompoundDosageVehicleAnimal ModelStudy FocusReference
All-trans retinoic acid15 mg/kg for 2 days, then 10 mg/kg for 5 daysNot specifiedRatInflammatory pain[4]
All-trans retinoyl β-glucuronide6.3 µmol (3 mg)Corn oilRatPharmacokinetics[5]

Table 3: Parenteral (Intraperitoneal) Administration of Retinoids

CompoundDosageVehicleAnimal ModelStudy FocusReference
[3H]retinol or [3H]retinoic acidNot specifiedNot specifiedRatMetabolism in mammary carcinomas[6]
All-trans retinoyl β-glucuronide6.3 µmol (3 mg)Dimethyl sulfoxide (B87167) (DMSO)RatPharmacokinetics[5]

Experimental Protocols

Protocol 1: Topical Administration of this compound

This protocol describes the preparation and application of a topical formulation of this compound for dermal delivery in a rodent model.

Materials:

  • This compound powder

  • Vehicle: 70% Ethanol and 30% Propylene glycol (or a cream base)

  • Glass vials

  • Vortex mixer

  • Micropipettes

  • Electric clippers

  • Cotton-tipped applicators

  • Anesthesia (e.g., isoflurane)

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Formulation Preparation:

    • Weigh the desired amount of this compound powder.

    • In a glass vial, dissolve the this compound in the chosen vehicle. For a 0.1% solution, dissolve 1 mg of this compound in 1 mL of vehicle.

    • Vortex thoroughly until the this compound is completely dissolved. Protect the solution from light, as retinoids are light-sensitive.

  • Animal Preparation:

    • Anesthetize the animal using an approved protocol.

    • Carefully shave a small area of fur (e.g., 2x2 cm) on the dorsal side of the animal.

    • Allow the animal to recover from anesthesia before applying the formulation.

  • Topical Application:

    • On the day of the experiment, re-anesthetize the animal if necessary, although brief restraint may be sufficient.

    • Using a micropipette, apply a precise volume of the this compound formulation (e.g., 50-100 µL) to the shaved area.

    • Gently spread the solution evenly over the application site using a cotton-tipped applicator.

    • Allow the application site to dry before returning the animal to its cage.

    • Monitor the animal for any signs of skin irritation, such as erythema or edema.

Protocol 2: Oral Gavage Administration of this compound

This protocol outlines the procedure for administering this compound orally to rodents using gavage.

Materials:

  • This compound powder

  • Vehicle: Corn oil or 0.5% carboxymethylcellulose (CMC) in water

  • Glass vials

  • Vortex mixer or sonicator

  • Animal scale

  • Oral gavage needles (appropriate size for the animal)

  • Syringes

  • PPE

Procedure:

  • Formulation Preparation:

    • Determine the desired dose of this compound (e.g., in mg/kg).

    • Weigh the appropriate amount of this compound.

    • Suspend or dissolve the this compound in the chosen vehicle. For a suspension in corn oil, vortexing or brief sonication may be required to achieve a uniform suspension. For CMC, first, prepare the 0.5% CMC solution and then add the this compound.

    • Prepare a fresh formulation for each day of dosing.

  • Animal Handling and Dosing:

    • Weigh the animal to calculate the exact volume of the formulation to be administered.

    • Gently restrain the animal. Proper restraint techniques are crucial to avoid injury to the animal and the researcher.

    • Measure the correct volume of the this compound formulation into a syringe fitted with an appropriately sized gavage needle.

    • Gently insert the gavage needle into the animal's mouth and pass it down the esophagus into the stomach. Ensure the needle does not enter the trachea.

    • Slowly administer the formulation.

    • Carefully withdraw the gavage needle.

    • Return the animal to its cage and monitor for any adverse effects.

Protocol 3: Intraperitoneal (IP) Injection of this compound

This protocol provides a method for systemic delivery of this compound via intraperitoneal injection in rodents.

Materials:

  • This compound powder

  • Solvent/Vehicle: Sterile dimethyl sulfoxide (DMSO) or a mixture of DMSO and sterile saline.

  • Sterile glass vials

  • Vortex mixer

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

  • Animal scale

  • PPE

Procedure:

  • Preparation of Injection Solution:

    • Dissolve the required amount of this compound in a minimal amount of DMSO.

    • If necessary for the desired final concentration and to reduce solvent toxicity, the DMSO solution can be further diluted with sterile saline. Note that the final concentration of DMSO should be kept as low as possible.

    • Ensure the final solution is sterile. This can be achieved by sterile filtering the final solution.

    • Protect the solution from light.

  • Injection Procedure:

    • Weigh the animal to determine the injection volume based on the desired dosage.

    • Properly restrain the animal, exposing the abdomen. The animal can be held in dorsal recumbency with the head tilted slightly down.

    • Locate the injection site in the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Aspirate slightly to ensure no fluid (e.g., urine or intestinal contents) is drawn into the syringe.

    • Inject the this compound solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress or adverse reactions at the injection site.

Mandatory Visualizations

Methyl_Retinoate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR This compound (Prodrug) MR_cyto This compound MR->MR_cyto Diffusion ATRA All-trans Retinoic Acid (ATRA) MR_cyto->ATRA Hydrolysis Esterases Esterases Esterases->ATRA ATRA_CRABP ATRA-CRABP Complex ATRA->ATRA_CRABP CRABP CRABP CRABP->ATRA_CRABP ATRA_nuc ATRA ATRA_CRABP->ATRA_nuc Translocation RAR_RXR RAR-RXR Heterodimer ATRA_nuc->RAR_RXR RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding Transcription Gene Transcription RARE->Transcription Activation Biological_Effects Biological Effects (Cell Differentiation, Growth Arrest, Apoptosis) Transcription->Biological_Effects

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow_Topical start Start prep_formulation Prepare this compound Topical Formulation start->prep_formulation prep_animal Prepare Animal (Shave Application Site) prep_formulation->prep_animal apply_formulation Apply Formulation Topically prep_animal->apply_formulation monitoring Monitor Animal (e.g., for skin irritation, efficacy) apply_formulation->monitoring data_collection Collect Data (e.g., tissue samples, imaging) monitoring->data_collection analysis Analyze Data data_collection->analysis end End analysis->end

Caption: Experimental workflow for topical delivery.

Experimental_Workflow_Systemic start Start choose_route Choose Systemic Route start->choose_route oral Oral Gavage choose_route->oral Oral ip Intraperitoneal Injection choose_route->ip IP prep_formulation_oral Prepare Oral Formulation (e.g., in corn oil) oral->prep_formulation_oral prep_formulation_ip Prepare Injectable Solution (e.g., in DMSO/Saline) ip->prep_formulation_ip administer Administer this compound prep_formulation_oral->administer prep_formulation_ip->administer monitoring Monitor Animal (e.g., for toxicity, efficacy) administer->monitoring data_collection Collect Data (e.g., blood, tissue samples) monitoring->data_collection analysis Analyze Data data_collection->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl Retinoate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering degradation of methyl retino-ate in their experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My methyl retino-ate solution is losing potency. What are the most likely causes?

A1: Methyl retino-ate, like other retinoids, is susceptible to degradation from several factors. The most common causes for loss of potency are exposure to light, elevated temperatures, and oxygen.[1][2] Retinoids are known to be unstable in the presence of oxidants, light, and excessive heat.[3] Isomerization and oxidation are the primary degradation pathways.[4]

Q2: How does light exposure affect methyl retino-ate?

A2: Exposure to light, particularly UV and fluorescent light, can cause rapid degradation of methyl retino-ate through photoisomerization and oxidation.[4][5] Photoisomerization of methyl all-trans-retinoate (B1239537) is dependent on both the solvent polarity and the duration of irradiation.[5] It is crucial to handle all retinoid solutions under yellow or red light to minimize degradation.[6] All work with retinoids should avoid direct sunlight or bright electric light.[3]

Q3: What is the impact of temperature on the stability of methyl retino-ate?

Q4: Which solvents are best for dissolving and storing methyl retino-ate?

A4: The choice of solvent can significantly impact the stability of methyl retino-ate. Photoisomerization of methyl all-trans-retinoate occurs more rapidly in polar solvents like dimethyl sulfoxide (B87167) (DMSO) compared to nonpolar solvents like heptane.[5] For general use, solvents such as ethanol (B145695) or methanol (B129727) are often preferred.[3] It is important to use high-purity solvents and to degas them to remove dissolved oxygen, which can contribute to oxidative degradation.

Q5: Can the pH of my solution affect the stability of methyl retino-ate?

A5: Yes, the pH of the medium can influence the stability of retinoids. Generally, retinoids are more stable in a neutral to slightly acidic pH range. Extreme pH levels, both acidic and basic, can catalyze hydrolysis and other degradation reactions.[8] For instance, studies on retinyl palmitate showed that pH levels of 4.0 and 8.0 decreased its photostability.[9]

Q6: I suspect my methyl retino-ate has degraded. How can I confirm this and identify the degradation products?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for analyzing the purity of methyl retino-ate and detecting degradation products.[7] A decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram are indicative of degradation. Mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the structure of the degradation products by analyzing their mass-to-charge ratio.[3][4] Common degradation products include isomers (e.g., 13-cis, 11-cis) and oxidized forms (e.g., epoxides).[4][5]

Troubleshooting Guides

Guide 1: Investigating Unexpected Sample Degradation

If you observe a loss of activity, changes in color, or unexpected peaks in your analytical runs, follow this guide to troubleshoot potential methyl retino-ate degradation.

Step 1: Review Handling and Storage Procedures

  • Light Exposure: Were the samples and stock solutions consistently protected from light? Use amber vials or wrap containers in aluminum foil.[3] Conduct all manipulations under yellow or red light.[6]

  • Temperature: Were the samples stored at the recommended temperature (≤ -20°C)?[3] Were they kept cold during the experiment?

  • Atmosphere: Were the solutions purged with an inert gas (e.g., nitrogen or argon) to remove oxygen? Was the container sealed tightly?

  • Solvent Quality: Were high-purity, degassed solvents used?

Step 2: Analytical Confirmation of Degradation

  • HPLC Analysis: Analyze the suspect sample alongside a freshly prepared standard of methyl retino-ate using a validated HPLC method.

  • Peak Comparison: Compare the chromatograms. Look for a decrease in the peak area of methyl retino-ate and the emergence of new, unidentified peaks in the degraded sample.

  • Mass Spectrometry: If degradation is confirmed, use LC-MS to obtain mass spectra of the degradation products to aid in their identification.

Step 3: Forced Degradation Study (for advanced troubleshooting) To understand the degradation profile of your specific formulation or experimental conditions, a forced degradation study can be performed. This involves intentionally exposing the methyl retino-ate solution to harsh conditions to accelerate degradation.[7]

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hoursIsomerization, potential hydrolysis of the ester
Base Hydrolysis 0.1 M NaOH at 60°C for 2-8 hoursIsomerization, hydrolysis to retinoic acid
Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of epoxides and other oxygenated derivatives
Thermal 60-80°C for 24-48 hoursIsomerization and other thermal decomposition products
Photochemical Exposure to UV light (e.g., 254 nm) or high-intensity visible light for several hoursPhotoisomerization (e.g., to 11-cis, 13-cis isomers), photo-oxidation

Note: The extent of degradation should be targeted at 5-20% to avoid the formation of secondary, irrelevant degradation products.

Guide 2: HPLC Method for Stability Assessment

This guide provides a general HPLC protocol that can be adapted to monitor the stability of methyl retino-ate.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid) is often effective. For example, starting with 70% acetonitrile and increasing to 95% over 20 minutes.

  • Isocratic elution with a mixture of methanol and water may also be suitable.

Detection:

  • Set the UV detector to the λmax of methyl retino-ate, which is around 350 nm.

Sample Preparation:

  • Dilute the methyl retino-ate sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Analysis:

  • Inject a known volume of the sample (e.g., 10-20 µL).

  • Monitor the retention time and peak area of methyl retino-ate.

  • The appearance of new peaks, especially those with different UV spectra, can indicate degradation products.

Data Summary Tables

Table 1: Factors Influencing Methyl Retinoate Degradation

FactorEffect on StabilityMitigation Strategy
Light (UV, Fluorescent) High degradation (photoisomerization, oxidation)Work under yellow/red light; use amber glassware or foil wrapping.[3][6]
Temperature Increased degradation at higher temperaturesStore at ≤ -20°C; keep samples on ice during use.[3]
Oxygen Oxidative degradationUse degassed solvents; purge solutions with N₂ or Ar; seal containers tightly.
Solvent Polarity Faster photoisomerization in polar solventsChoose the least polar solvent suitable for the experiment.[5]
pH Degradation at acidic or alkaline extremesMaintain pH in the neutral to slightly acidic range.[8][9]

Table 2: Summary of Retinoid Degradation Rates Under Different Conditions (General)

ConditionTemperatureDurationDegradation (%)
Long-term Storage25°C6 months0 - 80%
Accelerated Storage40°C6 months40 - 100%

Data is generalized for retinoids and the exact degradation rate for methyl retino-ate will be formulation-dependent.[2][7]

Visualizations

cluster_workflow Troubleshooting Workflow for this compound Degradation Start Suspected Degradation (e.g., loss of potency, new HPLC peaks) Check_Handling Review Handling & Storage: - Light Exposure? - Temperature Abuse? - Oxygen Exposure? Start->Check_Handling HPLC_Analysis Confirm Degradation: - Run HPLC with fresh standard - Compare peak areas and look for new peaks Check_Handling->HPLC_Analysis If handling issues are suspected Identify_Products Identify Degradation Products: - Use LC-MS to determine mass - Compare with known degradants HPLC_Analysis->Identify_Products If degradation is confirmed Forced_Degradation Optional: Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) HPLC_Analysis->Forced_Degradation For deeper understanding Optimize Optimize Experimental Conditions: - Improve light protection - Adjust temperature/solvent - Add antioxidant (e.g., BHT) Identify_Products->Optimize Forced_Degradation->Optimize End Problem Resolved Optimize->End cluster_pathways Primary Degradation Pathways of this compound cluster_photo Photodegradation cluster_ox Oxidation cluster_hydrolysis Hydrolysis (Extreme pH) MR This compound (all-trans) Isomers Photoisomers (e.g., 11-cis, 13-cis) MR->Isomers Light (UV, visible) Epoxides Epoxides MR->Epoxides Oxygen, Light RA Retinoic Acid MR->RA Acid/Base Other_Ox Other Oxidized Products Epoxides->Other_Ox Further Oxidation

References

Technical Support Center: Optimizing Methyl Retinoate Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of methyl retinoate in cell culture experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for methyl retino inoate in cell viability experiments?

A1: The optimal concentration of this compound is highly dependent on the cell line being studied.[1] It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration). A common starting range for similar retinoids, like all-trans retinoic acid (ATRA), is between 0.1 µM and 10 µM.[2] For some sensitive cell lines, effects can be observed at concentrations as low as 10⁻⁹ M.[3]

Q2: How does this compound affect cell viability?

A2: this compound, a derivative of retinoic acid, can influence cell viability through various mechanisms, including inducing cell cycle arrest, promoting differentiation, and triggering apoptosis.[2][4] The specific outcome is cell-type dependent. For instance, in some cancer cell lines, it leads to a dose-dependent decrease in cell proliferation, while in others, it may have minimal effects.[2][5]

Q3: What are the critical handling and storage conditions for this compound?

A3: Retinoids, including this compound, are sensitive to light and oxidation. It is crucial to store the compound protected from light and at a low temperature, as specified by the manufacturer. When preparing solutions and conducting experiments, minimize exposure to light by working in a dimly lit environment or using amber-colored labware.

Q4: Which solvent should be used to dissolve this compound?

A4: this compound is typically dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentrations. It is important to ensure that the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect on cell viability - Concentration is too low: The tested concentrations of this compound may be below the effective range for the specific cell line. - Cell line is resistant: Some cell lines are inherently resistant to the effects of retinoids.[7] - Degradation of the compound: Improper storage or handling may have led to the degradation of this compound.- Perform a wider dose-response study with concentrations ranging from nanomolar to micromolar. - Research the specific cell line's sensitivity to retinoids or test a different cell line. - Ensure the compound is stored correctly and prepare fresh solutions for each experiment.
High variability between replicates - Uneven cell seeding: Inconsistent cell numbers in different wells can lead to variable results. - Incomplete dissolution of formazan (B1609692) crystals (in MTT/MTS assays): If the formazan product is not fully dissolved, absorbance readings will be inaccurate. - "Edge effect" in microplates: Wells on the perimeter of the plate can experience more evaporation, leading to altered cell growth and compound concentration.[6]- Ensure a homogenous single-cell suspension before seeding and be precise with pipetting. - After adding the solubilization solution, mix thoroughly by pipetting or using a plate shaker. - Avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or medium to maintain humidity.
Unexpected cell morphology or death in control wells - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[6] - Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health.[8][9] - Poor cell culture practice: Issues with media pH, temperature, or CO2 levels can stress the cells.[9][10]- Prepare a vehicle control with the highest concentration of the solvent used in the experiment to check for toxicity. Keep the final solvent concentration below 0.1%. - Regularly check cultures for signs of contamination and test for mycoplasma.[8] - Adhere to good cell culture practices, including regular monitoring of incubator conditions and media quality.[9][10]
Precipitate forms in the culture medium - Compound insolubility: this compound may precipitate at higher concentrations in the aqueous culture medium. - Interaction with media components: The compound may interact with proteins or other components in the serum.- Visually inspect the medium after adding the this compound solution. If a precipitate is observed, consider lowering the concentration or using a different solvent system if possible. - Prepare dilutions in serum-free media before adding to the final culture medium.

Quantitative Data on Retinoid Effects on Cell Viability

The following table summarizes the cytotoxic effects of various retinoids on different human cancer cell lines. This data can serve as a reference for designing experiments with this compound.

CompoundCell LineAssayIncubation TimeConcentration% Cell Viability / IC50
MTA (ATRA Derivative) A375 (Melanoma)XTT72 h-IC50: 0.27 µM[1]
Hs294T (Melanoma)XTT72 h-IC50: 0.41 µM[1]
HT144 (Melanoma)XTT72 h-IC50: 0.32 µM[1]
MeWo (Melanoma)XTT72 h-IC50: 0.99 µM[1]
Calu-3 (NSCLC)XTT72 h-IC50: 10 µM[1]
Compound 3b (ATRA Derivative) MCF-7 (Breast Cancer)MTT24 h25 µM~50%[11]
HepG2 (Liver Cancer)MTT24 h25 µM~60%[11]
HEK293 (Normal Kidney)MTT24 h25 µM~90%[11]
All-trans Retinoic Acid (ATRA) HEPM (Palate Cells)Cell Proliferation Assay72 h30 µM~50%[5]
S91 (Melanoma)Cell Count6 days10⁻⁵ M~10% of control growth[3]
B16 (Melanoma)Cell Count6 days10⁻⁵ M~15% of control growth[3]
Uveal Melanoma Cell LinesCell Recovery Assay6 days10 µMSignificant decrease[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Adherent or suspension cells of interest

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated or vehicle control.

Visualizations

experimental_workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_compound Add Compound to Cells incubate_24h->add_compound prepare_dilutions Prepare this compound Dilutions prepare_dilutions->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability retinoid_signaling_pathway Simplified Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR This compound CRABP CRABP MR->CRABP Binds MR_CRABP MR-CRABP Complex CRABP->MR_CRABP RAR_RXR RAR-RXR Heterodimer MR_CRABP->RAR_RXR Translocates & Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Cell_Response Cellular Response (Growth Arrest, Differentiation, Apoptosis) Gene_Transcription->Cell_Response

References

Preventing Methyl retinoate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Methyl retinoate in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it precipitate in my media?

This compound is the methyl ester of retinoic acid, a metabolite of vitamin A.[1] Like other retinoids, it is a hydrophobic (lipophilic) molecule, meaning it has very poor solubility in water-based solutions like cell culture media.[2] Precipitation occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is introduced into the aqueous environment of the media. The this compound molecules aggregate as they are repelled by water, forming visible solid particles.

Q2: What is the best solvent to prepare a stock solution of this compound?

The most common and effective solvents for preparing stock solutions of retinoids, including this compound, are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) and ethanol.[3][4][5] It is crucial to use a dry solvent, as absorbed moisture can reduce the compound's solubility.[6]

Q3: How should I store my this compound stock solution to ensure its stability?

To maintain stability, this compound stock solutions should be stored at -20°C or -80°C.[3][4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[7] All solutions containing retinoids should be protected from light by using amber vials or wrapping tubes in foil, as they are light-sensitive.[3][8][9] Stock solutions are generally stable for up to 6 months when stored correctly.[3]

Q4: Besides precipitation, what other factors can degrade this compound in my experiments?

This compound is sensitive to several environmental factors that can cause degradation and loss of biological activity. These include:

  • Light: Exposure to light, especially UV, can cause isomerization and degradation. All handling steps should be performed under subdued light.[8][9][10]

  • Heat: Retinoids are thermolabile. Avoid excessive warming of solutions.[10][11] While gentle warming to 37°C can sometimes help dissolve precipitates, prolonged exposure should be avoided.[3][7]

  • Oxidation: The compound can be oxidized by air.[9] While not always practical, purging solutions with an inert gas like nitrogen or argon can improve stability.[4]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Immediate Precipitation 1. High Final Concentration: The concentration of this compound in the media exceeds its solubility limit.[6] 2. Improper Dilution Technique: Adding the DMSO stock directly to the bulk media creates localized high concentrations, causing the compound to crash out of solution.[6] 3. Solvent Quality: The DMSO used for the stock solution may have absorbed water.[6]1. Optimize Concentration: Determine the maximum soluble concentration in your specific media by performing a serial dilution test. 2. Improve Dilution Method: Pre-warm the media to 37°C.[7] Add the stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion.[6] A stepwise dilution into a smaller volume of media first can also be effective. 3. Use Fresh Solvent: Prepare stock solutions using fresh, anhydrous DMSO.[6]
Precipitation Over Time 1. Temperature Shift: Moving the media from room temperature to a 37°C incubator can alter solubility.[7] 2. Media Instability: The compound may be slowly degrading or interacting with media components over the course of the experiment.[7] 3. pH Changes: The CO2 environment in an incubator can slightly alter the pH of the media, potentially affecting solubility.[7]1. Pre-warm Media: Always pre-warm the media to the experimental temperature (e.g., 37°C) before adding the this compound solution.[7] 2. Use a Solubilizing Agent: For long-term experiments, consider using a carrier protein like Bovine Serum Albumin (BSA) to enhance stability and solubility (See Protocol 2).[5] 3. Ensure Proper Buffering: Use media that is appropriately buffered for the CO2 concentration of your incubator to maintain a stable pH.[7]
Low Biological Activity 1. Compound Degradation: The this compound may have degraded due to exposure to light, heat, or oxidation.[10][12] 2. Inaccurate Concentration: Precipitation, even if not easily visible, has lowered the effective concentration of the compound in the media. 3. Binding to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the bioavailable concentration.1. Follow Proper Handling: Strictly adhere to protocols for protecting the compound from light and heat. Prepare fresh working solutions for each experiment.[6] 2. Confirm Solubility: Visually inspect the media under a microscope to check for fine precipitates. If observed, optimize the solubilization protocol.[7] 3. Consider Labware: While a minor effect, being aware of potential adsorption is important for sensitive assays.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Vortex mixer

Procedure:

  • Perform all steps under subdued lighting to prevent degradation of the retinoid.

  • Calculate the required mass of this compound powder to achieve the desired stock concentration (e.g., 10 mM).

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for 2-5 minutes can aid dissolution.[3]

  • Aliquot the stock solution into single-use volumes in amber tubes.

  • Store the aliquots at -20°C or -80°C for up to 6 months.

Protocol 2: Solubilizing this compound using Bovine Serum Albumin (BSA)

This protocol enhances the solubility and stability of this compound in culture media by complexing it with fatty-acid-free BSA. This is particularly useful for serum-free media or long-term cultures.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Fatty-acid-free BSA powder

  • Serum-free cell culture medium or phosphate-buffered saline (PBS)

  • Sterile tubes

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure:

  • Prepare a BSA Solution:

    • Dissolve fatty-acid-free BSA in your serum-free medium or PBS to a desired concentration (e.g., 4 mg/mL).

    • Gently mix until the BSA is fully dissolved. Warming to 37°C can assist dissolution.

    • Sterile-filter the BSA solution through a 0.22 µm filter.

  • Complex this compound with BSA:

    • Under subdued light, add the required volume of your this compound DMSO stock to a sterile tube.

    • Add the warm (37°C) BSA solution to the tube. The final concentration of this compound will depend on your experimental needs.

    • Incubate the mixture at 37°C for 30 minutes, vortexing occasionally, to allow the this compound to complex with the BSA.

  • Prepare Final Culture Medium:

    • Add the this compound-BSA complex solution to your final volume of pre-warmed cell culture medium.

    • Mix gently before adding to your cells.

Visualizations

G cluster_cyto Cytoplasm cluster_nuc Nucleus MR Methyl Retinoate CRABP CRABP MR->CRABP Binds MR_CRABP MR-CRABP Complex CRABP->MR_CRABP MR_CRABP_nuc MR-CRABP Complex MR_CRABP->MR_CRABP_nuc Translocation RAR RAR Heterodimer RAR-RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer RARE RARE (DNA) Heterodimer->RARE Binds to Transcription Gene Transcription RARE->Transcription Regulates MR_CRABP_nuc->RAR Activates caption Fig 1. Simplified Retinoid Signaling Pathway.

Caption: Fig 1. Simplified Retinoid Signaling Pathway.

G start Start: This compound (Powder) stock Prepare Stock: Dissolve in Anhydrous DMSO start->stock add_stock Add Stock to Media: - Dropwise - With constant mixing stock->add_stock warm_media Pre-warm Culture Media to 37°C warm_media->add_stock check Check for Precipitate add_stock->check success Success: Add to Cells check->success No troubleshoot Precipitate Forms: Troubleshoot check->troubleshoot Yes use_bsa Option: Use BSA Solubilization Protocol troubleshoot->use_bsa use_bsa->add_stock caption Fig 2. Workflow for Preventing Precipitation.

Caption: Fig 2. Workflow for Preventing Precipitation.

References

Technical Support Center: Methyl Retinoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl retinoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Reaction Yield

Q: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors, depending on the synthetic route employed. Here are some common culprits and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction temperature is optimal for the specific method. For instance, in a Horner-Wadsworth-Emmons (HWE) reaction, higher temperatures (e.g., room temperature vs. -78°C) can improve the reaction rate.[1]

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the formation of the desired product.

    • Solution: Carefully control the stoichiometry of your reagents. In Fischer esterifications, using a large excess of methanol (B129727) can drive the equilibrium towards the product.[2]

  • Moisture Contamination: The presence of water can be detrimental, especially in reactions involving organometallic reagents or in Fischer esterifications where it can shift the equilibrium back to the starting materials.[3]

    • Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. For Fischer esterifications, consider using a Dean-Stark apparatus to remove water as it forms.[4]

  • Choice of Base (for HWE reactions): The strength and nature of the base used for deprotonating the phosphonate (B1237965) reagent are critical.

    • Solution: Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often required for complete deprotonation. The choice of cation (Li+, Na+, K+) can also influence the reaction's efficiency.[1][5]

  • Steric Hindrance: Bulky substituents on either the aldehyde/ketone or the phosphonate reagent can slow down the reaction.[5]

    • Solution: While difficult to change the reactants, optimizing reaction temperature and time can help mitigate this issue.

2. Product Purity and Byproduct Formation

Q: I am observing significant impurities in my final product. What are the likely byproducts and how can I minimize their formation and remove them?

A: Impurities in this compound synthesis often arise from side reactions or incomplete reactions. Common impurities include geometric isomers, unreacted starting materials, and byproducts from the specific reaction used.

  • Isomerization: this compound is susceptible to isomerization, particularly when exposed to light, heat, or acidic/basic conditions, leading to the formation of various cis/trans isomers.[6][7] The all-trans isomer is often the desired product.

    • Solution:

      • Protect the reaction mixture and the final product from light by using amber glassware or covering the reaction setup with aluminum foil.

      • Maintain optimal reaction temperatures; avoid excessive heat.[8]

      • Carefully control the pH during workup and purification.[9]

      • Isomerization can sometimes be intentionally employed to convert undesired isomers to the desired one using catalysts like palladium or rhodium compounds.[9]

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in the crude product.

    • Solution: Monitor the reaction to completion (TLC, HPLC). Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction forward.

  • Reaction-Specific Byproducts:

    • Horner-Wadsworth-Emmons: The phosphate (B84403) byproduct is generally water-soluble and easily removed during aqueous workup.[1]

    • Fischer Esterification: Unreacted carboxylic acid (retinoic acid) will be present.

      • Solution: During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted retinoic acid.[3]

Purification Strategies:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a common method for purifying this compound. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically used.[10]

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be employed. Reversed-phase columns are often effective.[11]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent can be an effective purification technique.

3. Isomer Control

Q: How can I control the stereochemistry of the double bonds to obtain the desired all-trans-methyl retinoate?

A: Achieving high stereoselectivity for the all-trans isomer is a critical challenge.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction generally favors the formation of (E)-alkenes (trans).[1]

    • Optimization:

      • Temperature: Higher reaction temperatures often lead to higher (E)-selectivity.[1]

      • Base/Cation: The choice of base and its counter-ion can influence the E/Z ratio. Lithium salts tend to provide better (E)-selectivity than sodium or potassium salts.[1]

      • Reagent Modification: Modified phosphonate reagents, like the Still-Gennari modification, can favor the formation of (Z)-alkenes if that is the desired outcome.[12][13]

  • Wittig Reaction: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides tend to give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.

  • Isomerization: If a mixture of isomers is obtained, it may be possible to isomerize the mixture to enrich the desired isomer. This can sometimes be achieved photochemically or through catalysis.[6][9] However, photoisomerization can be non-selective and lead to a complex mixture of isomers.[6]

4. Product Stability and Handling

Q: this compound seems to be degrading during storage. What are the best practices for handling and storing this compound?

A: this compound, like other retinoids, is sensitive to light, heat, and oxygen.

  • Light Sensitivity: Exposure to UV light can cause isomerization and degradation.[14][15]

    • Precaution: Store in amber vials or protect from light with aluminum foil. Perform experiments in a dimly lit area when possible.

  • Thermal Stability: Elevated temperatures can lead to degradation and isomerization.[8]

    • Precaution: Store at low temperatures, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Oxidation: The polyene chain is susceptible to oxidation.

    • Precaution: Store under an inert atmosphere. The use of antioxidants may be considered for formulated products.

Data Presentation

Table 1: Influence of Reaction Parameters on Horner-Wadsworth-Emmons (HWE) Reaction for this compound Synthesis

ParameterConditionExpected Impact on YieldExpected Impact on (E)-StereoselectivityTroubleshooting Action
Base Weak Base (e.g., NaOMe)Potentially lowerModerateUse a stronger base like NaH or LDA for complete deprotonation.[5]
Strong Base (e.g., NaH, BuLi)HigherHighEnsure anhydrous conditions.[16]
Temperature Low (-78 °C)Slower reaction rate, potentially lower yieldMay varyIncrease temperature to improve reaction rate and (E)-selectivity.[1]
High (Room Temperature)Faster reaction rate, higher yieldGenerally higherMonitor for potential side reactions.[1]
Solvent Aprotic (e.g., THF, DMF)GoodGoodEnsure solvent is anhydrous.
Cation Li⁺GoodHigherConsider using lithium-based reagents (e.g., BuLi).[1]
Na⁺, K⁺GoodLowerMay be sufficient depending on the desired selectivity.[1]

Table 2: Typical Yields for this compound Synthesis Steps

Reaction StepStarting MaterialReagentsProductReported YieldReference
Horner-Wadsworth-EmmonsKetone 11methyl-diethyl phosphono acetate, NaH, THFmethyl-(9Z)-retinoate52%[17]
Knoevenagel CondensationC15 aldehyde3-methyl-2-butenoate, n-BuOK, MeOHall-trans retinoic acid methyl ester62%[10]
Fischer EsterificationRetinoic AcidMethanol, Acid CatalystThis compoundCan be >95% with excess methanol[2]

Experimental Protocols

Protocol 1: Synthesis of all-trans-Methyl Retinoate via Knoevenagel Condensation

This protocol is adapted from a procedure described for the synthesis of retinoic acid derivatives.[10]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), prepare a slurry of n-butoxide (n-BuOK) in anhydrous methanol at 0°C.

  • Reagent Addition: To this slurry, add methyl 3-methyl-2-butenoate and stir for 30 minutes. Then, add a solution of the C15 aldehyde (e.g., 3-Methyl-5-(2,6,6-trimethylcyclohex-1-enyl)penta-2,4-dienal) in anhydrous methanol dropwise.

  • Reaction: Allow the reaction to stir at 30°C for 18 hours. Monitor the reaction progress by TLC.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as methyl tert-butyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis & Storage start Starting Materials (e.g., C15 Aldehyde) reaction Reaction (e.g., Knoevenagel Condensation) start->reaction quench Quenching reaction->quench extraction Solvent Extraction quench->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography hplc HPLC (optional) chromatography->hplc analysis Purity & Structure (NMR, MS, HPLC) hplc->analysis storage Store under Inert Gas, Protected from Light & Heat analysis->storage

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Initial Checks cluster_solutions Potential Solutions problem Low Yield or Impure Product reaction_complete Reaction Complete? (TLC/HPLC) problem->reaction_complete anhydrous_conditions Anhydrous Conditions? problem->anhydrous_conditions change_base Change Base (HWE) problem->change_base protect_light Protect from Light problem->protect_light extend_time Extend Reaction Time reaction_complete->extend_time No optimize_temp Optimize Temperature reaction_complete->optimize_temp No anhydrous_conditions->problem If No, repeat with dry reagents purify Re-purify (Chromatography/Crystallization) extend_time->purify optimize_temp->purify change_base->purify protect_light->purify

Caption: A logical troubleshooting guide for common issues in this compound synthesis.

fischer_esterification_pathway RA Retinoic Acid (R-COOH) Protonated_RA Protonated Retinoic Acid RA->Protonated_RA + H⁺ MeOH Methanol (CH3OH) H_plus H⁺ (catalyst) Protonated_RA->RA - H⁺ Intermediate Tetrahedral Intermediate Protonated_RA->Intermediate + CH3OH Intermediate->Protonated_RA - CH3OH Methyl_Retinoate This compound (R-COOCH3) Intermediate->Methyl_Retinoate - H2O, - H⁺ Methyl_Retinoate->Intermediate + H2O, + H⁺ Water Water (H2O)

Caption: Simplified reaction pathway for the Fischer esterification of retinoic acid.

References

Technical Support Center: Improving the Solubility of Methyl Retinoate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of methyl retinoate in in vitro experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with this compound, focusing on solubility and stability in experimental media.

Q1: Why is my this compound not dissolving in my aqueous cell culture medium?

A1: this compound, like other retinoids, is a lipophilic molecule and has very low solubility in water and aqueous solutions such as cell culture media. Direct addition of this compound powder to your medium will likely result in precipitation. To overcome this, a stock solution in an appropriate organic solvent must be prepared first.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of retinoids for in vitro studies.[1][2][3][4][5] Ethanol can also be used, but it generally yields a lower stock concentration compared to DMSO.[1][3][4][5]

Q3: I prepared a stock solution in DMSO, but it precipitated when I added it to my cell culture medium. What went wrong?

A3: This is a common issue that can arise from a few factors:

  • High Final Concentration: The desired final concentration of this compound in your medium may exceed its solubility limit, even with the use of a co-solvent like DMSO.

  • "Salting Out" Effect: Rapid addition of the organic stock solution to the aqueous medium can cause localized supersaturation, leading to the compound precipitating out of solution.

  • Temperature Shock: Adding a cold stock solution to warm media can decrease solubility.

  • Media Components: Certain components in your cell culture medium could interact with this compound, reducing its solubility.

Solutions:

  • Ensure your target concentration is within a reasonable range for retinoids (typically in the nanomolar to low micromolar range).

  • Add the stock solution drop-wise to the pre-warmed cell culture medium while gently swirling or stirring.[2]

  • Avoid vigorous vortexing after adding the stock solution to the medium.

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent toxicity to the cells.[2]

Q4: My media containing this compound was clear initially, but became cloudy or developed a precipitate after incubation. What is the cause?

A4: Retinoids are sensitive to light, heat, and air, which can lead to degradation and precipitation over time.[6] Instability can also be caused by interactions with components in the media, especially in serum-containing media.

Solutions:

  • Prepare fresh working solutions of this compound in media for each experiment.

  • Protect all solutions containing this compound from light by using amber tubes or wrapping containers in foil.

  • Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.[2]

  • Store stock solutions at -20°C or -80°C.

Data Presentation: Solubility of Retinoids

CompoundSolventSolubility
All-trans Retinoic Acid (ATRA) DMSO~20 mg/mL[3][5], 25 mg/mL[4], 50 mg/mL (with warming)[7], 95 mg/mL[1]
Ethanol~0.5 mg/mL[3][5], 6 mg/mL[1], 10 mg/mL[4]
Dimethyl Formamide (DMF)~20 mg/mL[3][5]
Water< 1 mg/mL (practically insoluble)[1]
9-cis Retinoic Acid DMSO~20 mg/mL[6]
Ethanol~0.5 mg/mL[6]
Dimethyl Formamide (DMF)~20 mg/mL[6]
Retinol DMSOSoluble[8]
EthanolSoluble[8]
MethanolSoluble[8]
ChloroformSoluble[8]
WaterPractically insoluble[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 314.47 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated pipette and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weigh this compound: In a sterile microcentrifuge tube, carefully weigh out 3.14 mg of this compound powder. Perform this step in a chemical fume hood.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming to 37°C for a few minutes can aid dissolution, but prolonged heating should be avoided.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol details the dilution of the concentrated stock solution into cell culture medium to achieve the desired final concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile conical tube or flask

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Calculate Dilution: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you would add 10 µL of the 10 mM stock solution.

  • Dilution: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is crucial to add the stock solution drop-wise while gently swirling the medium to ensure rapid and even dispersion.

  • Final Mixing: Gently mix the final solution by inverting the tube or swirling the flask. Avoid vigorous vortexing.

  • Immediate Use: Use the freshly prepared working solution immediately for your in vitro experiments. Do not store the diluted solution.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock into Medium (Drop-wise) thaw->dilute prewarm Pre-warm Cell Culture Medium prewarm->dilute mix Gently Mix dilute->mix use Use Immediately in Experiment mix->use

Caption: Workflow for preparing this compound stock and working solutions.

signaling_pathway This compound Signaling Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR_cyto This compound MR_nucleus This compound MR_cyto->MR_nucleus RAR RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR MR_nucleus->RAR RARE RARE RAR_RXR->RARE Coactivators Coactivators RARE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation mRNA mRNA Transcription->mRNA MR_ext This compound (Extracellular) MR_ext->MR_cyto Cellular Uptake

Caption: Activation of the RAR/RXR signaling pathway by this compound.

References

Light sensitivity and degradation of Methyl retinoate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl retinoate solutions. The information provided is intended to help users anticipate and resolve common issues related to the light sensitivity and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color after being on the benchtop. What happened?

A1: this compound, like other retinoids, is highly sensitive to light, oxygen, and heat.[1] Exposure to ambient or laboratory light can cause photodegradation, primarily through photoisomerization, where the all-trans isomer converts to cis-isomers such as 11-cis and 13-cis-methyl retinoate.[2][3] This chemical change can lead to a visible alteration in the solution's appearance. To prevent this, always handle this compound solutions in a dimly lit environment and store them in amber vials or containers wrapped in aluminum foil.[4][5]

Q2: What is the primary degradation pathway for this compound when exposed to light?

A2: The primary photochemical reaction of this compound is photoisomerization.[2][3] The all-trans form can convert to various cis-isomers. The specific isomers formed and the rate of isomerization are dependent on the solvent's polarity and the duration of light exposure.[2][3] In addition to isomerization, other retinoids can undergo photooxidation, leading to the formation of epoxides and other degradation products, especially in the presence of oxygen.[2] While specific photooxidation products for this compound are not extensively documented in the provided search results, it is a potential degradation pathway.

Q3: How should I prepare and store my this compound stock solutions to ensure stability?

A3: To ensure the long-term stability of your this compound stock solutions, follow these best practices:

  • Solvent Selection: While this compound's photoisomerization is faster in polar solvents, solubility is also a key consideration.[2][3] Ethanol and methanol (B129727) are common choices.[6] For cell culture experiments where DMSO is used, it is recommended to prepare the solutions fresh, as retinoids can degrade in DMSO over time.[6]

  • Handling: Always work in a dimly lit area or under yellow light to minimize light exposure.[5][7] Prepare solutions in amber glass vials.[6]

  • Storage: Store stock solutions at -80°C in amber, airtight vials, preferably under an inert gas like argon or nitrogen to prevent oxidation.[6] For shorter periods, -20°C may be acceptable, but stability should be verified if stored for more than a month.[6][8]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use vials to avoid repeated warming and cooling, which can accelerate degradation.[4]

Q4: What analytical methods are recommended for quantifying this compound and its isomers?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for separating and quantifying this compound and its isomers.[8][9][10][11] A reverse-phase C18 column is often used.[8][10] For higher sensitivity and specificity, especially in complex biological matrices, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is recommended.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results between batches of this compound solution. 1. Degradation of the stock solution due to improper storage (light, heat, or oxygen exposure).2. Inconsistent concentration of the prepared solutions.3. Photodegradation of the solution during the experiment.1. Prepare fresh stock solutions from solid this compound stored in a desiccator at -80°C under inert gas.[6] Always store solutions in amber vials at -80°C.[6]2. Verify the concentration of your stock solution spectrophotometrically before use.3. Conduct all experimental steps under subdued light. Use amber-colored labware or wrap it in aluminum foil.
Precipitation of this compound in aqueous media. This compound is practically insoluble in water. Adding a concentrated solution in an organic solvent directly to an aqueous buffer can cause it to precipitate.1. Use a co-solvent system if appropriate for your experiment.2. When diluting into aqueous media, do so slowly while vortexing to aid dispersion.3. Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) is compatible with your experimental system and does not cause precipitation.
Rapid loss of this compound concentration in solution. 1. Significant light exposure during handling or the experiment.2. Storage at an inappropriate temperature (e.g., room temperature or 4°C).3. Presence of oxidizing agents in the solvent or container.1. Review your handling procedures to minimize all light exposure. Work under red or yellow light and use light-blocking containers.2. Store solutions at -80°C for long-term stability.[6]3. Use high-purity solvents and ensure containers are clean and free of contaminants. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to organic solvents, though its compatibility with your specific experiment must be verified.
Appearance of unexpected peaks in HPLC chromatogram. 1. Photoisomerization leading to the formation of cis-isomers.2. Oxidative degradation products.3. Contamination of the sample or solvent.1. Compare the retention times of the unknown peaks with those of known this compound isomer standards if available.2. If mass spectrometry is available, analyze the unknown peaks to identify their mass-to-charge ratio and elucidate their structure.3. Run a blank (solvent only) to check for contamination. Ensure proper cleaning of all glassware and equipment.

Quantitative Data on Retinoid Photodegradation

Table 1: Solvent Effects on the Photoisomerization of all-trans-Methyl Retinoate [2][3]

Solvent TypeRelative Rate of IsomerizationPredominant Isomers Formed
High Polarity (e.g., Dimethyl Sulfoxide)Most RapidMethyl 11-cis-retinoate
Low Polarity (e.g., Heptane)SlowerMethyl 13-cis-retinoate

Table 2: Representative Photostability of Other Retinoids in Formulations

RetinoidFormulationLight SourceExposure TimeDegradation (%)Reference
RetinolHydroquinone 4% CreamFull Spectrum Light4 hours< 10%[12]
Tretinoin0.025% GelFluorescent Light2 hours> 83%[13]
Retinyl PalmitateOil-in-Water CreamUVA RadiationVariesFaster than Retinol[2]

Experimental Protocols

Protocol: Assessment of this compound Photostability in Solution

This protocol provides a general framework for assessing the photostability of this compound in a specific solvent, based on ICH Q1B guidelines.[13][14]

1. Materials and Equipment:

  • all-trans-methyl retinoate (solid)

  • High-purity solvent (e.g., ethanol, methanol, or other solvent of interest)

  • Amber glass vials

  • Transparent glass or quartz vials

  • Calibrated photostability chamber with a light source capable of emitting both visible and UVA light (e.g., xenon or metal halide lamp)

  • Calibrated radiometer/lux meter

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Pipettes, syringes, and other standard laboratory equipment

2. Procedure:

  • Preparation of Solutions (in subdued light):

    • Prepare a stock solution of all-trans-methyl retinoate in the chosen solvent at a known concentration (e.g., 1 mg/mL) in an amber vial.

    • From the stock solution, prepare experimental samples in transparent vials at the final concentration to be tested.

    • Prepare a "dark control" sample in an amber vial or a transparent vial wrapped completely in aluminum foil.

  • Light Exposure:

    • Place the transparent sample vials and the dark control vial in the photostability chamber.

    • Expose the samples to a controlled light source. According to ICH guidelines, a total illumination of not less than 1.2 million lux hours and an integrated near-UVA energy of not less than 200 watt-hours/square meter is recommended for confirmatory studies.[13][14]

    • Maintain a constant temperature during the experiment to minimize thermal degradation.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one sample vial for analysis.

  • Analysis:

    • Analyze the initial sample (time 0), the light-exposed samples, and the dark control samples by HPLC.

    • Use a validated HPLC method to separate all-trans-methyl retinoate from its potential photodegradation products (isomers).

    • Quantify the peak area of all-trans-methyl retinoate and any new peaks that appear in the chromatogram.

3. Data Analysis:

  • Calculate the percentage of remaining all-trans-methyl retinoate at each time point relative to the initial concentration.

  • Plot the percentage of remaining all-trans-methyl retinoate against time to determine the degradation kinetics.

  • Compare the results from the light-exposed samples to the dark control to ensure that the observed degradation is due to light and not thermal effects.

Visualizations

experimental_workflow cluster_prep Preparation Phase (Subdued Light) cluster_exposure Exposure Phase cluster_analysis Analysis Phase cluster_results Results & Conclusion prep_stock Prepare this compound Stock Solution prep_samples Prepare Experimental & Dark Control Samples prep_stock->prep_samples expose_light Expose Samples to Calibrated Light Source prep_samples->expose_light collect_samples Collect Samples at Pre-defined Time Intervals expose_light->collect_samples hplc_analysis Analyze Samples by HPLC-UV collect_samples->hplc_analysis quantify Quantify Parent Compound and Degradation Products hplc_analysis->quantify kinetics Determine Degradation Kinetics quantify->kinetics pathway Identify Degradation Pathway quantify->pathway conclusion Draw Conclusions on Photostability kinetics->conclusion pathway->conclusion

Caption: Experimental workflow for assessing the photostability of this compound.

degradation_pathway cluster_photoisomerization Photoisomerization cluster_photooxidation Photooxidation (in presence of O2) all_trans all-trans-Methyl Retinoate cis_13 13-cis-Methyl Retinoate all_trans->cis_13 cis_11 11-cis-Methyl Retinoate all_trans->cis_11 other_cis Other cis-Isomers all_trans->other_cis epoxides Epoxides all_trans->epoxides hν, O2 other_ox Other Oxidized Products epoxides->other_ox Further Degradation

Caption: Potential photodegradation pathways of this compound.

References

Adjusting pH for optimal Methyl retinoate activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Methyl retinoate in experiments, with a specific focus on the impact of pH on its activity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

While direct studies on the optimal pH for this compound activity are not extensively available, the optimal pH for its stability is well-documented to be in the neutral range. Since stability is crucial for maintaining the biological activity of the compound, it is recommended to conduct experiments within a pH range of 6.0 to 7.0 to ensure the integrity and efficacy of this compound.

Q2: How does pH affect the stability of this compound?

This compound, like other retinoids, is susceptible to degradation in non-optimal pH conditions. Acidic environments, particularly with a pH below 5.0, can accelerate the degradation of retinoids.[1] Conversely, highly alkaline conditions (pH > 8.0) can also lead to decreased stability.[2] For topical formulations, while a lower pH might be used to enhance the activity of other acidic components, this can compromise the stability of the retinoid.[1]

Q3: Can I use this compound in an acidic buffer (e.g., pH 4.5)?

Using this compound in an acidic buffer is not recommended for most applications. The stability of retinoids is significantly reduced in acidic conditions, which can lead to the degradation of the compound and a subsequent loss of activity.[1] If an acidic environment is required for your experimental setup, it is crucial to perform pilot studies to evaluate the stability of this compound under your specific conditions and consider the potential for reduced efficacy.

Q4: How should I prepare a stock solution of this compound?

This compound is a lipophilic compound with poor solubility in aqueous solutions.[3] Therefore, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[4][5] The stock solution should be stored at -20°C and protected from light to minimize degradation.[4][5] When preparing working solutions, the final concentration of the organic solvent in the cell culture or experimental medium should be kept low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced toxicity.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no biological effect observed. Degradation of this compound due to improper pH. The pH of your experimental medium or buffer may be outside the optimal range, leading to the degradation of the compound.Verify the pH of your experimental medium and adjust it to a range of 6.0 - 7.0 using a suitable buffer system (e.g., sodium citrate).[6] Prepare fresh working solutions for each experiment.
Improper storage of stock solution. Exposure to light or repeated freeze-thaw cycles can degrade this compound.Aliquot the stock solution into smaller, single-use volumes and store them at -20°C, protected from light.[5]
Precipitation of this compound in the working solution. Poor solubility in aqueous media. this compound has low water solubility and can precipitate when diluted into aqueous buffers or media.[3]When preparing the working solution, add the this compound stock solution to the pre-warmed medium while gently vortexing to ensure proper mixing and minimize precipitation.[4] Ensure the final solvent concentration is not causing insolubility.
High background or off-target effects. High concentration of organic solvent in the final working solution. Solvents like DMSO can have their own biological effects at higher concentrations.Ensure the final concentration of the solvent in your experimental setup is below the toxic threshold for your system (typically ≤ 0.1% for cell culture).[5] Include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments.

Data Presentation

Table 1: pH-Dependent Stability of Retinoids

pH RangeStability of RetinoidsReference
< 5.0Accelerated degradation, especially in the presence of alpha- and beta-hydroxy acids.[1]
5.6 - 7.0Generally stable.[2]
6.0 - 7.0Optimal stability range for most retinoids.[1][6]
> 8.0Decreased stability.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.14 mg of this compound (Molecular Weight: 314.47 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO.

  • Gently vortex the tube until the this compound is completely dissolved. If necessary, warm the solution to 37°C for a few minutes to aid dissolution.[4]

  • Aliquot the stock solution into smaller, single-use, light-protecting microcentrifuge tubes.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[5]

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium (pH adjusted to 7.0-7.4)

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Determine the final concentration of this compound required for your experiment.

  • Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 1 µM working solution, you can perform a 1:1000 dilution of the 1 mM intermediate stock.

  • When diluting, add the this compound solution to the medium while gently mixing to prevent precipitation.

  • Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid cytotoxicity.

  • Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualization

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_in Retinol Retinol->Retinol_in Transport CRBP CRBP Retinol_in->CRBP Retinaldehyde Retinaldehyde Retinol_in->Retinaldehyde Oxidation (RDH) Retinoic_Acid Retinoic Acid (active form) Retinaldehyde->Retinoic_Acid Oxidation (RALDH) CRABP CRABP Retinoic_Acid->CRABP RA_in Retinoic Acid Retinoic_Acid->RA_in Transport RAR RAR RA_in->RAR RXR RXR RAR->RXR Heterodimerization RARE RARE (Retinoic Acid Response Element) RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation

Caption: Generalized Retinoid Signaling Pathway.

Experimental_Workflow_pH_Adjustment cluster_preparation Preparation cluster_adjustment pH Adjustment & Working Solution cluster_experiment Experiment Stock_Solution Prepare 10 mM this compound stock solution in DMSO Working_Solution Prepare fresh working solution (e.g., 1 µM) Stock_Solution->Working_Solution Culture_Medium Prepare cell culture medium Adjust_pH Adjust medium pH to 6.0 - 7.0 Culture_Medium->Adjust_pH Adjust_pH->Working_Solution Add_to_Cells Add working solution to cells Working_Solution->Add_to_Cells Incubate Incubate for desired time Add_to_Cells->Incubate Analyze Analyze biological activity Incubate->Analyze

Caption: Experimental Workflow for pH Adjustment.

References

Technical Support Center: Overcoming Resistance to Methyl Retinoate in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to methyl retinoate in cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, a derivative of vitamin A, exerts its biological effects primarily by binding to and activating nuclear retinoic acid receptors (RARs), which have three subtypes: RARα, RARβ, and RARγ. These receptors form heterodimers with retinoid X receptors (RXRs)[1]. This RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes[2]. This binding modulates gene transcription, leading to changes in cellular processes such as differentiation, proliferation, and apoptosis[2].

Q2: My cells have become resistant to this compound. What are the common mechanisms of resistance?

Resistance to retinoids, including this compound, is a multifactorial issue. Some of the well-documented mechanisms include:

  • Altered Drug Efflux and Metabolism:

    • Increased expression of ATP-binding cassette (ABC) transporters: These transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump retinoids out of the cell, reducing their intracellular concentration and efficacy.

    • Enhanced metabolic degradation: Cytochrome P450 enzymes, particularly the CYP26 family, can metabolize retinoic acid and its derivatives into inactive forms, thereby reducing their availability to bind to RARs.

  • Alterations in Retinoic Acid Receptors (RARs):

    • Epigenetic silencing of RARβ: Hypermethylation of the promoter region of the RARB gene is a common event in many cancers, leading to the silencing of RARβ expression[3][4][5][6]. Since RARβ is a tumor suppressor and a key mediator of retinoid effects, its absence confers resistance.

    • Mutations in the RARα ligand-binding domain: In certain leukemias, particularly those with the PML-RARα fusion protein, mutations in the ligand-binding domain of the RARα portion can impair the binding of retinoic acid, leading to resistance[4][7][8][9][10].

  • Dysregulation of Signaling Pathways:

    • Activation of pro-survival pathways: The PI3K/AKT and STAT3 signaling pathways are often constitutively active in cancer cells. These pathways can promote cell survival and proliferation, counteracting the pro-apoptotic and anti-proliferative effects of retinoids.

    • Upregulation of stemness factors: Overexpression of transcription factors like SOX2 can contribute to a stem-cell-like phenotype and resistance to differentiation-inducing agents like retinoids[11][12][13][14].

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in my cell line.

Possible Cause 1: Increased drug efflux.

  • Troubleshooting Steps:

    • Assess ABC transporter expression: Use quantitative PCR (qPCR) to measure the mRNA levels of key ABC transporter genes (ABCB1, ABCC1, ABCG2).

    • Functional validation: Perform a drug efflux assay using a fluorescent substrate of these transporters (e.g., rhodamine 123 or calcein-AM) to confirm increased efflux activity.

    • Co-treatment with an ABC transporter inhibitor: Treat cells with this compound in combination with an ABC transporter inhibitor (e.g., verapamil (B1683045) for P-glycoprotein) to see if sensitivity is restored.

Possible Cause 2: Epigenetic silencing of RARβ.

  • Troubleshooting Steps:

    • Check RARβ expression: Perform qPCR or Western blotting to determine the mRNA and protein levels of RARβ. A significant decrease or absence of expression is indicative of silencing.

    • Methylation analysis: Use methylation-specific PCR (MSP) or bisulfite sequencing to analyze the methylation status of the RARB promoter.

    • Treatment with a demethylating agent: Treat cells with a DNA methyltransferase (DNMT) inhibitor, such as 5-aza-2'-deoxycytidine, to see if RARβ expression is restored and sensitivity to this compound is increased.

Problem 2: No significant induction of apoptosis after this compound treatment.

Possible Cause 1: Dysregulation of apoptosis-related proteins.

  • Troubleshooting Steps:

    • Assess apoptosis levels: Quantify apoptosis using an Annexin V/Propidium Iodide (PI) assay.

    • Western blot analysis: Analyze the expression levels of key apoptosis-related proteins, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), as well as cleaved caspase-3 (an executioner caspase). An increased Bcl-2/Bax ratio can indicate resistance to apoptosis.

Possible Cause 2: Activation of pro-survival signaling pathways.

  • Troubleshooting Steps:

    • Assess pathway activation: Perform Western blotting to check the phosphorylation status of key proteins in the PI3K/AKT (p-AKT) and STAT3 (p-STAT3) pathways.

    • Co-treatment with pathway inhibitors: Treat cells with this compound in combination with a PI3K inhibitor (e.g., LY294002) or a STAT3 inhibitor to see if apoptosis is enhanced.

Strategies to Overcome Resistance

Q3: How can I overcome resistance to this compound?

Several strategies can be employed to overcome resistance, primarily focusing on combination therapies that target the underlying resistance mechanisms.

  • Synergistic Drug Combinations:

    • Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate, Vorinostat) can remodel chromatin, leading to the re-expression of silenced genes like RARB[1][15][16][17][18]. This can synergistically enhance the anti-proliferative and pro-apoptotic effects of retinoids.

    • Chemotherapeutic Agents: Combining this compound with conventional chemotherapeutics like paclitaxel (B517696) or cisplatin (B142131) has shown synergistic effects in various cancer cell lines[5][14][18][19][20][21][22][23]. Retinoids can enhance the cytotoxic effects of these agents by promoting apoptosis.

    • Tyrosine Kinase Inhibitors (TKIs): For cancers driven by specific kinase mutations, combining this compound with a targeted TKI can be an effective strategy[2][24][25][26][27][28][29].

    • PI3K/AKT or STAT3 Inhibitors: As mentioned in the troubleshooting section, co-treatment with inhibitors of these pro-survival pathways can restore sensitivity to retinoids.

Data Presentation

Table 1: IC50 Values of Retinoids in Various Cancer Cell Lines

Cell LineCancer TypeRetinoidIC50 (µM)Exposure Time
A549Lung AdenocarcinomaAll-trans retinoic acid (ATRA)92.3 ± 8.06 days[20]
A549Lung AdenocarcinomaTamibarotene (Am80)49.1 ± 8.16 days[20][30]
MCF-7Breast CancerAll-trans retinoic acid (ATRA)139.9 ± 4.6 (µg/ml)48 hours[31]
CAL-51Breast CancerAll-trans retinoic acid (ATRA)169.1 ± 8.2 (µg/ml)48 hours[31]
AMJ13Breast CancerAll-trans retinoic acid (ATRA)104.7 ± 3.8 (µg/ml)48 hours[31]

Note: Data for this compound is limited; values for All-trans retinoic acid (ATRA), a closely related compound, are provided as a reference.

Table 2: Synergistic Effects of Retinoids in Combination Therapies

Cell LineCombinationEffect
Neuroblastoma cellsATRA + Valproic Acid (HDACi)Synergistic inhibition of cell viability and induction of apoptosis[17]
Breast cancer cellsRARα/β selective agonists + PaclitaxelDramatically lowered the effective dose of Paclitaxel to induce cytotoxicity[19]
Ovarian and Head and Neck cancer cellsATRA + CisplatinSynergistic enhancement of cytotoxicity and apoptosis[5]
Autosomal Dominant Polycystic Kidney Disease epithelial cellsATRA (10 nM) + Paclitaxel (1 nM)Significant suppression of cell proliferation (20%)[22]

Signaling Pathways and Workflows

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methyl_Retinoate This compound Methyl_Retinoate_Cytoplasm This compound Methyl_Retinoate->Methyl_Retinoate_Cytoplasm Diffusion CRABP CRABP RAR RAR CRABP->RAR Translocates to Nucleus Methyl_Retinoate_Cytoplasm->CRABP Binds RAR_RXR_dimer RAR/RXR Heterodimer RAR->RAR_RXR_dimer Dimerizes with RXR RXR RXR->RAR_RXR_dimer RARE RARE (DNA) RAR_RXR_dimer->RARE Binds Target_Genes Target Gene Transcription (Proliferation, Differentiation, Apoptosis) RARE->Target_Genes Regulates

Retinoid signaling pathway.

Resistance_Mechanisms Mechanisms of this compound Resistance cluster_resistance Resistance Mechanisms Methyl_Retinoate This compound Cell_Membrane Cell Membrane Methyl_Retinoate->Cell_Membrane CYP26 CYP26 Enzymes Methyl_Retinoate->CYP26 Metabolism to inactive forms RAR_RXR RAR/RXR -> Target Genes ABC_Transporter ABC Transporters (e.g., P-gp) ABC_Transporter->Methyl_Retinoate Efflux RARb_Silencing Epigenetic Silencing of RARβ RARb_Silencing->RAR_RXR Inhibits RARa_Mutation RARα Mutation RARa_Mutation->RAR_RXR Inhibits PI3K_AKT PI3K/AKT Pathway Activation PI3K_AKT->RAR_RXR Opposes effects STAT3_SOX2 STAT3/SOX2 Pathway Activation STAT3_SOX2->RAR_RXR Opposes effects

Overview of resistance mechanisms.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Resistance Start Cell Line Shows Resistance Check_Efflux Assess ABC Transporter Expression/Function (qPCR/Efflux Assay) Start->Check_Efflux Check_RARb Assess RARβ Expression (qPCR/Western Blot) Start->Check_RARb Check_Apoptosis Quantify Apoptosis (Annexin V Assay) Start->Check_Apoptosis Efflux_High Increased Efflux? Check_Efflux->Efflux_High RARb_Low Low/No RARβ? Check_RARb->RARb_Low Apoptosis_Low Low Apoptosis? Check_Apoptosis->Apoptosis_Low Efflux_High->Check_RARb No Co-treat_ABC_Inhibitor Co-treat with ABC Transporter Inhibitor Efflux_High->Co-treat_ABC_Inhibitor Yes RARb_Low->Check_Apoptosis No Co-treat_HDACi Co-treat with HDACi/Demethylating Agent RARb_Low->Co-treat_HDACi Yes Check_Signaling Assess Pro-Survival Pathways (p-AKT, p-STAT3 Western Blot) Apoptosis_Low->Check_Signaling Yes End Sensitivity Restored Apoptosis_Low->End No Co-treat_ABC_Inhibitor->End Co-treat_HDACi->End Signaling_Active Pathways Active? Check_Signaling->Signaling_Active Co-treat_Pathway_Inhibitor Co-treat with PI3K/STAT3 Inhibitor Signaling_Active->Co-treat_Pathway_Inhibitor Yes Co-treat_Pathway_Inhibitor->End

A logical troubleshooting workflow.

Detailed Experimental Protocols

Cell Viability Assays (MTT and XTT)

MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound and/or other compounds for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C[8][9][25][32][33].

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[8].

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader[8][9].

XTT Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT labeling reagent with an electron-coupling reagent[1][31][34][35][36].

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450 and 500 nm[31][34][35][36].

Apoptosis Assay (Annexin V Staining)
  • Cell Preparation: After treatment, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL[10].

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension[10].

  • Incubation: Incubate for 15 minutes at room temperature in the dark[7][10][24][37][38].

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour[7][10].

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Quantitative PCR (qPCR) for ABC Transporter Gene Expression
  • RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target ABC transporter genes (ABCB1, ABCC1, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene[20][39].

Western Blot for RAR and RXR Proteins
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for RARα (e.g., Abcam ab275745, Cell Signaling Technology #62294) or RXRα (e.g., Abcam ab125001, Cell Signaling Technology #5388) overnight at 4°C[3][4][6][7][8][15][19][24][32][35][36][37].

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

References

Technical Support Center: Methyl Retinoate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of Methyl Retinoate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration of this compound in cell culture?

Q2: My cells are showing signs of significant cell death after treatment with this compound. What are the common causes?

A2: High concentrations of this compound can induce apoptosis, a form of programmed cell death. Signs of apoptosis include cell shrinkage, membrane blebbing, and DNA fragmentation. The induction of apoptosis by retinoids can be mediated by the activation of specific signaling pathways involving caspases and Bcl-2 family proteins.[1][2][3] It is also important to consider the stability of retinoids in culture, as they can degrade, especially in serum-free media, potentially leading to inconsistent results.

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

A3: Several strategies can be employed to mitigate the cytotoxic effects of this compound:

  • Co-treatment with Antioxidants: Antioxidants like Vitamin E (α-tocopherol) and N-acetylcysteine (NAC) can help reduce oxidative stress, which may contribute to retinoid-induced cytotoxicity.

  • Supplementation with Lipids: The addition of lipids, such as phosphatidylcholine, may help to stabilize retinoids in culture and modulate their interaction with cells, potentially reducing toxicity.[4]

  • Optimizing Serum Concentration: The presence of serum proteins can affect the stability and bioavailability of retinoids. Optimizing the serum concentration in your culture medium is recommended.

  • Dose and Time Optimization: Performing a thorough dose-response and time-course experiment is essential to find a concentration and treatment duration that minimizes cytotoxicity while achieving the desired biological effect.

Q4: What signaling pathways are involved in this compound-induced apoptosis?

A4: Retinoids, including likely this compound, can induce apoptosis through both the intrinsic and extrinsic pathways. The binding of retinoids to retinoic acid receptors (RARs) can trigger a cascade of events, including the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspases like caspase-3.[1][2][3] This process is also regulated by the Bcl-2 family of proteins, which control the release of cytochrome c from the mitochondria.[5][6][7][8]

Troubleshooting Guides

Issue 1: High levels of cell death observed shortly after adding this compound.

Possible Cause Troubleshooting Step
Concentration too high Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a wide range of concentrations and narrow down to find the optimal non-toxic dose.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
Cell line sensitivity Some cell lines are inherently more sensitive to retinoids. Consider using a more resistant cell line if possible, or implement strategies to reduce cytotoxicity.

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Compound degradation Prepare fresh stock solutions of this compound for each experiment. Protect the stock solution and treated cultures from light. Retinoids are known to be unstable in serum-free media.
Variability in cell density Ensure consistent cell seeding density across all experiments, as cell density can influence the cellular response to treatment.
Inconsistent incubation times Adhere to a strict and consistent incubation time for all experiments.

Quantitative Data Summary

Table 1: IC50 Values of All-Trans Retinoic Acid (ATRA) in Various Cancer Cell Lines (48h Treatment)

Cell LineIC50 (µg/mL)
AMJ13 (Breast Cancer)104.7 ± 3.8
MCF-7 (Breast Cancer)139.9 ± 4.6
CAL-51 (Breast Cancer)169.1 ± 8.2
HBL-100 (Normal Breast)454.8 ± 5.7

Note: This data is for ATRA and should be used as a reference for designing experiments with this compound.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Effect of this compound using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the prepared this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine - NAC) to Reduce Cytotoxicity
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment (Optional): Pre-incubate the cells with various concentrations of NAC (e.g., 1-10 mM) for 1-2 hours before adding this compound.

  • Co-treatment: Prepare solutions of this compound with or without different concentrations of NAC. Add these solutions to the cells.

  • Incubation and Analysis: Follow steps 3-7 from Protocol 1 to assess cell viability.

Visualizations

Methyl_Retinoate_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound RAR_RXR RAR/RXR This compound->RAR_RXR Binds to TRAIL_R TRAIL-R RAR_RXR->TRAIL_R Upregulates Bcl2 Bcl-2 RAR_RXR->Bcl2 Downregulates Bax Bax RAR_RXR->Bax Upregulates FADD FADD TRAIL_R->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase8->Bax Cleaves Bid to tBid, which activates Bax Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-Induced Apoptosis Signaling Pathway.

Troubleshooting_Workflow Start High Cytotoxicity Observed Check_Concentration Is the concentration optimized? Start->Check_Concentration Optimize_Dose Perform Dose-Response (e.g., MTT Assay) Check_Concentration->Optimize_Dose No Check_Solvent Is solvent concentration <0.1%? Check_Concentration->Check_Solvent Yes Optimize_Dose->Check_Solvent Reduce_Solvent Decrease Solvent Concentration Check_Solvent->Reduce_Solvent No Implement_Mitigation Implement Mitigation Strategies Check_Solvent->Implement_Mitigation Yes Reduce_Solvent->Implement_Mitigation Antioxidants Co-treat with Antioxidants (e.g., NAC, Vitamin E) Implement_Mitigation->Antioxidants Lipids Supplement with Lipids (e.g., Phosphatidylcholine) Implement_Mitigation->Lipids End Reduced Cytotoxicity Antioxidants->End Lipids->End

Caption: Troubleshooting Workflow for High Cytotoxicity.

References

Technical Support Center: Methyl Retinoate Efficacy and Serum Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of serum concentration on the efficacy of Methyl retinoate in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a derivative of vitamin A and a member of the retinoid family. Its mechanism of action is similar to other biologically active retinoids, such as all-trans retinoic acid (ATRA). It functions by crossing the cell membrane and binding to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This binding event initiates a cascade that leads to the regulation of gene transcription, influencing cellular processes like proliferation, differentiation, and apoptosis.

Q2: How does serum in cell culture media affect the stability of this compound?

Serum components, particularly albumin, play a crucial role in the stability of retinoids in cell culture media. Retinoids are inherently unstable in aqueous solutions and can degrade or isomerize when exposed to light, air, and normal cell culture temperatures. Serum albumin binds to retinoids, protecting them from this degradation and increasing their half-life in the culture medium. In serum-free conditions, the stability of retinoids is significantly reduced.

Q3: Can the concentration of serum affect the bioavailability and efficacy of this compound?

Yes, the concentration of serum can have a significant impact. While serum stabilizes this compound, the binding to albumin can also sequester the compound, potentially reducing its immediate bioavailability to the cells. A balance is necessary; sufficient serum is needed for stability, but excessive concentrations might inhibit cellular uptake and efficacy. The optimal serum concentration will likely vary depending on the cell type and the specific experimental goals.

Q4: What is the optimal concentration of this compound for in-vitro experiments?

The optimal concentration of this compound is cell-type and assay-dependent. For a related compound, retinoic acid, concentrations for inducing differentiation in teratocarcinoma cells range from 10⁻⁹M to 10⁻⁵M, with different concentrations leading to different cell fates. For neural differentiation of mesenchymal stem cells, concentrations around 1 µM to 10 µM have been suggested. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological endpoint.

Q5: Are there alternatives to using serum to stabilize this compound in culture?

Bovine Serum Albumin (BSA) can be used as a substitute for fetal bovine serum (FBS) to stabilize retinoids in serum-free media. The addition of 6 mg/ml BSA has been shown to stabilize retinoids in serum-free conditions. This provides a more defined culture system while maintaining the stability of the retinoid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological effect of this compound Degradation of this compound: Retinoids are sensitive to light and oxidation.- Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO or ethanol (B145695) and store at -80°C in amber vials. - When adding to media, do so immediately before use. - Minimize exposure of media containing this compound to light.
Suboptimal concentration: The effective concentration can be narrow and cell-type specific.- Perform a dose-response curve to identify the optimal working concentration for your specific cell line and assay.
High serum concentration: Excessive binding to serum albumin may reduce the free, bioavailable concentration of this compound.- Titrate the serum concentration in your media. Try reducing the serum percentage (e.g., from 10% to 5% or 2%). - Consider switching to a serum-free medium supplemented with a known concentration of BSA.
High variability between replicate experiments Inconsistent serum batches: Different lots of FBS can have varying levels of endogenous retinoids and binding proteins.- Test new batches of FBS for their effect on your assay. - Purchase a large lot of a single batch of FBS to use for a series of experiments.
Adsorption to plasticware: Hydrophobic compounds like retinoids can adsorb to plastic surfaces, especially in low-protein conditions.- Ensure adequate protein (serum or BSA) is present in the medium to prevent nonspecific binding.
Observed cellular toxicity High concentration of this compound: Excessive concentrations can be cytotoxic.- Lower the concentration of this compound used. Refer to your dose-response curve to find a non-toxic, effective concentration.
Solvent toxicity: The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations.- Ensure the final concentration of the solvent in the culture medium is low and non-toxic (typically <0.1% for DMSO).

Quantitative Data Summary

Table 1: Stability of All-Trans Retinoic Acid (ATRA) in Different Media Conditions

Media ConditionATRA Recovery after 24hReference
Serum-supplemented mediumHigh
Serum-free medium<30%
Serum-free medium + 6 mg/mL BSAImproved recovery

Table 2: Binding Constants of Retinoids to Serum Albumin

RetinoidSerum AlbuminBinding Constant (K)Reference
RetinolHuman Serum Albumin (HSA)1.32 x 10⁵ M⁻¹
Retinoic AcidHuman Serum Albumin (HSA)3.33 x 10⁵ M⁻¹
RetinolBovine Serum Albumin (BSA)5.3 x 10⁶ M⁻¹
Retinoic AcidBovine Serum Albumin (BSA)2.3 x 10⁶ M⁻¹

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, DMSO (cell culture grade), amber glass vials.

  • Procedure:

    • Under low light conditions, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small, single-use volumes in amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C, protected from light.

    • When preparing working solutions, dilute the stock solution directly into the pre-warmed cell culture medium immediately before adding it to the cells. Ensure the final DMSO concentration is below 0.1%.

Protocol 2: Dose-Response Experiment to Determine Optimal this compound Concentration

  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will not lead to over-confluence by the end of the experiment. Allow the cells to adhere overnight.

  • Preparation of Treatment Media: Prepare a series of dilutions of this compound in your chosen cell culture medium (with your standard serum concentration). A common starting range for retinoids is 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Assess the biological outcome of interest. This could be cell viability (e.g., MTT assay), gene expression of a known retinoid target gene (e.g., by qPCR for RARβ), or a functional assay (e.g., cell differentiation marker expression).

  • Data Analysis: Plot the response against the log of the this compound concentration to determine the EC₅₀ (half-maximal effective concentration).

Visualizations

Methyl_Retinoate_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR_serum This compound (Bound to Serum Albumin) MR_free Free this compound MR_serum->MR_free Enters Cell CRABP Cellular Retinoic Acid Binding Protein (CRABP) MR_free->CRABP MR_CRABP MR-CRABP Complex CRABP->MR_CRABP Binds RAR_RXR RAR/RXR Heterodimer MR_CRABP->RAR_RXR Translocates to Nucleus & Binds RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Simplified signaling pathway of this compound.

Caption: A logical workflow for troubleshooting common experimental issues.

Technical Support Center: Stabilizing Methyl Retinoate in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl retinoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of topical products containing this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in topical formulations?

This compound, like other retinoids, is susceptible to degradation from several environmental factors. The primary drivers of instability are:

  • Light: Exposure to light, particularly UV radiation, can cause isomerization and photodegradation of the this compound molecule. This is often the most significant factor in retinoid degradation.[1]

  • Oxidation: The polyene chain of this compound is prone to oxidation, leading to the formation of various degradation products and a loss of potency. This process is accelerated by the presence of oxygen and metal ions.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation, including oxidation and isomerization.[1]

  • pH: The stability of retinoids can be pH-dependent. Acidic or alkaline conditions can catalyze hydrolytic degradation or isomerization. While specific data for this compound is limited, related retinoids have shown decreased stability at lower and higher pH values.

Q2: What is the expected shelf-life of a topical formulation containing this compound?

The shelf-life of a this compound formulation is highly dependent on the formulation composition, packaging, and storage conditions. Studies on various commercial retinoid products have shown a wide range of stability, with some products exhibiting a 40%-100% decline in retinoid content after 6 months under accelerated stability testing at 40°C.[1] For a well-stabilized formulation in protective packaging, a longer shelf-life can be achieved. Real-time stability studies are essential to accurately determine the shelf-life of a specific formulation.[1]

Q3: How does the degradation of this compound affect its biological activity?

The biological activity of retinoids is intrinsically linked to their chemical structure. Degradation, through processes like isomerization and oxidation, alters the molecule and can significantly reduce its ability to bind to and activate Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This binding is the critical first step in the signaling pathway that leads to the desired dermatological effects, such as regulation of cell proliferation and differentiation. Therefore, degradation leads to a loss of therapeutic efficacy.

Troubleshooting Guides

Problem 1: Rapid degradation of this compound observed in a new cream formulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inadequate protection from light. 1. Packaging: Immediately switch to opaque, airless packaging to minimize light and oxygen exposure. 2. Formulation: Incorporate a photostabilizer or a UV-absorbing ingredient into the formulation.
Oxidative degradation. 1. Antioxidants: Add a combination of antioxidants to the formulation. Common choices include Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E), and Ascorbyl Palmitate. 2. Chelating Agents: Include a chelating agent like Disodium (B8443419) EDTA to sequester metal ions that can catalyze oxidation.
Inappropriate pH of the formulation. 1. pH Adjustment: Measure the pH of the formulation. Adjust the pH to a range of 5.5-6.5, which is generally considered optimal for the stability of many topical products and is close to the skin's natural pH. Use appropriate buffering agents to maintain the pH.
High storage temperature. 1. Storage Conditions: Ensure the formulation is stored in a cool, dark place as recommended. Advise end-users on proper storage.
Problem 2: Inconsistent results in stability-indicating HPLC analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sample preparation issues. 1. Extraction Efficiency: Ensure the extraction solvent and procedure are validated for your specific cream base to guarantee complete extraction of this compound. 2. Protection during preparation: Protect samples from light and heat during preparation. Use amber vials and work under low-light conditions.
Chromatographic method not optimized. 1. Method Validation: Verify that your HPLC method is validated for specificity, linearity, accuracy, and precision for this compound in your formulation matrix. 2. Peak Purity: Use a photodiode array (PDA) detector to assess peak purity and ensure that degradation products are not co-eluting with the parent peak.
Degradation during analysis. 1. Autosampler Temperature: If using an autosampler, ensure it is temperature-controlled to prevent degradation of samples waiting for injection.

Data Presentation

Table 1: General Stability of Retinoids in Topical Formulations under Different Conditions.

Note: This table presents generalized data for various retinoids from commercial products, as specific quantitative data for this compound is limited. These values should be used as a reference, and specific stability testing for your formulation is crucial.

Condition Duration Temperature Observed Degradation (%) Reference
Long-term6 months25°C0 - 80%[1]
Accelerated6 months40°C40 - 100%[1]
Photostability1 weekAmbientMore pronounced than thermal degradation[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Cream Formulation of this compound (0.1%)

Objective: To prepare a stable oil-in-water (O/W) cream formulation containing 0.1% this compound.

Materials:

  • Oil Phase:

    • Cetearyl Alcohol: 5.0%

    • Glyceryl Stearate: 3.0%

    • Caprylic/Capric Triglyceride: 8.0%

    • This compound: 0.1%

    • Butylated Hydroxytoluene (BHT): 0.1%

    • Tocopherol (Vitamin E): 0.5%

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 5.0%

    • Disodium EDTA: 0.1%

  • Preservative System:

    • Phenoxyethanol: 1.0%

Procedure:

  • Water Phase Preparation: In a suitable vessel, combine deionized water, glycerin, and disodium EDTA. Heat to 75°C with gentle stirring until all components are dissolved.

  • Oil Phase Preparation: In a separate vessel, combine cetearyl alcohol, glyceryl stearate, and caprylic/capric triglyceride. Heat to 75°C with stirring until the mixture is homogenous.

  • Active and Antioxidant Addition: Once the oil phase is uniform, cool it to 60°C. Add this compound, BHT, and Tocopherol and stir until completely dissolved. Maintain the temperature at 60°C.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at a moderate speed. Continue homogenization for 10-15 minutes to form a stable emulsion.

  • Cooling: Begin to cool the emulsion while stirring gently.

  • Preservative Addition: When the temperature of the emulsion is below 40°C, add the preservative (Phenoxyethanol) and continue stirring until the cream is uniform and has reached room temperature.

  • Packaging: Package the final cream in opaque, airless containers.

Protocol 2: Stability-Indicating HPLC Method for this compound in a Cream Formulation

Objective: To quantify the concentration of this compound in a cream formulation and separate it from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV/Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Methanol (B129727) and Water (e.g., 90:10 v/v). The exact ratio may need optimization based on the specific column and formulation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 350 nm (the maximum absorbance of this compound should be confirmed).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

    • From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 15, 20 µg/mL) by diluting with the mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the cream formulation into a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 15 minutes to extract the this compound.

    • Allow the solution to cool to room temperature and then dilute to volume with methanol.

    • Centrifuge a portion of the solution at 5000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the prepared sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Signaling Pathway

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methyl_Retinoate This compound (in topical formulation) Intracellular_MR This compound Methyl_Retinoate->Intracellular_MR Passive diffusion RA Retinoic Acid Intracellular_MR->RA Esterase hydrolysis CRABP2 CRABP2 RAR_RXR RAR/RXR Heterodimer CRABP2->RAR_RXR RA delivery cluster_nucleus cluster_nucleus RA->CRABP2 Binding RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Biological_Response Cellular Differentiation, Proliferation, etc. Gene_Transcription->Biological_Response

Caption: Retinoid signaling pathway in a keratinocyte.

Experimental Workflow

Stability_Study_Workflow Start Start: Prepare This compound Formulation Package Package in opaque, airless containers Start->Package Store Store at different ICH stability conditions (e.g., 25°C/60% RH, 40°C/75% RH) Package->Store Sample Sample at predetermined time points (0, 1, 3, 6 months) Store->Sample Extract Extract this compound from cream matrix Sample->Extract Analyze Analyze by Stability-Indicating HPLC-UV Method Extract->Analyze Quantify Quantify remaining This compound Analyze->Quantify Data_Analysis Analyze degradation kinetics and determine shelf-life Quantify->Data_Analysis

Caption: Workflow for a typical stability study of a topical formulation.

Logical Relationship

Troubleshooting_Logic Problem Problem: This compound Degradation Identify_Cause Identify Potential Cause Problem->Identify_Cause Light Light Exposure Identify_Cause->Light Yes Oxidation Oxidation Identify_Cause->Oxidation Yes pH Inappropriate pH Identify_Cause->pH Yes Temperature High Temperature Identify_Cause->Temperature Yes Solution_Light Use opaque packaging, add photostabilizers Light->Solution_Light Solution_Oxidation Add antioxidants and chelating agents Oxidation->Solution_Oxidation Solution_pH Adjust and buffer pH to 5.5-6.5 pH->Solution_pH Solution_Temp Control storage temperature Temperature->Solution_Temp

Caption: Troubleshooting logic for this compound degradation.

References

Identifying Methyl retinoate degradation products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification of methyl retinoate degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways and products for this compound?

A1: this compound, like other retinoids, is susceptible to degradation via isomerization and oxidation, particularly when exposed to light, oxygen, and heat.[1][2][3] The primary degradation pathways include:

  • Isomerization: The all-trans form of this compound can convert to various cis-isomers, such as 9-cis, 13-cis, and 9,13-dicis this compound. This process is often initiated by exposure to light.[4]

  • Oxidation: Oxidation can lead to the formation of epoxide derivatives, such as 5,6-epoxy this compound, and hydroxylated or keto-metabolites.[4][5] The polyene chain is the primary site of oxidation.

A summary of potential degradation products is provided in the table below.

Table 1: Potential Degradation Products of this compound

Degradation Product Molecular Weight Change Common Cause
cis-Isomers (e.g., 9-cis, 13-cis) No change Light exposure
5,6-Epoxy this compound +16 Da Oxidation (Air/Light Exposure)[4]
Hydroxylated metabolites +16 Da Metabolic or chemical oxidation

| 4-Oxo this compound | +14 Da | Metabolic or chemical oxidation |

Q2: How can I minimize the degradation of this compound during sample preparation and analysis?

A2: Due to the inherent instability of retinoids, strict precautions are necessary to prevent artifactual degradation.[1][6]

  • Protection from Light: Conduct all procedures under yellow or red light, or in amber-colored glassware to prevent photo-isomerization.[7]

  • Temperature Control: Keep samples cold (on ice or at 4°C) throughout the preparation process and in the autosampler to reduce thermal degradation.[2]

  • Oxygen Exclusion: Use degassed solvents and consider blanketing samples with an inert gas like nitrogen or argon to prevent oxidation.[2]

  • Use of Antioxidants: Adding an antioxidant such as butylated hydroxytoluene (BHT) to extraction solvents can help prevent oxidative degradation.[2]

  • Prompt Analysis: Analyze samples as quickly as possible after preparation.

Q3: What is the recommended sample preparation technique for extracting this compound and its degradation products from a complex matrix (e.g., plasma, cosmetic cream)?

A3: The choice of sample preparation technique depends on the sample matrix. The two most common methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[8][9][10]

  • Liquid-Liquid Extraction (LLE): This is often the preferred method for complex matrices as it provides a cleaner extract, reducing matrix effects like ion suppression.[11] A common approach involves extraction with a non-polar solvent like methyl tert-butyl ether (MTBE) or hexane.[5][11][12]

  • Protein Precipitation (PPT): This is a simpler and faster method, suitable for high-throughput analysis. It typically involves adding a cold organic solvent like acetonitrile (B52724) to the sample to precipitate proteins.[8][10] However, the resulting supernatant may contain more matrix components compared to LLE.

Below is a diagram illustrating a general workflow for sample preparation and analysis.

G cluster_prep Sample Preparation (Protect from Light) cluster_analysis LC-MS Analysis Sample Sample Matrix (e.g., Plasma, Formulation) Spike Spike Internal Standard Sample->Spike Extract Extraction (LLE with MTBE or PPT with ACN) Spike->Extract Vortex Vortex & Centrifuge Extract->Vortex Evaporate Evaporate Supernatant (under Nitrogen) Vortex->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS System Reconstitute->LCMS Transfer to vial Data Data Acquisition (Scan & MRM Modes) LCMS->Data Process Data Processing (Peak Integration, Identification) Data->Process

Caption: Experimental workflow for LC-MS analysis.

Troubleshooting Guide

Q4: My chromatographic peaks are broad or tailing. What are the potential causes and solutions?

A4: Poor peak shape can compromise resolution and quantification.[13] Common causes and troubleshooting steps are outlined below.

Table 2: Troubleshooting Poor Peak Shape

Potential Cause Recommended Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.[14]
Injection Solvent Mismatch Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[14]
Secondary Interactions Acidify the mobile phase (e.g., with 0.1% formic or acetic acid) to ensure acidic analytes like retinoic acid derivatives are in a single protonation state.[8]

| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[14] |

Q5: I am observing a weak signal or no signal for my analyte. What should I check?

A5: Low signal intensity can be due to issues with the sample, the LC system, or the mass spectrometer.[13][15]

G Start Low/No Signal Detected CheckSample Is sample concentration adequate? Has the sample degraded? Start->CheckSample CheckLC Is there flow? Are there leaks in the system? CheckSample->CheckLC No SolutionSample Prepare fresh, more concentrated sample. Handle with care (see FAQ Q2). CheckSample->SolutionSample Yes CheckMS Are MS settings appropriate? (Polarity, Ion Source) CheckLC->CheckMS No SolutionLC Purge pump, check mobile phase levels, and tighten fittings. CheckLC->SolutionLC Yes CheckSource Is the ion source dirty? Is the spray stable? CheckMS->CheckSource No SolutionMS Optimize MS parameters (e.g., ESI vs APCI). Verify correct polarity and tune. CheckMS->SolutionMS Yes SolutionSource Clean ion source, capillary, and cone. Adjust probe position. CheckSource->SolutionSource Yes

Caption: Troubleshooting logic for low signal intensity.

Q6: How can I identify unknown peaks in my chromatogram that might be degradation products?

A6: Identifying unknown peaks requires a systematic approach combining chromatographic and mass spectrometric data.

  • Check for Isomers: Isomers will have the exact same mass-to-charge ratio (m/z) as the parent this compound but will elute at different retention times.

  • Look for Expected Mass Shifts: Analyze the mass spectra of the unknown peaks. Oxidation products, for example, will typically show an increase of +16 Da (for epoxides or hydroxyls) or +14 Da (for ketones) compared to the parent compound.

  • Analyze Fragmentation Patterns: Use MS/MS to fragment the unknown peaks. Degradation products often retain core structural fragments of the parent molecule, leading to some shared fragment ions. For example, the characteristic fragmentation of the retinoid side chain can help confirm the peak as a related substance.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound and its Degradation Products

This protocol provides a general methodology. Optimization may be required for specific instrumentation and sample matrices.

1. Sample Preparation (LLE Method)

  • To 200 µL of sample (e.g., serum), add 20 µL of an internal standard solution (e.g., a stable isotope-labeled retinoid).[8][9]

  • Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.[8][9]

  • Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.[8][9]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 70:30 methanol:water).[8][9] Transfer to an autosampler vial.

2. LC-MS Conditions The following tables provide typical starting conditions for LC-MS analysis.

Table 3: Example Liquid Chromatography Conditions

Parameter Setting
Column C18 reverse-phase, 100 x 2.1 mm, 2.6 µm[8]
Mobile Phase A Water with 0.1% Formic Acid[8][12]
Mobile Phase B Methanol with 0.1% Formic Acid[8]
Flow Rate 0.3 mL/min
Injection Volume 10 µL[8]
Column Temp. 30°C[8]

| Gradient | 70% B to 95% B over 5 min, hold for 2 min, return to initial conditions |

Table 4: Example Mass Spectrometry Conditions (Positive Ion Mode)

Parameter Setting
Ion Source Electrospray Ionization (ESI) or APCI[5][12]
Ionization Mode Positive (can also be run in Negative)
Scan Mode Full Scan (100-400 m/z) for identification
MRM Transitions For quantification of known compounds
Example MRM m/z 315.2 -> 159.1 (for this compound, may require optimization)
Collision Gas Argon

| Source Temp. | 350°C |

3. Data Analysis

  • Integrate the peaks for this compound, its potential degradation products, and the internal standard.

  • Identify degradation products based on retention time and mass spectral data (parent ion and fragment ions) as described in FAQ Q6.

  • Quantify the compounds by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

References

Validation & Comparative

A Comparative Analysis of Methyl Retinoate and All-Trans Retinoic Acid Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of methyl retinoate and its parent compound, all-trans retinoic acid (ATRA). While both molecules are closely related structurally, their mechanisms of action and potency differ significantly. This document synthesizes experimental data to clarify these differences, focusing on receptor binding, transcriptional activation, and induction of cellular differentiation.

Executive Summary

All-trans retinoic acid (ATRA) is a well-established, biologically active metabolite of vitamin A that directly mediates a wide range of cellular processes by binding to and activating retinoic acid receptors (RARs). In contrast, experimental evidence suggests that this compound, the methyl ester of ATRA, exhibits biological activity primarily after being hydrolyzed into ATRA. The intrinsic activity of this compound at the receptor level is considered to be significantly lower than that of ATRA. Therefore, in many biological systems, particularly in in vitro cell cultures supplemented with serum, this compound functions as a prodrug for ATRA.

Quantitative Comparison of Biological Activity

The following table summarizes the key differences in the biological activities of this compound and ATRA based on available data and established principles of retinoid pharmacology.

ParameterThis compoundAll-Trans Retinoic Acid (ATRA)Key Insights
RAR Binding Affinity Significantly lower to negligible direct binding. The esterified carboxyl group is critical for receptor interaction.High affinity for all three RAR subtypes (RARα, RARβ, RARγ), with dissociation constants (Kd) in the low nanomolar range (0.2-0.7 nM).[1]The free carboxyl group of ATRA is essential for forming key interactions within the RAR ligand-binding pocket, making it a potent ligand.
Transcriptional Activation Indirect activity, dependent on conversion to ATRA.Potent activator of RAR-mediated gene transcription, with EC50 values typically in the low nanomolar range for inducing expression from retinoic acid response elements (RAREs).[1]The biological response to retinoids is directly correlated with their ability to activate gene transcription through RARs.
Induction of Cellular Differentiation Can induce differentiation in cell culture, but this is attributed to its hydrolysis to ATRA.A well-documented inducer of cellular differentiation in various cell types, including embryonic stem cells and cancer cell lines, with effective concentrations varying by cell type (typically in the range of 10⁻⁹ to 10⁻⁵ M).[2][3]The differentiation-inducing capacity of retinoids is a hallmark of their biological function and is mediated by ATRA's transcriptional regulation of key developmental genes.

The Prodrug Hypothesis: Conversion of this compound to ATRA

The prevailing understanding is that the biological effects observed upon administration of this compound in cellular assays are a consequence of its enzymatic conversion to ATRA. This is supported by the fact that fetal bovine serum (FBS), a common supplement in cell culture media, contains esterases that can hydrolyze retinyl esters. This conversion releases the active ATRA, which can then bind to RARs and elicit a biological response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical ATRA signaling pathway and a typical experimental workflow to compare the activities of a compound like this compound to ATRA.

ATRA_Signaling_Pathway Canonical All-Trans Retinoic Acid (ATRA) Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_out ATRA ATRA_in ATRA ATRA_out->ATRA_in Transport MR_out This compound Esterase Esterases (from serum/cells) MR_out->Esterase Hydrolysis Esterase->ATRA_in CRABP CRABP ATRA_in->CRABP ATRA_CRABP ATRA-CRABP Complex ATRA_nuc ATRA ATRA_CRABP->ATRA_nuc Nuclear Translocation RAR_RXR RAR/RXR Heterodimer ATRA_nuc->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binding CoR Co-repressors RARE->CoR Recruitment (No Ligand) ATRA_RAR_RXR ATRA-RAR/RXR Complex ATRA_RAR_RXR->CoR Dissociation ATRA_RAR_RXR->RARE Binding CoA Co-activators ATRA_RAR_RXR->CoA Recruitment Gene_Transcription Target Gene Transcription CoA->Gene_Transcription Activation CRABPATRA_in CRABPATRA_in CRABPATRA_in->ATRA_CRABP ATRA_nucRAR_RXR ATRA_nucRAR_RXR ATRA_nucRAR_RXR->ATRA_RAR_RXR

Caption: ATRA signaling pathway and the role of this compound as a prodrug.

Experimental_Workflow Experimental Workflow for Comparing Retinoid Activity Start Start: Prepare this compound and ATRA Solutions Assay_1 RAR Binding Assay Start->Assay_1 Assay_2 RARE Reporter Gene Assay Start->Assay_2 Assay_3 Cellular Differentiation Assay Start->Assay_3 Data_Analysis Data Analysis: - Determine Kd/IC50 - Determine EC50 - Quantify Differentiation Markers Assay_1->Data_Analysis Assay_2->Data_Analysis Hydrolysis_Check Control Experiment: Test for Hydrolysis of this compound (e.g., HPLC analysis of media) Assay_2->Hydrolysis_Check Assay_3->Data_Analysis Assay_3->Hydrolysis_Check Conclusion Conclusion: Compare Potency and Efficacy Data_Analysis->Conclusion Hydrolysis_Check->Data_Analysis Interpret results in context of conversion

Caption: Workflow for comparing methyl retino-ate and ATRA activity.

Experimental Protocols

Detailed methodologies for key experiments to assess retinoid activity are provided below.

Retinoic Acid Receptor (RAR) Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., this compound) to RARs in comparison to ATRA.

Methodology:

  • Receptor Preparation: Prepare nuclear extracts from cells overexpressing a specific RAR isotype (α, β, or γ) or use purified recombinant RAR ligand-binding domains.

  • Competitive Binding: Incubate a constant concentration of radiolabeled ATRA (e.g., [³H]-ATRA) with the receptor preparation in the presence of increasing concentrations of unlabeled competitor (either ATRA or the test compound).

  • Separation: Separate receptor-bound from free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific [³H]-ATRA binding) is determined. The equilibrium dissociation constant (Ki) for the test compound can be calculated from the IC50 value.

RARE-Luciferase Reporter Gene Assay

Objective: To measure the ability of a test compound to activate RAR-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, HeLa) and transfect with two plasmids: one expressing the RAR of interest and another containing a luciferase reporter gene driven by a promoter with multiple copies of a retinoic acid response element (RARE). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compound or ATRA for a specified period (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).

Cellular Differentiation Assay (Example: HL-60 Cell Differentiation)

Objective: To assess the ability of a test compound to induce differentiation of a specific cell type.

Methodology:

  • Cell Culture: Culture human promyelocytic leukemia (HL-60) cells in appropriate media supplemented with FBS.

  • Compound Treatment: Seed the cells at a specific density and treat with various concentrations of the test compound or ATRA for several days (e.g., 4-6 days).

  • Assessment of Differentiation: Measure markers of granulocytic differentiation, such as:

    • Nitroblue Tetrazolium (NBT) Reduction: Differentiated cells produce superoxide (B77818) upon stimulation (e.g., with PMA), which reduces NBT to an insoluble blue formazan (B1609692) precipitate. The percentage of NBT-positive cells can be determined by light microscopy.

    • CD11b Expression: Measure the cell surface expression of the differentiation marker CD11b using flow cytometry with a fluorescently labeled anti-CD11b antibody.

  • Data Analysis: Plot the percentage of differentiated cells (e.g., NBT-positive or CD11b-positive) against the logarithm of the compound concentration to determine the effective concentration range and the EC50 value.

Conclusion

The biological activity of this compound is best understood as that of a prodrug for all-trans retinoic acid. Its efficacy in biological systems is contingent on its conversion to the active acid form. For researchers and drug development professionals, this distinction is critical for the accurate interpretation of experimental results and for the design of new retinoid-based therapeutics. When studying the effects of this compound in vitro, it is essential to consider the potential for its hydrolysis to ATRA and to include appropriate controls to assess the extent of this conversion. Direct comparisons of the intrinsic activities of these two molecules at the receptor level consistently demonstrate the superior potency of ATRA.

References

A Comparative Analysis of the Biological Potency of Methyl Retinoate and Retinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A, play a crucial role in various biological processes, including cell growth, differentiation, and apoptosis. Their effects are primarily mediated by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon ligand binding, these receptors form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The biological potency of any retinoid is therefore determined by its ability to bind to and activate these receptors.

Retinol (B82714), the alcohol form of vitamin A, is a precursor to the biologically active ATRA. It must undergo a two-step oxidation process to become active. In contrast, methyl retinoate is the methyl ester of retinoic acid. It is hypothesized to be readily hydrolyzed to retinoic acid in biological systems to exert its effects.

Quantitative Comparison of Biological Potency

The following tables summarize the available quantitative data for retinol and highlight the lack of corresponding data for this compound. The data for retinol is often presented in the context of its conversion to and comparison with ATRA, the active metabolite.

Table 1: Retinoic Acid Receptor (RAR) Binding Affinity

CompoundReceptor SubtypeAssay TypeIC50 / KdPotency Relative to ATRA
This compound RARα, RARβ, RARγData not availableData not available
Retinol RARα, RARβ, RARγCompetition Binding Assay4- to 7-fold lower affinity than ATRALess Potent
All-trans-Retinoic Acid (ATRA) RARα, RARβ, RARγCompetition Binding AssayKd in the 0.2-0.7 nM range[1]-

Table 2: RARE-Mediated Transcriptional Activation

CompoundCell LineReporter SystemReceptor SubtypeEC50Potency Relative to ATRA
This compound RARE-LuciferaseData not availableData not available
Retinol RARE-LuciferaseData not availableSignificantly less potent
All-trans-Retinoic Acid (ATRA) COS-7RARE-tk-LucRARα169 nM[2]-
RARβ9 nM[2]
RARγ2 nM[2]

Table 3: Induction of Cell Differentiation in HL-60 Cells

CompoundEndpointEffective ConcentrationPotency Relative to ATRA
This compound Granulocytic differentiationData not availableData not available
Retinol Granulocytic differentiationApprox. 1/1000th the potency of ATRA[3]Significantly less potent
All-trans-Retinoic Acid (ATRA) Granulocytic differentiation10⁻⁹ to 10⁻⁷ M[4]-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in DOT language.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinol_cyt Retinol Retinol->Retinol_cyt Transport Retinaldehyde Retinaldehyde Retinol_cyt->Retinaldehyde Oxidation (ADH/RDH) ATRA_cyt All-trans-Retinoic Acid (ATRA) Retinaldehyde->ATRA_cyt Oxidation (RALDH) CRABP CRABP ATRA_cyt->CRABP Methyl_Retinoate This compound ATRA_from_MR All-trans-Retinoic Acid (ATRA) Methyl_Retinoate->ATRA_from_MR Hydrolysis (Esterases) ATRA_from_MR->CRABP ATRA_nuc ATRA CRABP->ATRA_nuc Transport RAR RAR ATRA_nuc->RAR RXR RXR RAR->RXR RARE RARE RAR->RARE Binds RXR->RARE Binds Gene Target Gene Transcription RARE->Gene Regulates

Caption: Retinoid signaling pathway illustrating the conversion of retinol and hydrolysis of this compound to ATRA.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cells (e.g., HL-60, or RARE-luciferase reporter cells) treat Treat with this compound or Retinol (Dose-response concentrations) start->treat incubate Incubate for a defined period (e.g., 24-96 hours) treat->incubate binding_assay Receptor Binding Assay (Measure IC50/Kd) incubate->binding_assay reporter_assay Luciferase Reporter Assay (Measure EC50) incubate->reporter_assay diff_assay Cell Differentiation Assay (e.g., NBT reduction, CD11b expression) incubate->diff_assay data Quantify Results binding_assay->data reporter_assay->data diff_assay->data compare Compare Potency data->compare

Caption: General experimental workflow for comparing the biological potency of retinoids.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a reference for researchers aiming to conduct similar comparative studies.

Retinoic Acid Receptor (RAR) Binding Assay

Objective: To determine the binding affinity of this compound and retinol for RAR subtypes.

Principle: This is a competitive binding assay where the test compounds (this compound, retinol) compete with a radiolabeled ligand (e.g., [³H]all-trans-retinoic acid) for binding to RARs.

Materials:

  • Recombinant human RARα, RARβ, and RARγ proteins.

  • [³H]all-trans-retinoic acid.

  • Test compounds: this compound, retinol, and unlabeled all-trans-retinoic acid.

  • Binding buffer (e.g., Tris-HCl, pH 7.4, containing KCl, DTT, and glycerol).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and unlabeled all-trans-retinoic acid.

  • In a multi-well plate, incubate a fixed concentration of RAR protein with a fixed concentration of [³H]all-trans-retinoic acid in the presence of varying concentrations of the test compounds or unlabeled all-trans-retinoic acid.

  • Incubate the mixture at 4°C for a specified time (e.g., 4-16 hours) to reach equilibrium.

  • Separate the receptor-bound from free radioligand using a method such as dextran-coated charcoal or filtration.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The dissociation constant (Kd) can be derived from this value.

RARE-Luciferase Reporter Gene Assay

Objective: To quantify the ability of this compound and retinol to activate RAR-mediated gene transcription.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple RAREs. Activation of RARs by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate.

Materials:

  • A suitable cell line (e.g., HEK293T, COS-7, or a specific cancer cell line).

  • Expression vectors for RARα, RARβ, or RARγ.

  • A RARE-luciferase reporter plasmid (e.g., pGL3-RARE-luciferase).

  • A control plasmid for transfection efficiency normalization (e.g., a β-galactosidase or Renilla luciferase vector).

  • Transfection reagent.

  • Test compounds: this compound and retinol.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter plasmid, and the control plasmid.

  • After transfection, incubate the cells for 24 hours.

  • Treat the transfected cells with various concentrations of this compound or retinol for another 24 hours.

  • Lyse the cells and measure the luciferase and control reporter activities using a luminometer.

  • Normalize the luciferase activity to the control reporter activity to account for transfection efficiency.

  • Plot the normalized luciferase activity against the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).

HL-60 Cell Differentiation Assay

Objective: To assess the potency of this compound and retinol in inducing the differentiation of human promyelocytic leukemia (HL-60) cells into mature granulocytes.

Principle: HL-60 cells can be induced to differentiate into granulocyte-like cells by retinoids. Differentiation is assessed by monitoring morphological changes and the expression of differentiation markers.

Materials:

  • HL-60 cells.

  • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

  • Test compounds: this compound and retinol.

  • Nitroblue tetrazolium (NBT) solution for functional assay.

  • Phorbol 12-myristate 13-acetate (PMA) for stimulating NBT reduction.

  • Antibodies for flow cytometry analysis of differentiation markers (e.g., anti-CD11b).

  • Flow cytometer.

Procedure:

  • Culture HL-60 cells in suspension.

  • Treat the cells with various concentrations of this compound or retinol for a period of 4-6 days.

  • Morphological Assessment: Prepare cytospin slides, stain with Wright-Giemsa, and examine under a microscope for morphological changes characteristic of granulocytic differentiation (e.g., segmented nuclei).

  • NBT Reduction Assay:

    • Incubate the treated cells with NBT solution in the presence of PMA.

    • Differentiated cells will reduce the yellow NBT to a dark blue formazan (B1609692) precipitate.

    • Count the percentage of NBT-positive cells under a microscope.

  • Flow Cytometry:

    • Stain the treated cells with a fluorescently labeled antibody against a myeloid differentiation marker, such as CD11b.

    • Analyze the cells using a flow cytometer to quantify the percentage of CD11b-positive cells.

  • Determine the effective concentration of each compound that induces a significant level of differentiation.

Discussion and Conclusion

The biological activity of retinol is contingent upon its metabolic conversion to all-trans-retinoic acid (ATRA). Experimental data consistently demonstrates that retinol is significantly less potent than ATRA in binding to RARs, activating RARE-mediated transcription, and inducing cell differentiation. For instance, in HL-60 cells, retinol is approximately 1000-fold less potent than ATRA at inducing differentiation[3].

For this compound, the existing literature suggests its biological effects are qualitatively similar to those of retinoic acid, which is expected as it is a direct ester precursor. However, a comprehensive set of quantitative data from standardized in vitro assays is not currently available in the public domain. This data gap prevents a direct and robust quantitative comparison of the biological potency of this compound with that of retinol.

Future research should focus on generating this missing data for this compound, specifically its RAR binding affinities (IC50/Kd), its ability to activate RARE-mediated transcription (EC50), and its effective concentrations for inducing cell differentiation in relevant cell models. Such studies would enable a definitive comparison and provide valuable insights for researchers and professionals in the field of drug development.

References

A Comparative Analysis of Methyl Retinoate and All-Trans Retinoic Acid Binding to Retinoic Acid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

This guide provides a comparative analysis of the binding and activation of Retinoic Acid Receptors (RARs) by Methyl retinoate and its well-characterized precursor, all-trans retinoic acid (ATRA). While ATRA is a potent endogenous ligand for all three RAR subtypes (α, β, and γ), the validation and quantification of this compound's interaction with these receptors are less documented. This document synthesizes available data to offer a clear comparison, highlighting the critical role of the carboxylate group in high-affinity binding and receptor activation.

Executive Summary

Comparative Binding and Activation Data

The following tables summarize the available quantitative data for the binding affinity (Kd), half-maximal inhibitory concentration (IC50) in competitive binding assays, and half-maximal effective concentration (EC50) in transactivation assays for ATRA. For this compound, qualitative findings and inferences from related compounds are presented due to the absence of direct quantitative data.

Table 1: Binding Affinity (Kd) for Retinoic Acid Receptors

LigandRARα (Kd, nM)RARβ (Kd, nM)RARγ (Kd, nM)
All-trans Retinoic Acid (ATRA)0.2 - 0.4[2]0.2 - 0.4[2]0.2 - 0.7[2]
This compoundData not availableData not availableData not available
Inference for this compound Significantly higher (weaker affinity) expected due to esterification of the carboxyl group.Significantly higher (weaker affinity) expected.Significantly higher (weaker affinity) expected.

Table 2: Half-Maximal Inhibitory Concentration (IC50) from Competitive Binding Assays

LigandRARα (IC50, nM)RARβ (IC50, nM)RARγ (IC50, nM)
All-trans Retinoic Acid (ATRA)14[3]14[3]14[3]
This compoundData not availableData not availableData not available
Inference for this compound Significantly higher (lower potency) expected.Significantly higher (lower potency) expected.Significantly higher (lower potency) expected.

Table 3: Half-Maximal Effective Concentration (EC50) from Transactivation Assays

LigandRARα (EC50, nM)RARβ (EC50, nM)RARγ (EC50, nM)
All-trans Retinoic Acid (ATRA)169[4]9[4]2[4]
This compoundNot active in a reporter assay for a related ester derivative[5]Data not availableData not available
Inference for this compound Significantly higher (lower potency) or inactive.Significantly higher (lower potency) or inactive.Significantly higher (lower potency) or inactive.

Signaling Pathway and Mechanism of Action

The binding of a retinoid agonist, such as ATRA, to the Ligand Binding Domain (LBD) of an RAR induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins. The RAR then forms a heterodimer with a Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1] The esterification of the carboxyl group in this compound is predicted to disrupt the initial high-affinity binding, thereby preventing or significantly reducing the efficiency of this entire signaling cascade.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_ext All-trans Retinoic Acid (ATRA) ATRA_cyto ATRA ATRA_ext->ATRA_cyto Diffusion ATRA_nuc ATRA ATRA_cyto->ATRA_nuc Transport RAR RAR ATRA_nuc->RAR Binds CoR Corepressors RAR_RXR RAR-RXR Heterodimer RXR RXR CoR->RAR_RXR Dissociates CoA Coactivators CoA->RAR_RXR Recruited RARE RARE RAR_RXR->RARE Binds Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (Differentiation, etc.) Protein->Cellular_Response Leads to

Caption: RAR Signaling Pathway.

Experimental Protocols

Validation of ligand binding and activity for nuclear receptors like RARs is typically achieved through competitive binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-ATRA) for binding to the RAR.

Experimental Workflow:

Competitive_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptors Purified RARs (α, β, or γ) Incubate Incubate Receptors, Radioligand, and Varying Concentrations of Competitor Receptors->Incubate Radioligand Radiolabeled ATRA ([³H]-ATRA) Radioligand->Incubate Competitor Unlabeled Ligand (this compound or ATRA) Competitor->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Detect Quantify Radioactivity (Scintillation Counting) Separate->Detect Analyze Calculate IC50 and Kd Detect->Analyze

Caption: Competitive Binding Assay Workflow.

Detailed Methodology:

  • Receptor Preparation: Human RARα, RARβ, or RARγ are expressed in a suitable system (e.g., insect or mammalian cells) and purified.

  • Assay Buffer: A typical binding buffer would be Tris-HCl buffer containing protease inhibitors and dithiothreitol.

  • Incubation: Constant concentrations of the purified RAR and [³H]-ATRA are incubated with increasing concentrations of the unlabeled competitor ligand (ATRA or this compound).

  • Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The dissociation constant (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay measures the ability of a ligand to activate RAR-mediated gene transcription.

Experimental Workflow:

Reporter_Gene_Assay cluster_transfection Transfection cluster_treatment Treatment cluster_lysis Lysis & Measurement cluster_analysis Analysis Cells Host Cells (e.g., HEK293T) Transfect Co-transfect RAR_Vector RAR Expression Vector (α, β, or γ) RAR_Vector->Transfect Reporter_Vector Reporter Vector (RARE-Luciferase) Reporter_Vector->Transfect Treat Treat Cells with Varying Concentrations of Ligand Lyse Lyse Cells Treat->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Calculate EC50 Measure->Analyze Transfect->Treat

References

A Comparative Analysis of Methyl Retinoate and Synthetic Retinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methyl retinoate and other synthetic retinoids, supported by available experimental data. This analysis covers their mechanism of action, receptor binding, therapeutic applications, and toxicological profiles.

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of cellular proliferation, differentiation, and apoptosis. Their therapeutic applications are extensive, ranging from dermatological conditions like acne and psoriasis to cancer therapy. While naturally occurring retinoids such as all-trans-retinoic acid (ATRA or tretinoin) are potent, their clinical use can be limited by instability and side effects. This has spurred the development of numerous synthetic retinoids with improved stability, receptor selectivity, and therapeutic indices. This guide focuses on a comparative analysis of this compound, the methyl ester of retinoic acid, and other prominent synthetic retinoids.

Mechanism of Action: The RAR/RXR Signaling Pathway

Retinoids exert their biological effects by binding to and activating nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors exist as three subtypes (α, β, and γ) and function as ligand-inducible transcription factors. Upon ligand binding, RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to the diverse physiological and pharmacological effects of retinoids.[1][2]

RAR_RXR_Signaling_Pathway Figure 1: Retinoid Signaling Pathway Retinoid Retinoid (e.g., this compound, ATRA) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binding RAR_RXR RAR/RXR Heterodimer Retinoid->RAR_RXR Activation (Ligand Binding) Nucleus Nucleus CRABP->Nucleus Translocation RAR RAR RXR RXR RAR->RAR_RXR RXR->RAR_RXR RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Binding CoR Co-repressor Complex CoR->RARE Repression Gene Target Gene RARE->Gene Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (Differentiation, Proliferation, Apoptosis) Protein->Cellular_Response

Figure 1: Retinoid Signaling Pathway

Receptor Binding Affinity

The affinity of a retinoid for specific RAR and RXR subtypes is a key determinant of its biological activity and side-effect profile. While direct and comprehensive comparative data for this compound is limited, inferences can be drawn from studies on retinoic acid and other retinoid esters.

Generally, esterification of the carboxylic acid group of retinoic acid, as in this compound, is expected to reduce binding affinity for RARs compared to the parent acid.[3] However, intracellular esterases can hydrolyze this compound to retinoic acid, the active ligand.

Synthetic retinoids have been engineered for enhanced receptor selectivity. For instance, adapalene (B1666599) exhibits selectivity for RARβ and RARγ, while tazarotene (B1682939) and its active metabolite, tazarotenic acid, also show selectivity for RARβ and RARγ. Bexarotene is an RXR-selective agonist.[4][5] This receptor-selective binding is a key strategy to minimize side effects associated with pan-RAR agonists.

CompoundReceptor TargetBinding Affinity (Ki or Kd, nM)Reference
All-trans-retinoic acid (Tretinoin)Pan-RAR agonistRARα: ~0.2, RARβ: ~0.5, RARγ: ~0.2[6][7]
9-cis-retinoic acidPan-RAR and RXR agonistRARs: ~0.2-0.7, RXRs: ~14-18[6][8]
This compound Pan-RAR agonist (pro-drug)Data not available; expected to be lower than ATRAInferred from[3]
AdapaleneRARβ and RARγ selectiveRARβ: ~5, RARγ: ~5Data varies across studies
Tazarotenic acidRARβ and RARγ selectiveRARβ: ~3, RARγ: ~1.6Data varies across studies
BexaroteneRXR selectiveRXRα: ~24, RXRβ: ~21, RXRγ: ~33Data varies across studies

Note: Binding affinities can vary depending on the experimental conditions and assay used.

Comparative Efficacy in Therapeutic Applications

Acne Vulgaris

Topical retinoids are a cornerstone of acne treatment due to their comedolytic and anti-inflammatory properties.

  • This compound: While not a commonly used prescription retinoid for acne, its parent compound, tretinoin (B1684217), is a first-line therapy. The efficacy of this compound would likely be dependent on its conversion to tretinoin in the skin.

  • Adapalene: Numerous studies have compared adapalene to tretinoin. A meta-analysis of five randomized trials concluded that adapalene 0.1% gel demonstrated equivalent efficacy to tretinoin 0.025% gel in reducing total acne lesion count, with a faster onset of action for inflammatory and total lesions.[9][10] Adapalene is also noted for its superior tolerability, causing less skin irritation.[4][11]

  • Tazarotene: Tazarotene is also highly effective in treating acne, with some studies suggesting it has greater comedolytic activity than other topical retinoids.[12]

Psoriasis

Retinoids are used both topically and systemically to treat psoriasis by normalizing keratinocyte differentiation and reducing inflammation.

  • This compound: There is a lack of clinical data on the use of topical this compound for psoriasis. Systemic retinoids like acitretin (B1665447) are effective for severe psoriasis.[13][14]

  • Tazarotene: Tazarotene is an FDA-approved topical treatment for psoriasis. It effectively reduces plaque thickness, scaling, and erythema.[15][16] Combination therapy with topical corticosteroids often enhances efficacy and reduces irritation.

  • Other Synthetic Retinoids: Oral retinoids like acitretin are reserved for severe, recalcitrant psoriasis.

Pharmacokinetics

The pharmacokinetic profiles of retinoids differ significantly, impacting their efficacy and safety.

ParameterThis compoundSynthetic Retinoids (Topical)Synthetic Retinoids (Oral)
Absorption Dependent on formulation; expected to penetrate the skin and undergo hydrolysis.Localized to the skin with minimal systemic absorption.Well-absorbed orally.
Distribution Primarily local in the skin.High concentration in the epidermis.Wide distribution in the body.
Metabolism Hydrolyzed to retinoic acid in the skin.Primarily metabolized in the skin.Metabolized in the liver.
Half-life (t½) Data not available.Short systemic half-life if absorbed.Varies; acitretin has a long half-life.
Cmax, Tmax Data not available.Systemic levels are generally low or undetectable.Varies depending on the specific drug.

Stability

Retinoids are notoriously unstable, degrading upon exposure to light, heat, and oxidizing agents. This degradation can reduce their efficacy.

  • This compound: As an ester, this compound may exhibit greater stability than retinoic acid. However, specific comparative photostability and thermal stability data are limited.

  • Synthetic Retinoids: Many synthetic retinoids have been developed with improved stability profiles. Adapalene, for instance, is a more stable molecule than tretinoin, allowing it to be formulated with benzoyl peroxide.[4] The photostability of tretinoin itself can be significantly influenced by its formulation.[5]

Toxicological Profile

The primary side effects of topical retinoids are local skin irritation, including erythema, scaling, dryness, and burning. Systemic retinoids carry a risk of more severe side effects, including teratogenicity, and require careful monitoring.

CompoundCommon Side Effects (Topical)Key Systemic Concerns (Oral)
This compound Expected to be similar to tretinoin: skin irritation, erythema, peeling. A safety data sheet indicates it is harmful if swallowed.[17]Teratogenicity (if systemically absorbed in significant amounts).
Adapalene Skin irritation, but generally better tolerated than tretinoin.[11]N/A (topical use).
Tazarotene Skin irritation, which can be more pronounced than with other topical retinoids.Teratogenic; contraindicated in pregnancy.
Acitretin N/A (oral use).Teratogenicity (long half-life necessitates extended contraception post-treatment), hyperlipidemia, hepatotoxicity.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Assay Figure 2: Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Preparation (e.g., from transfected cells) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radioligand ([3H]-labeled retinoid) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Separate Bound from Free Radioligand (e.g., vacuum filtration) Incubation->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis Data Analysis (Calculate Ki) Scintillation->Analysis

Figure 2: Radioligand Binding Assay Workflow

Detailed Methodology:

  • Receptor Preparation: Prepare cell membranes or nuclear extracts from cells overexpressing the RAR or RXR subtype of interest.

  • Incubation: Incubate a fixed concentration of a radiolabeled retinoid (e.g., [³H]9-cis-retinoic acid) with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a rapid filtration method.

  • Quantification: Quantify the amount of radioactivity trapped on the filter using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to measure the change in the expression of retinoid-responsive genes following treatment with a retinoid.

qRT_PCR_Workflow Figure 3: qRT-PCR Workflow for Gene Expression cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_qpcr qPCR & Analysis Cells Culture Target Cells (e.g., HaCaT keratinocytes) Treatment Treat with Retinoid (e.g., this compound) Cells->Treatment RNA_Isolation Isolate Total RNA Treatment->RNA_Isolation cDNA_Synthesis Reverse Transcription (RNA -> cDNA) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (Amplify target and reference genes) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt method) qPCR->Data_Analysis

Figure 3: qRT-PCR Workflow for Gene Expression

Detailed Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., keratinocytes) and treat with various concentrations of the test retinoid for a specified period.

  • RNA Isolation: Isolate total RNA from the treated and untreated cells using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Perform real-time PCR using the synthesized cDNA as a template, specific primers for the target gene (e.g., a known retinoid-responsive gene like CYP26A1), and a reference (housekeeping) gene.

  • Data Analysis: Analyze the amplification data to determine the relative change in target gene expression using a method such as the ΔΔCt method.

Conclusion

This compound, as the methyl ester of retinoic acid, is expected to function as a pro-drug, converting to the active form, tretinoin, within the skin. Its biological activity is therefore likely to be comparable to that of tretinoin, though potentially with a different pharmacokinetic and stability profile. Direct comparative studies are scarce, making a definitive analysis challenging.

In contrast, synthetic retinoids such as adapalene and tazarotene have been extensively studied and demonstrate clear advantages in terms of receptor selectivity, stability, and, in the case of adapalene, improved tolerability compared to first-generation retinoids. The choice of a specific retinoid for therapeutic development or clinical application will depend on the target indication, the desired balance between efficacy and side effects, and the formulation characteristics. Further research is warranted to fully characterize the pharmacological profile of this compound and its potential therapeutic utility in comparison to established synthetic retinoids.

References

The Efficacy of Methyl Retinoate in Comparison to Other Retinyl Esters: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of topical retinoids for dermatological applications, the efficacy of various retinyl esters is a subject of ongoing research. While retinyl palmitate, acetate, and propionate (B1217596) have been more extensively studied, methyl retinoate remains a less characterized ester. This guide provides a comparative overview of the available scientific evidence on the efficacy of this compound and other common retinyl esters, focusing on their mechanisms of action, and the experimental frameworks used for their evaluation.

The Retinoid Conversion Pathway: A Prerequisite for Efficacy

The biological activity of topically applied retinyl esters is contingent on their conversion within the skin to the active form, all-trans retinoic acid (ATRA). This multi-step enzymatic process is the primary determinant of their ultimate efficacy. Retinyl esters are first hydrolyzed to retinol (B82714), which is then oxidized to retinaldehyde, and finally to ATRA. It is ATRA that binds to and activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus, leading to the modulation of gene expression responsible for the observed clinical effects.

The efficiency of this conversion process generally dictates the potency of the retinoid, with compounds requiring fewer conversion steps being more potent. Consequently, retinyl esters are considered less potent than retinol, which in turn is less potent than retinaldehyde and tretinoin (B1684217) (all-trans retinoic acid).

Retinoid_Conversion_Pathway Retinyl_Esters Retinyl Esters (e.g., this compound, Palmitate, Acetate) Retinol Retinol Retinyl_Esters->Retinol Hydrolysis Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation ATRA All-Trans Retinoic Acid (ATRA) (Active Form) Retinaldehyde->ATRA Oxidation Receptors RAR/RXR Activation ATRA->Receptors Gene_Expression Modulation of Gene Expression Receptors->Gene_Expression Biological_Effects Biological Effects (e.g., Collagen Synthesis, Anti-Acne) Gene_Expression->Biological_Effects

Caption: Metabolic conversion of retinyl esters to the active form, all-trans retinoic acid (ATRA).

Comparative Efficacy Data: A Focus on Well-Studied Esters

Direct comparative studies on the efficacy of this compound against other retinyl esters are scarce in publicly available scientific literature. Therefore, this guide presents data from studies comparing the more common retinyl esters—palmitate and propionate—to provide a framework for understanding the likely relative efficacy of this compound.

A study investigating the metabolic profile and bioactivity of retinyl propionate (RP), retinol (ROL), and retinyl palmitate (RPalm) in human skin models found that RP and ROL had higher penetration levels compared to RPalm.[1] Furthermore, RP treatment resulted in higher activation of the retinoic acid receptor-alpha (RARα) and increased hyaluronic acid synthesis compared to ROL, while RPalm showed a null effect.[1]

RetinoidSkin PenetrationRARα ActivationHyaluronic Acid Synthesis
Retinyl Propionate Higher than RPalmHigher than ROLHigher than ROL
Retinol Higher than RPalmLower than RPLower than RP
Retinyl Palmitate Lower than RP & ROLNull EffectNot Reported
Table 1: Comparative in vitro efficacy of Retinyl Propionate, Retinol, and Retinyl Palmitate.[1]

While no direct data for this compound is available from this study, based on the general principles of retinoid metabolism, it is plausible that its efficacy would be in a similar range to other less potent esters like retinyl palmitate, though empirical data is needed for confirmation.

Signaling Pathway: RAR and RXR Activation

The therapeutic effects of retinoids are mediated through the activation of nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Upon binding of ATRA, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in cellular proliferation, differentiation, and inflammation.

Retinoid_Signaling_Pathway cluster_cell Skin Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinyl_Ester Topical Retinyl Ester Retinol Retinol Retinyl_Ester->Retinol Conversion Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Conversion ATRA_cyto ATRA Retinaldehyde->ATRA_cyto Conversion ATRA_nu ATRA ATRA_cyto->ATRA_nu RAR RAR ATRA_nu->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription Biological_Response Biological Response (e.g., Increased Collagen, Reduced Inflammation) Gene_Transcription->Biological_Response Leads to

Caption: Simplified signaling pathway of retinoids via RAR/RXR activation in a skin cell.

Experimental Protocols

To ensure the reproducibility and validity of efficacy studies, detailed experimental protocols are crucial. Below are summaries of methodologies commonly employed in the evaluation of topical retinoids.

In Vitro Skin Permeation Assay

This assay is used to determine the penetration of a topical compound through the skin.

  • Model: Franz diffusion cells are typically used with either ex vivo human or animal skin explants, or reconstructed human epidermis.[2]

  • Procedure:

    • A known concentration of the retinoid formulation is applied to the epidermal side of the skin sample.

    • The receptor chamber is filled with a suitable medium.

    • Samples are collected from the receptor medium at various time points.

    • The concentration of the retinoid in the samples is quantified using High-Performance Liquid Chromatography (HPLC).

  • Workflow Diagram:

Skin_Permeation_Workflow Start Start Prepare_Skin Prepare Skin Explant Start->Prepare_Skin Mount_Skin Mount Skin in Franz Diffusion Cell Prepare_Skin->Mount_Skin Apply_Retinoid Apply Retinoid Formulation Mount_Skin->Apply_Retinoid Incubate Incubate at Controlled Temperature Apply_Retinoid->Incubate Collect_Samples Collect Samples from Receptor Medium Incubate->Collect_Samples Analyze_HPLC Quantify Retinoid Concentration by HPLC Collect_Samples->Analyze_HPLC End End Analyze_HPLC->End

Caption: General workflow for an in vitro skin permeation study using Franz diffusion cells.
Collagen Synthesis Assay in Human Dermal Fibroblasts

This assay measures the ability of a retinoid to stimulate collagen production, a key indicator of anti-aging efficacy.

  • Model: Primary human dermal fibroblasts are cultured in vitro.

  • Procedure:

    • Fibroblasts are treated with different concentrations of the retinoid.

    • After a specific incubation period, the cell culture supernatant is collected.

    • The amount of newly synthesized procollagen (B1174764) type I is quantified using an enzyme-linked immunosorbent assay (ELISA) kit (e.g., Procollagen Type I C-Peptide (PIP) EIA kit).

    • Alternatively, gene expression of collagen (e.g., COL1A1) can be measured using quantitative real-time PCR (qRT-PCR).

Conclusion and Future Directions

The available evidence suggests a hierarchy of efficacy among retinyl esters, largely dictated by their conversion to the active form, ATRA. While retinyl propionate has demonstrated superior bioactivity compared to retinyl palmitate and retinol in some in vitro models, there is a notable absence of direct comparative data for this compound.

Future research should focus on head-to-head clinical trials comparing this compound with other retinyl esters and retinol to definitively establish its efficacy profile for anti-aging and acne treatment. Such studies should include quantitative assessments of skin penetration, RAR/RXR activation, and clinical outcomes. This will enable a more precise understanding of its potential role in dermatology and cosmetic science. For now, its efficacy is presumed to be on the lower end of the retinyl ester spectrum, pending robust scientific validation.

References

Side-by-side comparison of Methyl retinoate and tretinoin

Author: BenchChem Technical Support Team. Date: December 2025

A Side-by-Side Comparison of Methyl Retinoate and Tretinoin (B1684217) for Dermatological Research and Development

Introduction

Tretinoin, also known as all-trans-retinoic acid (ATRA), is a well-established first-generation retinoid and the gold standard in topical therapy for acne vulgaris and photoaging.[1][2] Its biological effects are mediated through the activation of nuclear retinoic acid receptors (RARs), leading to profound changes in gene expression that influence cell proliferation, differentiation, and inflammation.[3][4] this compound, the methyl ester of tretinoin, is a closely related derivative. Structurally, it differs by the esterification of the carboxylic acid group, a modification that alters its physicochemical properties and suggests its potential role as a prodrug. This guide provides a side-by-side comparison of these two retinoids, focusing on their chemical properties, mechanism of action, biological efficacy, and safety profiles, supported by experimental data and protocols for the scientific community.

Physicochemical Properties

The primary difference between this compound and Tretinoin lies in their terminal functional group—an ester versus a carboxylic acid. This single modification results in altered polarity and molecular weight, which can influence formulation stability, skin penetration, and metabolic activation.

PropertyThis compoundTretinoin (all-trans-retinoic acid)
Molecular Formula C₂₁H₃₀O₂[5][6]C₂₀H₂₈O₂
Molecular Weight 314.46 g/mol [5][6]300.44 g/mol
IUPAC Name methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate[5](2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
CAS Number 339-16-2[5][6]302-79-4
Predicted logP 5.691[7]6.9

Mechanism of Action: A Prodrug Hypothesis

Tretinoin exerts its effects by directly binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3] As a methyl ester, this compound is not expected to bind to these receptors with high affinity. Instead, it is hypothesized to function as a prodrug that, after penetrating the epidermis, is hydrolyzed by cutaneous esterases to release tretinoin, the active therapeutic agent.[8][9] The active tretinoin then follows the canonical retinoid signaling pathway.

Retinoid Signaling Pathway

The biological activity of tretinoin is initiated by its entry into the cell, where it binds to cellular retinoic acid-binding protein (CRABP-II). This complex is translocated into the nucleus, where tretinoin binds to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription to control processes like cell differentiation, proliferation, and collagen synthesis.[3][10]

Retinoid_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus MR This compound (Prodrug) MR_in This compound MR->MR_in Diffusion TRET_out Tretinoin TRET_cyto Tretinoin (Active Form) TRET_out->TRET_cyto Diffusion Esterase Cutaneous Esterases MR_in->Esterase Esterase->TRET_cyto Hydrolysis CRABP CRABP-II TRET_cyto->CRABP Complex_cyto Tretinoin-CRABP-II Complex TRET_cyto->Complex_cyto CRABP->Complex_cyto Binding Complex_nuc Tretinoin-CRABP-II Complex Complex_cyto->Complex_nuc Translocation RAR_RXR RAR/RXR Heterodimer Complex_nuc->RAR_RXR Ligand Binding RARE RARE (on DNA) RAR_RXR->RARE Binds to DNA Transcription Gene Transcription Modulation RARE->Transcription Initiates

Fig 1. Proposed metabolic activation and signaling pathway of this compound.
Receptor Binding Affinity

Direct binding data for this compound is scarce, as it is presumed to be inactive prior to hydrolysis. The binding affinity of its active metabolite, tretinoin, for the RAR subtypes is well-characterized and is responsible for its biological effects.

LigandReceptor SubtypeDissociation Constant (Kd)
Tretinoin (all-trans-RA) RARα, RARβ, RARγ~0.2 - 0.7 nM[11]
Tretinoin (all-trans-RA) RXRsDoes not bind effectively[11]
9-cis-RA RXRα, RXRβ, RXRγ~14 - 18 nM[11]

Experimental Protocol: Radioligand Receptor-Binding Assay [12][13]

  • Preparation of Nuclear Extracts : Transfect COS-7 or similar cells with expression vectors for the desired human RAR subtype (α, β, or γ). After 48 hours, harvest the cells and prepare nuclear extracts.

  • Binding Reaction : Incubate the nuclear extracts with a constant concentration of a radiolabeled retinoid (e.g., [³H]all-trans-retinoic acid) and increasing concentrations of the unlabeled competitor ligand (Tretinoin or this compound) in a binding buffer.

  • Separation : Separate the receptor-bound from free radioligand using a method like hydroxylapatite precipitation or filtration.

  • Quantification : Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis : Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kd from the IC₅₀ value using the Cheng-Prusoff equation.

Comparative Biological Efficacy

The efficacy of this compound is contingent on its conversion to tretinoin. Therefore, its performance is directly related to the rate of hydrolysis in the skin. While direct comparative clinical studies are limited, the known effects of tretinoin on collagen synthesis serve as a benchmark for the potential anti-aging effects of its prodrugs.

Collagen Synthesis

Tretinoin is known to stimulate collagen synthesis in photodamaged skin.[14] Studies have shown that topical application of tretinoin leads to a significant increase in procollagen (B1174764) I and III gene and protein expression.[15]

Compound (Concentration)Effect on Collagen I FormationStudy Context
0.1% Tretinoin Cream 80% increase vs. baseline[14]10-12 months treatment on photodamaged human skin[14]
0.025% Tretinoin Cream Upregulation of COL1A1 gene[15]4 weeks treatment on human skin[15]
Retinol (B82714) (precursor) Upregulation of COL1A1 gene (less magnitude than Tretinoin)[15]4 weeks treatment on human skin[15]

Experimental Protocol: In Vitro Collagen Synthesis Assay [16][17]

  • Cell Culture : Culture primary human dermal fibroblasts in a growth medium (e.g., DMEM with 10% FBS) until confluent.

  • Treatment : Starve the cells in a low-serum medium for 24 hours, then treat with various concentrations of this compound, Tretinoin, or a vehicle control for 48-72 hours.

  • Sample Collection : Collect the cell culture supernatant.

  • Quantification : Measure the amount of secreted procollagen type I C-peptide (a surrogate for newly synthesized collagen) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis : Normalize the procollagen levels to total protein content or cell number and compare the results between treatment groups.

Side Effect Profile and Irritation Potential

A primary drawback of tretinoin therapy is skin irritation, often called "retinoid dermatitis," characterized by erythema, scaling, dryness, and burning.[18][19] The use of a prodrug like this compound could potentially mitigate these effects by providing a slower, more controlled release of the active tretinoin molecule as the ester is gradually hydrolyzed by skin enzymes. This could lead to a better tolerability profile.

Compound (Concentration)Relative Irritation Potential
Tretinoin (0.025% - 0.1%) High. Irritation is concentration-dependent, though differences between 0.025% and 0.05% may not be significant in some populations.[20][[“]]
This compound Hypothesized to be lower than equimolar Tretinoin due to gradual conversion. Direct comparative data is needed.
Retinol (precursor) Generally considered less irritating than Tretinoin.[19]
Experimental Workflow for Skin Irritation Assessment

A standard method to evaluate the irritation potential of topical compounds is the human patch test, which involves applying the substance to the skin under occlusion and scoring the resulting reaction.

Irritation_Workflow cluster_workflow Human Patch Test Protocol A Subject Screening & Enrollment B Baseline Skin Assessment (e.g., Chromameter) A->B C Randomized Patch Application (Test Articles + Controls) B->C D Occlusion Period (e.g., 24-48 hours) C->D E Patch Removal D->E F Clinical Scoring at Time Points (e.g., 30min, 24h, 48h post-removal) E->F G Instrumental Measurement (e.g., TEWL, Erythema) F->G H Data Analysis & Comparison G->H

Fig 2. Workflow for a comparative human skin irritation study.

Experimental Protocol: Cumulative Irritation Patch Test [20][22]

  • Subjects : Recruit healthy adult volunteers with no history of skin disease in the test area (e.g., the back).

  • Test Articles : Prepare formulations of this compound and Tretinoin at desired concentrations in a suitable vehicle. Include a vehicle control and a positive control (e.g., 0.1% sodium lauryl sulfate).

  • Application : Apply a defined amount of each test article to a Finn Chamber or similar occlusive patch. Apply the patches in a randomized sequence to the subjects' backs.

  • Exposure : Leave patches in place for 24 or 48 hours. After removal, assess the skin. Reapply new patches to the same sites for a total of several consecutive applications (e.g., up to 21 days or until significant irritation occurs).[20]

  • Evaluation : At each reading (typically 24 hours after patch application or 30 minutes after removal), a trained evaluator scores the skin reaction for signs of irritation like erythema, edema, and papules using a standardized scale (e.g., 0 = no reaction, 4 = severe reaction).

  • Data Analysis : Calculate a cumulative irritation score for each test article. Use statistical analysis (e.g., ANOVA) to compare the irritation potential of the different compounds.

Conclusion

Tretinoin remains the benchmark for topical retinoid therapy due to its extensive body of supporting efficacy data. This compound presents a compelling alternative from a drug development perspective, primarily based on the prodrug hypothesis. By masking the active carboxylic acid group, this compound may offer improved formulation stability and enhanced skin penetration, potentially leading to a more favorable therapeutic window with reduced irritation. However, this theoretical advantage is critically dependent on the rate and efficiency of its hydrolysis to tretinoin within the skin. Future research should focus on direct, head-to-head clinical trials comparing equimolar concentrations of this compound and Tretinoin to quantify differences in efficacy and, most importantly, tolerability. Such studies are essential to validate its potential as a less irritating but equally effective alternative in the retinoid arsenal.

References

Validating the Effects of Methyl Retinoate on Gene Expression: A Comparative Guide with RT-qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the effects of Methyl retinoate on gene expression using Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR). Due to the limited availability of direct quantitative gene expression data for this compound in publicly accessible literature, this guide uses data from closely related and well-characterized retinoids, namely all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid, as a reference for comparison. The experimental protocols and data presentation formats provided herein can be directly applied to the analysis of this compound.

The Retinoid Signaling Pathway: A Common Mechanism

This compound, as a derivative of vitamin A, is expected to exert its effects on gene expression through the established retinoid signaling pathway. Retinoids enter the cell and bind to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2] These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[1][2][3] This binding modulates the transcription of these genes, leading to either an increase or decrease in their mRNA levels. Hundreds of genes have been identified as being regulated by retinoic acid.

Retinoid_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus MR This compound ATRA ATRA / 9-cis-RA MR->ATRA Metabolism RXR RXR ATRA->RXR RAR RAR ATRA->RAR RARE RARE RXR->RARE binds to RAR->RARE binds to TargetGene Target Gene RARE->TargetGene regulates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation

Retinoid signaling pathway overview.

Comparative Analysis of Retinoid Effects on Gene Expression

To illustrate the expected effects of a retinoid compound, the following table summarizes the quantitative changes in the expression of several target genes in response to treatment with ATRA and 9-cis-retinoic acid, as determined by RT-qPCR in various studies. These genes are known to be involved in cell differentiation, proliferation, and development.

Target GeneRetinoidCell TypeFold ChangeReference
RAR-β all-trans-retinoic acidHuman Neuroblastoma>400-fold increase[4]
9-cis-retinoic acidHuman Neuroblastoma>400-fold increase[4]
CRABP II all-trans-retinoic acidHuman NeuroblastomaSignificant induction[3]
9-cis-retinoic acidHuman NeuroblastomaSignificant induction[3]
HOXD9 all-trans-retinoic acidRat Embryo Hindlimb Mesenchymal Cells~0.73-fold (27% decrease) at 0.1 µmol/L[5]
SOX2 all-trans-retinoic acidU87-MG Glioblastoma Cells3.7-fold decrease[6][7]
Nestin (NES) all-trans-retinoic acidU87-MG Glioblastoma Cells4.1-fold decrease[6][7]
CYP26A1 all-trans-retinoic acidHuman Neural Stem CellsSignificant concentration-dependent increase[4]
9-cis-retinoic acidHuman Neural Stem CellsSignificant concentration-dependent increase[4]

Detailed Experimental Protocol: Validating Gene Expression with RT-qPCR

This protocol outlines the key steps for validating the effect of this compound on the expression of target genes.

Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line, a developmental model).

  • Culture Conditions: Maintain cells in the appropriate growth medium and conditions (e.g., 37°C, 5% CO2).

  • Treatment: Treat cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Include positive controls such as ATRA or 9-cis-retinoic acid. Incubate for a predetermined time course (e.g., 24, 48, 72 hours).

RNA Extraction
  • Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate).

  • Purification: Isolate total RNA using a column-based kit or a phenol-chloroform extraction method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: Prepare a reaction mixture containing the isolated RNA, reverse transcriptase, dNTPs, and primers (a mix of oligo(dT) and random hexamers is recommended for comprehensive cDNA synthesis).

  • Incubation: Perform the reverse transcription reaction according to the manufacturer's protocol (e.g., 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 5 minutes).

Quantitative PCR (qPCR)
  • Primer Design: Design primers specific to the target genes and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, B2M). Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA.

  • Reaction Setup: Prepare the qPCR reaction mix containing the synthesized cDNA, forward and reverse primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

  • qPCR Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds).

  • Melt Curve Analysis: For SYBR Green-based assays, perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

Data Analysis
  • Quantification Cycle (Cq): Determine the Cq value for each sample and gene.

  • Normalization: Normalize the Cq values of the target genes to the geometric mean of the Cq values of the reference genes (ΔCq).

  • Relative Quantification: Calculate the fold change in gene expression using the ΔΔCq method (2-ΔΔCq).

RT_qPCR_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A 1. Cell Culture & Treatment (this compound, Controls) B 2. RNA Extraction (Lysis, Purification, DNase Treatment) A->B C 3. RNA QC (Spectrophotometry, Gel Electrophoresis) B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. qPCR (Amplification with SYBR Green/Probes) D->E F 6. Cq Determination E->F G 7. Normalization (to Reference Genes) F->G H 8. Relative Quantification (ΔΔCq Method) G->H I 9. Statistical Analysis & Visualization H->I

RT-qPCR experimental workflow.

Conclusion

This guide provides a comprehensive framework for researchers to validate the effects of this compound on gene expression. While direct comparative data for this compound is currently sparse, the provided information on the well-characterized retinoids ATRA and 9-cis-retinoic acid serves as a valuable benchmark. The detailed RT-qPCR protocol offers a robust methodology for generating high-quality, reproducible data to elucidate the specific transcriptional effects of this compound and other novel retinoid compounds. By following these guidelines, researchers can effectively contribute to a deeper understanding of the molecular mechanisms underlying the biological activities of this class of molecules.

References

A Head-to-Head Comparison: Methyl Retinoate and Adapalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of dermatological research and development, the quest for effective and well-tolerated retinoids is ongoing. This guide provides a comparative analysis of methyl retinoate and adapalene (B1666599), two retinoids with distinct profiles. While direct head-to-head clinical studies are not extensively available, this comparison synthesizes existing data on their mechanisms of action, receptor selectivity, and key biological effects to inform researchers and drug development professionals.

Executive Summary

Adapalene, a third-generation synthetic retinoid, is well-characterized with a selective affinity for retinoic acid receptors (RARs) β and γ, contributing to its favorable tolerability profile.[1][2][3] this compound, a methyl ester of retinoic acid, is a less-studied first-generation retinoid. This guide will explore their known properties, supported by established experimental protocols, to provide a framework for their comparative assessment.

Molecular and Physicochemical Properties

PropertyThis compoundAdapalene
Chemical Class First-generation retinoidThird-generation synthetic retinoid
Structure Methyl ester of all-trans retinoic acidNaphthoic acid derivative
Chemical Stability Sensitive to light and oxidationChemically and photochemically stable[1][4]

Mechanism of Action and Signaling Pathways

Both this compound, as a derivative of retinoic acid, and adapalene exert their effects by modulating gene expression through nuclear retinoic acid receptors (RARs). Upon entering the cell, these retinoids bind to RARs, which then form heterodimers with retinoid X receptors (RXRs). This complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This process influences key cellular functions such as proliferation, differentiation, and inflammation.[5]

cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Retinoid Retinoid Retinoid_cyto Retinoid Retinoid->Retinoid_cyto Diffusion RAR RAR Retinoid_cyto->RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Transcription Gene Transcription RARE->Transcription Modulation Cellular_Response ↓ Proliferation ↑ Differentiation ↓ Inflammation Transcription->Cellular_Response Leads to

Figure 1. Simplified signaling pathway of retinoids.

Comparative Biological Effects

Biological EffectThis compound (Inferred)Adapalene
Receptor Binding Presumed to bind to RARα, β, and γSelective for RARβ and RARγ[1][2]
Keratinocyte Differentiation Expected to modulate keratinocyte differentiation[6][7][8]Induces keratinocyte differentiation[2][3]
Anti-inflammatory Effects Expected to possess anti-inflammatory properties[9][10][11][12]Potent anti-inflammatory effects[1][9][13][14]
Comedolytic Activity Likely possesses comedolytic activityDemonstrated comedolytic activity[1][2][13][14]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of these compounds.

Retinoic Acid Receptor (RAR) Binding Assay

This assay determines the binding affinity of a compound to specific RAR subtypes.

Objective: To quantify the binding affinity (Kd) and selectivity of this compound and adapalene for RARα, RARβ, and RARγ.

Methodology: A competitive radioligand binding assay is commonly used.[15][16]

  • Preparation of Nuclear Extracts: Nuclear extracts containing RARs are prepared from cells overexpressing a specific human RAR subtype (α, β, or γ).

  • Incubation: The nuclear extracts are incubated with a constant concentration of a radiolabeled retinoid (e.g., [³H]-all-trans-retinoic acid) and varying concentrations of the unlabeled test compound (this compound or adapalene).

  • Separation: Bound and free radioligand are separated using a method such as filtration through a glass fiber filter.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Extracts Prepare Nuclear Extracts with specific RAR subtype Incubate Incubate Extracts, Radioligand, and Test Compound Extracts->Incubate Radioligand Prepare [3H]-Retinoic Acid Radioligand->Incubate Test_Compound Prepare serial dilutions of This compound or Adapalene Test_Compound->Incubate Filter Separate bound and free radioligand (Filtration) Incubate->Filter Count Quantify bound radioactivity (Scintillation Counting) Filter->Count Calculate Calculate IC50 and Ki values Count->Calculate

Figure 2. Workflow for RAR Binding Assay.

Keratinocyte Differentiation Assay

This assay evaluates the ability of a compound to induce the differentiation of keratinocytes.

Objective: To assess the effect of this compound and adapalene on the expression of keratinocyte differentiation markers.

Methodology: Human primary keratinocytes are cultured and induced to differentiate.[17][18][19][20]

  • Cell Culture: Human primary epidermal keratinocytes are cultured in a low-calcium medium to maintain them in an undifferentiated state.

  • Induction of Differentiation: Differentiation is induced by switching to a high-calcium medium and treating the cells with various concentrations of this compound or adapalene.

  • Marker Analysis: After a defined period, the expression of differentiation markers is analyzed.

    • Early markers: Keratin (B1170402) 1 (K1) and Keratin 10 (K10).

    • Late markers: Involucrin and Filaggrin.

  • Detection Methods:

    • Quantitative Real-Time PCR (qRT-PCR): To measure mRNA levels of the marker genes.

    • Western Blotting: To quantify the protein levels of the markers.

    • Immunofluorescence: To visualize the expression and localization of the marker proteins within the cells.

In Vitro Anti-inflammatory Assay

This assay measures the potential of a compound to inhibit inflammatory responses in skin cells.

Objective: To determine the anti-inflammatory activity of this compound and adapalene.

Methodology: Inhibition of pro-inflammatory cytokine production in stimulated human keratinocytes or macrophages.[21][22][23][24]

  • Cell Culture: Human keratinocytes (e.g., HaCaT) or macrophage-like cells (e.g., THP-1) are cultured.

  • Stimulation: Cells are pre-treated with different concentrations of this compound or adapalene for a specific duration. Subsequently, an inflammatory response is induced using a stimulant such as lipopolysaccharide (LPS) or a cytokine like tumor necrosis factor-alpha (TNF-α).

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., Interleukin-6 (IL-6), Interleukin-8 (IL-8), TNF-α) in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of inhibition of cytokine production by the test compounds is calculated relative to the stimulated control.

Conclusion

Adapalene stands out as a well-documented, third-generation retinoid with a favorable safety and efficacy profile, attributed to its selective RAR binding and chemical stability.[1][2][3][4] While direct comparative data is limited, this compound, as a first-generation retinoid, is expected to exhibit broader RAR activation, which may be associated with a higher potential for irritation. The provided experimental protocols offer a standardized framework for conducting direct head-to-head studies to elucidate the specific pharmacological profiles of these compounds. Such studies are essential for advancing the development of novel and improved retinoid-based therapies in dermatology.

References

Benchmarking Methyl Retinoate Against Established Retinoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are pivotal in regulating numerous physiological processes, including cellular growth and differentiation, immune function, and vision. Their therapeutic applications in dermatology, particularly for the treatment of acne vulgaris and photoaging, are well-established. First-generation retinoids like tretinoin (B1684217) (all-trans retinoic acid) and isotretinoin, along with the third-generation synthetic retinoid adapalene, are mainstays in clinical practice. This guide provides a comparative benchmark of Methyl retinoate, a methyl ester derivative of retinoic acid, against these established agents.

While direct comparative preclinical and clinical data for this compound is limited in peer-reviewed literature, this guide synthesizes available information on its biological activities and infers its performance based on the well-understood structure-activity relationships of retinoic acid esters. The objective is to provide a valuable resource for researchers and drug development professionals interested in the potential of this compound as a therapeutic agent.

Retinoid Signaling Pathway

Retinoids exert their effects by activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each with three subtypes (α, β, and γ). Upon entering the cell, retinoids like tretinoin bind to RARs. This ligand-receptor complex then heterodimerizes with an RXR. The resulting RAR-RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This intricate signaling cascade ultimately governs the physiological effects of retinoids.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cytoplasm cluster_nuclear Nucleus Retinoid Retinoid (e.g., this compound) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binds Retinoid_CRABP Retinoid-CRABP Complex CRABP->Retinoid_CRABP RAR Retinoic Acid Receptor (RAR) Retinoid_CRABP->RAR Translocates to Nucleus and delivers Retinoid RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR Retinoid X Receptor (RXR) RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds Gene Target Gene RARE->Gene Regulates Transcription

Caption: Retinoid Signaling Pathway.

Comparative Data of Retinoids

The following tables summarize the key characteristics and available performance data for this compound and established retinoids. It is important to note that the data for this compound is largely inferred from studies on other retinoic acid esters, which consistently show that esterification of the carboxylic acid group of retinoic acid reduces the binding affinity for RARs and, consequently, the biological potency.

Table 1: Receptor Binding Affinity (Kd, nM)

CompoundRARαRARβRARγRXRαRXRβRXRγ
Tretinoin (All-trans Retinoic Acid) ~0.2~0.2~0.2No significant bindingNo significant bindingNo significant binding
Isotretinoin (13-cis-Retinoic Acid) Lower affinity than TretinoinLower affinity than TretinoinLower affinity than TretinoinNo significant bindingNo significant bindingNo significant binding
Adapalene Selectively binds to RARβ and RARγHighHighNo significant bindingNo significant bindingNo significant binding
This compound (inferred) Lower affinity than TretinoinLower affinity than TretinoinLower affinity than TretinoinNo significant bindingNo significant bindingNo significant binding

Data for Tretinoin, Isotretinoin, and Adapalene are compiled from various preclinical studies. Data for this compound is an estimation based on the known impact of esterification on receptor binding.

Table 2: In Vitro Potency (EC50, nM) in RARE-Luciferase Reporter Assay

CompoundTranscriptional Activation
Tretinoin (All-trans Retinoic Acid) ~1-10
Isotretinoin (13-cis-Retinoic Acid) Higher EC50 than Tretinoin
Adapalene Potent activator, comparable to or slightly less potent than Tretinoin
This compound (inferred) Higher EC50 than Tretinoin

EC50 values can vary depending on the cell line and specific assay conditions. The inferred potency of this compound is based on its expected lower receptor affinity.

Experimental Protocols

For researchers aiming to directly benchmark this compound, the following detailed methodologies for key experiments are provided.

Competitive Radioligand Binding Assay for RARs

This assay determines the affinity of a test compound for retinoic acid receptors by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Binding_Assay_Workflow A Prepare Recombinant RARα, β, or γ B Incubate RAR with [3H]-all-trans-retinoic acid A->B C Add increasing concentrations of this compound or other test compounds B->C D Separate bound from free radioligand (e.g., filter binding assay) C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Calculate IC50 and Kd values E->F

Caption: Competitive Radioligand Binding Assay Workflow.

Methodology:

  • Receptor Preparation: Human recombinant RARα, RARβ, and RARγ are expressed in a suitable system (e.g., E. coli or insect cells) and purified.

  • Binding Reaction: In a 96-well plate, incubate a fixed concentration of the purified RAR subtype with a constant concentration of [3H]-all-trans-retinoic acid (typically 1-5 nM).

  • Competition: Add increasing concentrations of the unlabeled test compound (e.g., this compound, tretinoin) to the wells.

  • Incubation: Incubate the mixture at 4°C for 2-4 hours to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a filter binding assay (e.g., passing the mixture through a glass fiber filter that retains the receptor-ligand complex).

  • Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of bound [3H]-all-trans-retinoic acid on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

RARE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate RAR-mediated gene transcription.

Workflow Diagram:

Luciferase_Assay_Workflow A Transfect host cells (e.g., HEK293T) with RARE-luciferase reporter plasmid and an RAR expression vector B Treat transfected cells with increasing concentrations of This compound or other retinoids A->B C Incubate for 24-48 hours B->C D Lyse cells and add luciferin (B1168401) substrate C->D E Measure luminescence using a luminometer D->E F Calculate EC50 values E->F

Caption: RARE-Luciferase Reporter Gene Assay Workflow.

Methodology:

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T, HeLa) in appropriate media. Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a minimal promoter and multiple copies of a RARE, and an expression vector for the desired RAR subtype (α, β, or γ). A co-transfection with a vector expressing Renilla luciferase can be used for normalization.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (e.g., this compound, tretinoin).

  • Incubation: Incubate the treated cells for 24 to 48 hours to allow for gene expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a luminometer after the addition of the luciferin substrate. If a Renilla luciferase vector was used, its activity is also measured for normalization of transfection efficiency.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound, as a methyl ester of retinoic acid, is anticipated to exhibit a pharmacological profile qualitatively similar to that of tretinoin. However, based on established structure-activity relationships for retinoids, it is predicted to have a lower binding affinity for retinoic acid receptors and consequently, lower potency in activating RAR-mediated gene transcription. This potentially translates to reduced therapeutic efficacy but may also be associated with a more favorable tolerability profile, a significant consideration in topical retinoid therapy.

The experimental protocols provided in this guide offer a robust framework for researchers to conduct direct comparative studies of this compound against established retinoids. Such studies are essential to precisely quantify its pharmacological parameters and to fully elucidate its potential as a novel therapeutic agent in dermatology and other fields where retinoid signaling is a key target. The generation of empirical data will be crucial to validate the inferred properties of this compound and to guide its future development.

A Functional Comparison of Methyl Retinoate and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between a parent compound and its metabolites is critical for accurate experimental design and interpretation. This guide provides an objective comparison of methyl retinoate and its primary active metabolite, all-trans-retinoic acid (ATRA), supported by experimental data and detailed methodologies.

This compound, a synthetic ester of retinoic acid, is often utilized in research settings. Its biological activity is primarily attributed to its role as a pro-drug, undergoing intracellular hydrolysis to form its biologically active metabolites. The most prominent and functionally significant of these is all-trans-retinoic acid (ATRA), a potent signaling molecule that regulates a vast array of cellular processes, including differentiation, proliferation, and apoptosis. This guide will focus on the functional comparison between this compound and ATRA, with additional context provided by other relevant metabolites.

Comparative Biological Activities

The biological effects of this compound are intrinsically linked to its conversion to ATRA. Therefore, a direct comparison of their activities necessitates an understanding that the potency of this compound is dependent on the rate of its cellular uptake and subsequent enzymatic hydrolysis.

Receptor Binding Affinity and Transactivation

ATRA exerts its biological effects by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Table 1: Receptor Binding and Transactivation Data for All-Trans-Retinoic Acid (ATRA)

CompoundReceptor SubtypeBinding Affinity (IC50/EC50)Assay Type
All-Trans-Retinoic Acid (ATRA)RARα~5 nM (IC50)Competitive Binding Assay
All-Trans-Retinoic Acid (ATRA)RARβ~5 nM (IC50)Competitive Binding Assay
All-Trans-Retinoic Acid (ATRA)RARγ2 nM (EC50)Transactivation Assay
All-Trans-Retinoic Acid (ATRA)RAR (general)~5 nM (IC50)Competitive Binding Assay[1]

Data represents approximate values collated from various studies. Actual values may vary based on experimental conditions.

Cellular Differentiation and Proliferation

The induction of cellular differentiation is a hallmark of retinoid activity. The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying myeloid differentiation. ATRA is a potent inducer of granulocytic differentiation in these cells. The activity of this compound in this assay is, again, dependent on its conversion to ATRA.

Table 2: Potency in Inducing HL-60 Cell Differentiation

CompoundEffective ConcentrationMaximal DifferentiationKey Observations
This compound Dependent on hydrolysis to ATRADependent on conversion rateActivity is a function of cellular esterase activity.
All-Trans-Retinoic Acid (ATRA) As low as 1 nM~90% at 1 µMPotent inducer of granulocytic differentiation.[2]
13-cis-Retinoic Acid Less potent than ATRASimilar to ATRA at higher concentrationsAn isomer of ATRA with distinct biological properties.
Retinoyl β-D-glucuronide Similar to ATRASimilar to ATRAA biologically active metabolite of vitamin A.[3]

Signaling and Metabolic Pathways

The biological activity of this compound is initiated by its cellular uptake and subsequent metabolic conversion.

Metabolic Pathway of this compound

This compound is believed to be readily hydrolyzed by intracellular esterases to yield all-trans-retinoic acid. This conversion is the critical step for its biological activity.

MR This compound Esterases Intracellular Esterases MR->Esterases ATRA All-Trans-Retinoic Acid Esterases->ATRA Hydrolysis

Metabolic conversion of this compound to All-Trans-Retinoic Acid.

Retinoid Signaling Pathway

Once converted to ATRA, the molecule follows the canonical retinoid signaling pathway. ATRA translocates to the nucleus and binds to the RAR/RXR heterodimer, which is bound to a RARE on the DNA. This binding event induces a conformational change in the receptor complex, leading to the dissociation of co-repressors and the recruitment of co-activators, ultimately initiating the transcription of target genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR This compound ATRA_cyto All-Trans-Retinoic Acid MR->ATRA_cyto Hydrolysis ATRA_nu All-Trans-Retinoic Acid ATRA_cyto->ATRA_nu Nuclear Translocation RAR_RXR RAR/RXR Heterodimer ATRA_nu->RAR_RXR RARE RARE RAR_RXR->RARE CoActivator Co-Activator RAR_RXR->CoActivator CoRepressor Co-Repressor CoRepressor->RAR_RXR Gene Target Gene Transcription CoActivator->Gene

Simplified Retinoid Signaling Pathway.

Experimental Methodologies

To empirically determine and compare the functional activities of this compound and its metabolites, the following experimental protocols are recommended.

Competitive Radioligand Binding Assay for RAR

This assay determines the binding affinity of a test compound to a specific retinoic acid receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Receptor Preparation: Prepare nuclear extracts or whole-cell lysates from cells overexpressing the RAR subtype of interest.

  • Incubation: In a 96-well plate, incubate a fixed concentration of a radiolabeled ATRA (e.g., [3H]-all-trans-retinoic acid) with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound or its metabolites).

  • Separation: Separate the receptor-bound from free radioligand using a filter-binding apparatus. The filters will trap the receptor-ligand complexes.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value.

Luciferase Reporter Gene Assay for Transactivation

This assay measures the ability of a compound to activate the transcriptional activity of RARs.

Protocol:

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for the RAR subtype of interest and a reporter plasmid containing a luciferase gene under the control of a RARE-containing promoter. A control plasmid expressing Renilla luciferase can be included for normalization.

  • Treatment: Treat the transfected cells with various concentrations of the test compounds (this compound or its metabolites) for 18-24 hours.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 value (the concentration that elicits a half-maximal response).

A Co-transfect cells with RAR expression vector and RARE-luciferase reporter plasmid B Treat cells with Test Compounds A->B C Incubate for 18-24 hours B->C D Lyse cells C->D E Measure Luciferase Activity D->E F Data Analysis (EC50 determination) E->F

Workflow for a Luciferase Reporter Gene Assay.

NBT Reduction Assay for Cell Differentiation

This assay quantifies the functional differentiation of myeloid cells, such as HL-60, into mature granulocytes, which are capable of producing superoxide (B77818) radicals that reduce nitroblue tetrazolium (NBT) to a blue formazan (B1609692) precipitate.

Protocol:

  • Cell Culture and Treatment: Culture HL-60 cells and treat them with various concentrations of the test compounds (this compound or its metabolites) for 4-5 days to induce differentiation.

  • NBT Incubation: Resuspend the treated cells in a solution containing NBT and a stimulant such as phorbol (B1677699) 12-myristate 13-acetate (PMA). Incubate for 20-30 minutes at 37°C.

  • Formazan Solubilization: Stop the reaction and solubilize the intracellular formazan precipitate using a suitable solvent (e.g., DMSO or a solution of SDS in NaOH).

  • Quantification: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of differentiated cells is proportional to the absorbance. Plot the percentage of NBT-positive cells against the log concentration of the test compound to determine the EC50 value.

Conclusion

References

Safety Operating Guide

Proper Disposal of Methyl Retinoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the proper disposal of methyl retinoate, ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these procedures is critical due to the compound's inherent toxicity.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is sensitive to light, air, and heat, which can cause degradation and isomerization.[2] Therefore, it is crucial to handle this compound in a well-ventilated area, away from direct sunlight and sources of ignition. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Quantitative Data: Photodegradation of this compound

The stability of this compound is significantly influenced by the solvent and exposure to light. The following table summarizes the photoisomerization of all-trans-methyl retinoate in different solvents over time, which is a key degradation pathway.

SolventRelative PolarityIsomer Formation and Observations
Heptane0.009Methyl 13-cis-retinoate formation is maximal after two hours.
Dimethyl sulfoxide (B87167) (DMSO)0.444The all-trans-isomer isomerizes most rapidly in solvents of high polarity. Methyl 11-cis-retinoate is maximally produced after three hours.

Data sourced from the International Journal of Vitamin and Nutrition Research.[3]

Disposal Plan: Step-by-Step Procedures

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Waste Collection and Storage

Objective: To safely collect and store this compound waste prior to disposal by a licensed contractor.

Materials:

  • Clearly labeled, non-reactive, screw-cap waste container (amber glass is recommended to protect from light).

  • Secondary containment (e.g., a larger, chemically resistant tray or bucket).

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat.

Methodology:

  • Designate a Waste Container: Select a container that is compatible with this compound and any solvents used. The container must have a secure, leak-proof screw cap.

  • Labeling: Immediately label the waste container with "Hazardous Waste," "this compound," and list all other constituents (including solvents) with their approximate concentrations. Include the date of accumulation.

  • Waste Collection:

    • Carefully transfer unwanted this compound, whether in solid form or dissolved in a solvent, into the designated waste container.

    • If handling the solid, avoid generating dust.

    • For solutions, use a funnel to prevent spills.

    • Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Segregation: Store the this compound waste container segregated from incompatible materials, particularly strong oxidizing and reducing agents.

  • Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Protect the container from light and heat to minimize degradation.

    • Place the primary waste container within a secondary containment unit to prevent the spread of material in case of a leak.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Unwanted This compound ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe Always assess Assess Waste: Solid or Solution? container Select & Label Waste Container: - Amber Glass - Screw Cap - Hazardous Waste Label assess->container ppe->assess transfer Transfer Waste to Container (<80% Full) container->transfer storage Store Safely: - Tightly Sealed - Secondary Containment - Ventilated Area - Away from Light & Heat transfer->storage disposal Arrange for Professional Disposal via EHS or Licensed Contractor storage->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: The information provided is for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.